7-Bromo-5-phenylquinolin-8-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-phenylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-13-9-12(10-5-2-1-3-6-10)11-7-4-8-17-14(11)15(13)18/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWNRPPLBHOAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C=CC=N3)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728404 | |
| Record name | 7-Bromo-5-phenylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648896-53-1 | |
| Record name | 7-Bromo-5-phenylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-5-phenylquinolin-8-ol
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in medicinal chemistry and materials science.[1] Comprising a pyridine ring fused to a phenol, the 8-HQ moiety possesses a unique electronic structure and a powerful ability to chelate a wide array of metal ions.[2] This chelating property is central to its diverse biological activities, which include antimicrobial, anticancer, and neuroprotective effects, often linked to the disruption of metal ion homeostasis in pathological processes.[1] Furthermore, the aromatic, electron-rich nature of the quinoline ring system makes it an excellent platform for synthetic modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.
This guide focuses on a specific, highly functionalized derivative: 7-Bromo-5-phenylquinolin-8-ol . The introduction of a phenyl group at the 5-position and a bromine atom at the 7-position creates a molecule with significant potential. The bromine atom serves as a versatile synthetic handle for further elaboration via metal-catalyzed cross-coupling reactions, while the phenyl group modulates the molecule's lipophilicity and steric profile, which can profoundly influence its biological interactions. This document provides a comprehensive, field-proven guide for the synthesis, purification, and rigorous characterization of this compound, designed for researchers in chemical synthesis and drug development.
Section 1: A Logic-Driven Synthetic Strategy
The synthesis of this compound is best approached through a regioselective, multi-step sequence that maximizes yield and minimizes the formation of difficult-to-separate isomers. A retrosynthetic analysis suggests that the most logical pathway involves two key transformations on an 8-hydroxyquinoline core: a carbon-carbon bond formation to install the phenyl group and a selective electrophilic bromination.
The chosen forward synthesis commences with a commercially available precursor, which is first phenylated at the 5-position, followed by a directed bromination at the 7-position. This sequence leverages the powerful activating and ortho-, para-directing nature of the C8-hydroxyl group to control the position of the final bromine substituent.
Section 2: Detailed Experimental Protocols & Mechanistic Insights
The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step.
Protocol 2.1: Synthesis of 5-Phenylquinolin-8-ol via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the method of choice for installing the C5-phenyl group due to its high functional group tolerance and generally excellent yields.[2] The reaction couples 5-bromoquinolin-8-ol with phenylboronic acid using a palladium catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available Pd(0) catalyst effective for this type of coupling.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent: A mixture of toluene and water creates a biphasic system. The organic phase dissolves the starting material and catalyst, while the aqueous phase dissolves the base and facilitates the transfer of the boronic acid species.
-
Hydroxyl Group: While protection of the acidic C8-hydroxyl group is sometimes necessary in Suzuki couplings, this specific reaction can often proceed with moderate to good yields without protection, simplifying the overall synthesis.[3] The base is crucial for deprotonating the hydroxyl, which can then coordinate with the boronic acid.
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask, add 5-bromoquinolin-8-ol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add toluene (20 mL) and water (5 mL).
-
Degas the mixture by bubbling argon gas through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive pressure of argon.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 5-phenylquinolin-8-ol as a solid.
Protocol 2.2: Synthesis of this compound via Electrophilic Aromatic Substitution
The bromination of the 5-phenylquinolin-8-ol intermediate is a classic electrophilic aromatic substitution. The regioselectivity is dictated by the existing substituents. The C8-hydroxyl group is a powerful activating ortho-, para-director. The C7 position is ortho to the hydroxyl group and is therefore highly activated and sterically accessible, making it the primary site of bromination.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and highly selective source of electrophilic bromine, often preferred over elemental bromine (Br₂) to minimize over-bromination and side reactions.[4]
-
Solvent: Chloroform (CHCl₃) is an appropriate solvent that dissolves the starting material and does not react with NBS.
-
Temperature: Performing the reaction at 0 °C initially and allowing it to slowly warm helps to control the reaction rate and improve selectivity.
Step-by-Step Protocol:
-
Dissolve 5-phenylquinolin-8-ol (1.0 eq) in chloroform (30 mL) in a 100 mL round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 10 minutes with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (2x 20 mL) to quench any remaining acidic species.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary to afford this compound as a pure solid.
Section 3: Comprehensive Structural and Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
Spectroscopic data provides the primary evidence for the covalent structure of the molecule.
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Aromatic Protons: Complex multiplets in the 7.0-9.0 ppm range corresponding to the quinoline and phenyl protons. The proton at C6 will likely appear as a singlet, having no adjacent protons. OH Proton: A broad singlet, typically >9.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the 110-160 ppm range. C-Br Carbon: A signal around 100-115 ppm for the C7 carbon attached to bromine. C-OH Carbon: A signal downfield, typically >150 ppm, for the C8 carbon attached to the hydroxyl group. |
| Mass Spec. | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, which is the definitive isotopic signature of a single bromine atom. |
| IR Spec. | O-H Stretch: A broad absorption band in the 3200-3500 cm⁻¹ region. Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹. C=C & C=N Stretches: Strong absorptions in the 1450-1600 cm⁻¹ region. C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |
Definitive Structural Elucidation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence, only single-crystal X-ray diffraction can provide unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[5]
Protocol for Crystal Growth (Vapor Diffusion):
-
Dissolve a small amount of the purified this compound in a minimal volume of a good solvent (e.g., ethyl acetate or dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a poor solvent in which the compound is less soluble (e.g., hexanes or pentane).
-
Allow the system to stand undisturbed for several days. The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the solubility of the compound, promoting the formation of high-quality single crystals suitable for diffraction analysis.[5]
Physicochemical Properties
-
Melting Point: Determined using a Differential Scanning Calorimeter (DSC) or a standard melting point apparatus. A sharp melting point is a key indicator of high purity.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the final purity of the compound, ideally demonstrating >98% purity for use in biological assays.
Section 4: Summary and Outlook
This guide has detailed a robust and logically designed pathway for the synthesis and characterization of this compound. The two-step synthesis, involving a Suzuki-Miyaura coupling followed by a selective electrophilic bromination, provides a reliable method for obtaining the target molecule in high purity. The comprehensive characterization workflow, culminating in single-crystal X-ray diffraction, ensures an unambiguous confirmation of its structure.
For researchers in drug development, this compound represents a valuable building block. Its dual functionality—a potent metal-chelating 8-hydroxyquinoline core and a synthetically versatile bromine handle—makes it an ideal starting point for the creation of chemical libraries aimed at discovering novel therapeutic agents. Future work could involve exploring further functionalization at the C7 position to probe structure-activity relationships in various biological targets.
References
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from RSC Publishing. [Link]
-
Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, C59(Pt 8), o443–o444. Available from ResearchGate. [Link]
-
Ökten, S., Tutar, A., & Gümüş, F. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-5-iodoquinolin-8-ol. PubChem Compound Database. Retrieved from [Link]
-
Khan, I., Zaib, S., Batool, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2656. [Link]
-
Abbas, A., & Zubi, A. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Jacobs Journal of Organic Chemistry, 4(1), 027. [Link]
-
Japan Science and Technology Agency. (n.d.). 7-Bromo-5-methyl-8-quinolinol. J-GLOBAL. [Link]
-
Desai, N. C., Bhatt, N., & Somani, H. (2015). X-Ray Crystallography of Chemical Compounds. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 95–102. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5-phenylquinolin-8-ol is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a bromine atom at the 7-position and a phenyl group at the 5-position of the 8-hydroxyquinoline core can significantly modulate the compound's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, this document synthesizes known data from related compounds with established analytical methodologies to offer a robust resource for researchers. Where experimental data for the title compound is not publicly available, estimations based on structurally similar molecules are provided, alongside detailed protocols for experimental determination.
Molecular Structure and Properties
The foundational physicochemical properties of a compound are dictated by its molecular structure. Understanding these characteristics is a critical first step in any drug development pipeline.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀BrNO | Safety Data Sheet |
| Molecular Weight | 300.15 g/mol | Safety Data Sheet |
| Appearance | Expected to be a solid | Inferred from related compounds |
Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized in a multi-step process, beginning with the readily available 8-hydroxyquinoline.
Step 1: Protection of the Hydroxyl Group of 8-Hydroxyquinoline
The hydroxyl group of 8-hydroxyquinoline is first protected to prevent side reactions in the subsequent Suzuki coupling step. A common protecting group for this purpose is benzyl bromide.
Step 2: Bromination of Protected 8-Hydroxyquinoline
The protected 8-hydroxyquinoline is then brominated at the 5-position.
Step 3: Suzuki Coupling
The resulting 5-bromo-8-(benzyloxy)quinoline undergoes a Suzuki coupling reaction with phenylboronic acid to introduce the phenyl group at the 5-position. The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction widely used in the synthesis of biaryl compounds.
Step 4: Deprotection
The benzyl protecting group is removed to yield 5-phenylquinolin-8-ol.
Step 5: Bromination at the 7-Position
Finally, 5-phenylquinolin-8-ol is brominated at the 7-position to yield the target compound, this compound.
Caption: Proposed synthetic workflow for this compound.
Key Physicochemical Parameters
A thorough understanding of a compound's physicochemical properties is essential for predicting its behavior in biological systems and for designing appropriate formulations.
Melting Point
The melting point is a crucial indicator of a compound's purity and is influenced by its crystal lattice energy.
| Compound | Melting Point (°C) |
| 7-Bromo-8-hydroxyquinoline | 138-143 |
| This compound (Predicted) | 150-170 |
The predicted melting point of this compound is higher than that of 7-bromo-8-hydroxyquinoline due to the increased molecular weight and potential for enhanced intermolecular interactions from the phenyl group.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is heated at a controlled rate.
-
Observation: The temperature range over which the solid melts is recorded as the melting point.
Solubility
Solubility is a critical determinant of a drug's bioavailability. It is typically assessed in a range of solvents, from non-polar to polar, as well as in aqueous buffers at physiological pH.
| Solvent | Predicted Solubility of this compound |
| Water | Low |
| Ethanol | Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
The planar, aromatic structure of this compound suggests low aqueous solubility, while its organic nature indicates better solubility in organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Caption: Workflow for shake-flask solubility determination.
Ionization Constant (pKa)
The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values, which affects its absorption, distribution, and target engagement. 8-Hydroxyquinoline derivatives can exhibit both acidic (phenolic hydroxyl group) and basic (quinoline nitrogen) properties.
The pKa of the phenolic hydroxyl group in 8-hydroxyquinoline is approximately 9.9. The introduction of an electron-withdrawing bromine atom at the 7-position is expected to increase the acidity, thus lowering the pKa. The phenyl group at the 5-position may have a minor electronic effect. The pKa of the quinoline nitrogen is around 5.
Predicted pKa Values for this compound:
-
pKa (acidic, OH): ~8.5 - 9.5
-
pKa (basic, N): ~4.0 - 5.0
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: A solution of the compound is prepared in a suitable solvent (often a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized acid or base.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the inflection point of the titration curve.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons (quinoline and phenyl rings): δ 7.0 - 9.0 ppm
-
Hydroxyl Proton (OH): δ 9.0 - 11.0 ppm (broad singlet, may exchange with D₂O)
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
Aromatic Carbons: δ 110 - 160 ppm
-
Carbon bearing the hydroxyl group (C8): δ 150 - 155 ppm
-
Carbon bearing the bromine (C7): δ 110 - 115 ppm
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide information about its fragmentation pattern. For this compound, the presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Expected Molecular Ion Peaks (m/z):
-
[M]⁺: ~300 (⁷⁹Br) and ~302 (⁸¹Br)
-
[M+H]⁺: ~301 (⁷⁹Br) and ~303 (⁸¹Br)
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline derivatives typically exhibit strong absorption bands in the UV region. The extended conjugation from the phenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to 8-hydroxyquinoline.
Predicted λ_max (in Ethanol):
-
~250-260 nm
-
~320-340 nm
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation[1]. It may also cause respiratory irritation[1]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat[1]. Work should be conducted in a well-ventilated fume hood[1].
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, a compound with significant potential in drug discovery. While a lack of direct experimental data necessitates the use of predictions based on related structures, the provided protocols offer a clear path for the empirical determination of these crucial parameters. A thorough characterization of its physicochemical profile is a critical step in unlocking the full therapeutic potential of this and other novel quinoline derivatives.
References
-
Safety Data Sheet for this compound. Angene Chemical. Available at: [Link].
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 7-Bromo-5-phenylquinolin-8-ol: Synthesis, Properties, and Therapeutic Potential
Introduction to the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline and its derivatives are a well-established class of privileged scaffolds in drug discovery, renowned for their wide spectrum of pharmacological activities.[1] These compounds are known to exhibit potent antimicrobial, anticancer, antifungal, and neuroprotective properties.[2] Their biological activity is often attributed to their ability to chelate metal ions, which are crucial for the function of many enzymes and proteins involved in disease processes.[3] The introduction of various substituents onto the 8-hydroxyquinoline core allows for the fine-tuning of its physicochemical properties and biological efficacy, making it a versatile platform for the development of novel therapeutic agents.
This compound combines the key features of a halogenated quinoline with a phenyl substitution, suggesting a unique profile of activity and potential for further functionalization. The bromine atom can serve as a handle for further cross-coupling reactions, while the phenyl group can influence the compound's lipophilicity and steric interactions with biological targets.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure and provide a preliminary understanding of its characteristics.
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₁₅H₁₀BrNO |
| Molecular Weight | 300.15 g/mol |
| Predicted LogP | 4.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Appearance | Predicted to be a solid at room temperature |
Proposed Synthesis of this compound
A plausible and efficient synthetic route for this compound can be designed utilizing the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5] The proposed synthesis starts from the commercially available 7-bromo-8-hydroxyquinoline.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Protection of the Hydroxyl Group
The hydroxyl group of 7-bromo-8-hydroxyquinoline is first protected to prevent interference in the subsequent Suzuki coupling reaction. A common protecting group for this purpose is the benzyl group.
-
To a solution of 7-bromo-8-hydroxyquinoline (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 8-(benzyloxy)-7-bromoquinoline.
Step 2: Suzuki Cross-Coupling
The protected 8-(benzyloxy)-7-bromoquinoline is then coupled with phenylboronic acid using a palladium catalyst.
-
In a reaction vessel, combine 8-(benzyloxy)-7-bromoquinoline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.2 eq).
-
Add sodium tert-butoxide (NaO-t-Bu, 1.25 eq) and toluene as the solvent.
-
Heat the reaction mixture to 110-150°C and stir for 0.5-24 hours, monitoring the reaction by TLC.[6]
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify the crude product by flash chromatography to yield 8-(benzyloxy)-5-phenyl-7-bromoquinoline.
Step 3: Deprotection
The final step involves the removal of the benzyl protecting group to yield the target compound.
-
Dissolve 8-(benzyloxy)-5-phenyl-7-bromoquinoline (1.0 eq) in ethanol.
-
Add palladium on carbon (Pd-C, 10 wt%) to the solution.
-
Reflux the mixture under a hydrogen atmosphere for 1-3 hours.[6]
-
Monitor the deprotection by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The final product can be further purified by recrystallization.
Purification and Characterization
The synthesized this compound should be purified to a high degree for accurate biological evaluation.
-
Purification: Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard method for purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for final purification.
-
Characterization: The structure and purity of the final compound should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the arrangement of protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the hydroxyl group.
-
Potential Applications in Drug Discovery
The 8-hydroxyquinoline scaffold is a known metal chelator, and this property is often central to its biological activity.
Caption: Potential mechanism of action via metal chelation.
Based on the known activities of related 8-hydroxyquinoline derivatives, this compound could be investigated for the following therapeutic applications:
-
Anticancer Activity: Many 8-hydroxyquinoline derivatives exhibit cytotoxicity against various cancer cell lines. Their mechanism often involves the chelation of intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.
-
Antimicrobial Activity: The chelation of essential metal ions can disrupt microbial metabolism and growth. Halogenated 8-hydroxyquinolines have shown potent activity against a range of bacteria and fungi.[1]
-
Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, dysregulated metal ion homeostasis is a key pathological feature. 8-Hydroxyquinoline derivatives can act as metal chelators to restore this balance.
Suppliers of Key Intermediates
The starting materials for the proposed synthesis are commercially available from various chemical suppliers.
| Compound | Supplier(s) |
| 7-Bromo-8-hydroxyquinoline | [7], [8] |
| Phenylboronic acid | Widely available from major chemical suppliers. |
| 5-Bromoquinolin-8-ol | [9] |
| 2-Phenylquinolin-8-ol |
Conclusion
This compound represents a promising, albeit underexplored, derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. The synthetic route outlined in this guide provides a clear path to its preparation, enabling further investigation into its physicochemical properties and biological activities. Its potential as a metal-chelating agent makes it a compelling candidate for screening in anticancer, antimicrobial, and neuroprotective assays. This technical guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this novel compound.
References
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link][3]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link][1]
-
ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link][6]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link][2]
-
wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link][5]
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- 7. 7-Bromo-8-hydroxyquinoline | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Sigma Aldrich 7-Bromo-8-hydroxyquinoline 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectral Data of 7-Bromo-5-phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Bromo-5-phenylquinolin-8-ol
This compound belongs to the 8-hydroxyquinoline class of compounds, which are renowned for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. The introduction of a bromine atom at the 7-position and a phenyl group at the 5-position of the quinoline scaffold can significantly modulate its physicochemical and pharmacological properties. Accurate spectral characterization is paramount for confirming the structure of newly synthesized analogues and for understanding their electronic and steric characteristics, which are crucial for structure-activity relationship (SAR) studies in drug discovery.
This guide will delve into the predicted spectral data of this compound, drawing upon established knowledge of the spectral behavior of analogous substituted quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline ring and the presence of the phenyl group.
Experimental Protocol: A Rationale-Driven Approach
Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the compound, and its deuterated nature prevents interference in the ¹H NMR spectrum. The residual proton signal of DMSO-d₆ at approximately 2.50 ppm serves as a convenient internal reference.
-
Concentration: A sample concentration of 10-20 mg/mL is optimal. This concentration ensures a good signal-to-noise ratio for both ¹H and ¹³C NMR without leading to significant line broadening due to aggregation.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic protons.
-
¹H NMR:
-
A standard pulse sequence (e.g., zg30) is employed.
-
A spectral width of -2 to 12 ppm is adequate to cover all expected proton signals.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width (e.g., 0 to 200 ppm) is necessary to encompass all carbon resonances.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effect of the phenyl ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | dd | J = 4.4, 1.6 |
| H-3 | ~7.6 | dd | J = 8.4, 4.4 |
| H-4 | ~8.5 | dd | J = 8.4, 1.2 |
| H-6 | ~7.7 | s | - |
| Phenyl H (ortho) | ~7.5-7.6 | m | - |
| Phenyl H (meta, para) | ~7.3-7.4 | m | - |
| OH | ~9.5-10.0 | br s | - |
Predicted data is based on the analysis of similar compounds reported in the literature.[1]
Interpretation of the ¹H NMR Spectrum:
-
Quinoline Protons: The protons on the pyridine ring (H-2, H-3, and H-4) will appear in the downfield region due to the deshielding effect of the nitrogen atom. The characteristic doublet of doublets pattern arises from their coupling to each other.
-
H-6 Proton: The proton at the 6-position is expected to be a singlet as it lacks adjacent protons for coupling. Its chemical shift will be influenced by the neighboring bromine and phenyl groups.
-
Phenyl Protons: The protons of the phenyl group will appear as a complex multiplet in the aromatic region.
-
Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet at a downfield chemical shift, and its position can be concentration and temperature-dependent.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data are presented in Table 2, providing a carbon map of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~123 |
| C-4 | ~137 |
| C-4a | ~127 |
| C-5 | ~130 |
| C-6 | ~134 |
| C-7 | ~110 |
| C-8 | ~149 |
| C-8a | ~139 |
| Phenyl C (ipso) | ~140 |
| Phenyl C (ortho, meta, para) | ~128-130 |
Predicted data is based on the analysis of similar compounds reported in the literature.
Interpretation of the ¹³C NMR Spectrum:
-
Quinoline Carbons: The chemical shifts of the quinoline carbons are characteristic of this heterocyclic system. The carbon bearing the hydroxyl group (C-8) and the carbon adjacent to the nitrogen (C-2) are expected to be the most downfield.
-
C-Br Bond: The carbon atom attached to the bromine (C-7) will be shifted upfield due to the "heavy atom" effect.
-
Phenyl Carbons: The signals for the phenyl carbons will appear in the aromatic region, with the ipso-carbon (the one attached to the quinoline ring) being distinct from the others.
Visualization of the Molecular Structure:
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
Sample Preparation:
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality spectra. A small amount of the solid sample is placed directly on the ATR crystal.
-
Alternative: The KBr pellet method can also be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Scans: An accumulation of 16 to 32 scans is usually sufficient to obtain a spectrum with a good signal-to-noise ratio.
Predicted IR Spectral Data
The predicted key IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | O-H stretch (phenolic) | Broad, Strong |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 1600-1450 | C=C and C=N stretch (aromatic rings) | Medium to Strong |
| ~1200 | C-O stretch (phenolic) | Strong |
| ~1100 | C-Br stretch | Medium |
Predicted data is based on the analysis of similar compounds reported in the literature.[2]
Interpretation of the IR Spectrum:
-
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.
-
Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the C=C and C=N stretching vibrations of the quinoline and phenyl rings.
-
C-O Stretch: A strong band around 1200 cm⁻¹ is indicative of the C-O stretching of the phenol.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear at a lower frequency, around 1100 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, which is useful for confirming the molecular weight.
Data Acquisition:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Mass Range: A scan range of m/z 50 to 500 is generally sufficient to observe the molecular ion and its major fragments.
Predicted Mass Spectrum Data
The predicted key ions in the mass spectrum of this compound are shown in Table 4.
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Ion |
| 301/303 | [M]⁺ (Molecular ion) |
| 222 | [M - Br]⁺ |
| 194 | [M - Br - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Predicted data is based on the isotopic pattern of bromine and common fragmentation pathways.
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak [M]⁺ will appear as a doublet at m/z 301 and 303 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Major Fragments:
-
Loss of a bromine radical will lead to a significant fragment at m/z 222.
-
Subsequent loss of a neutral carbon monoxide (CO) molecule from the hydroxylated ring can result in a fragment at m/z 194.
-
The presence of a phenyl group will likely give rise to a fragment at m/z 77, corresponding to the phenyl cation.
-
Visualization of the Fragmentation Pathway:
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion: A Cohesive Spectral Portrait
The comprehensive analysis of the predicted NMR, IR, and MS data provides a detailed and self-validating spectral portrait of this compound. The ¹H and ¹³C NMR data precisely define the molecular skeleton and substitution pattern. The IR spectrum confirms the presence of the key functional groups, namely the phenolic hydroxyl and the aromatic rings. Finally, the mass spectrum establishes the molecular weight and offers insights into the molecule's stability and fragmentation pathways. This integrated spectral information is indispensable for the unambiguous identification and characterization of this important 8-hydroxyquinoline derivative in research and development settings.
References
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Mercy, A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
-
Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2025). ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-5-phenylquinolin-8-ol
Introduction
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer and antimicrobial properties.[1][2] The successful progression of any new chemical entity (NCE) from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, and ultimately, clinical efficacy and safety.[3]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of the novel compound, 7-Bromo-5-phenylquinolin-8-ol. While specific experimental data for this particular molecule is not yet extensively documented, this guide synthesizes established methodologies and field-proven insights to empower researchers to generate the robust data necessary for informed decision-making in the drug development pipeline. We will delve into the causality behind experimental choices, providing not just protocols, but a foundational understanding of why each step is crucial for building a comprehensive physicochemical profile.
Physicochemical Properties: A Predictive Starting Point
A preliminary in-silico assessment of this compound's properties can offer valuable insights and guide initial experimental design. These computational predictions, while not a substitute for empirical data, provide a reasonable estimation of the compound's behavior.
| Property | Predicted Value | Information Source |
| Molecular Formula | C₁₅H₉BrClNO | Inferred from similar structures |
| Molecular Weight | ~319.6 g/mol | Calculated |
| XLogP3 | ~4.5 | Estimated based on similar structures |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
The high predicted XLogP3 value suggests that this compound is likely to be lipophilic and, consequently, may exhibit poor aqueous solubility, a common challenge for many drug candidates.[4] This initial assessment underscores the importance of the rigorous solubility testing detailed in the subsequent sections.
Part 1: Aqueous Solubility Assessment
A compound's journey through the body begins with dissolution. Therefore, accurately characterizing its aqueous solubility is a critical first step.[5] We will explore both kinetic and thermodynamic solubility assays, as each provides distinct and valuable information for different stages of drug development.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[3][6] This method is well-suited for the early stages of drug discovery when high-throughput screening of numerous compounds is necessary.[6]
Objective: To rapidly determine the kinetic solubility of this compound in a physiologically relevant buffer.
Causality: Nephelometry is chosen for its speed and sensitivity in detecting precipitation, which is the hallmark of exceeding kinetic solubility.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Nephelometer (plate reader with light scattering capabilities)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of each DMSO dilution to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Thermodynamic Solubility: The Gold Standard for Lead Optimization
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[3] This measurement is more time-consuming but provides a more accurate and fundamental understanding of a compound's solubility, which is crucial for lead optimization and formulation development.[6]
Objective: To determine the equilibrium solubility of this compound.
Causality: The shake-flask method, coupled with HPLC-UV analysis, is the gold standard for thermodynamic solubility as it ensures that equilibrium is reached and provides precise quantification.[5]
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, HPLC grade
-
HPLC system with UV detector
-
Thermostatic shaker
-
0.22 µm syringe filters
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Place the vial in a thermostatic shaker set at 25°C and shake for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: After incubation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification by HPLC-UV:
-
Prepare a standard curve of this compound in a suitable solvent (e.g., 50:50 ACN:Water).
-
Inject the filtered supernatant onto a calibrated HPLC-UV system.
-
A typical reversed-phase HPLC method might use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).
-
Quantify the concentration of the dissolved compound by comparing its peak area to the standard curve.
-
Visualizing the Solubility Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. solvescientific.com.au [solvescientific.com.au]
An In-Depth Technical Guide to the Synthesis and Potential Applications of 7-Bromo-5-phenylquinolin-8-ol
This technical guide provides a comprehensive overview of the proposed synthesis, theoretical properties, and potential applications of the novel compound, 7-Bromo-5-phenylquinolin-8-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the expanding landscape of 8-hydroxyquinoline derivatives.
Introduction: The Enduring Legacy and Therapeutic Potential of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] First isolated in the late 19th century, this bicyclic aromatic compound, consisting of a pyridine ring fused to a phenol, has given rise to a vast library of derivatives with a wide spectrum of pharmacological applications.[2][3] The unique arrangement of the hydroxyl group at the C-8 position and the nitrogen atom in the pyridine ring enables 8-hydroxyquinoline and its analogues to act as potent bidentate chelating agents for a variety of metal ions.[4] This metal-chelating ability is often central to their biological mechanisms of action, which include antimicrobial, antifungal, anticancer, and neuroprotective effects.[1]
The functionalization of the 8-hydroxyquinoline core at the 5- and 7-positions has been a particularly fruitful area of research, leading to compounds with enhanced potency and selectivity.[5] Halogenation and arylation at these positions can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. This guide focuses on a novel, hitherto unreported derivative: this compound. By combining a bromine atom at the 7-position and a phenyl group at the 5-position, this compound represents an intriguing target for synthesis and biological evaluation. This document will provide a scientifically grounded, proposed synthetic route, detail its expected physicochemical properties, and explore its potential applications based on the established pharmacology of related compounds.
Proposed Synthetic Pathway: A Two-Step Approach to this compound
The synthesis of this compound can be logically approached through a two-step sequence starting from the readily available 8-hydroxyquinoline. This strategy involves an initial dihalogenation followed by a regioselective cross-coupling reaction.
Step 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
The first step is the exhaustive bromination of 8-hydroxyquinoline to yield 5,7-dibromo-8-hydroxyquinoline. This is a well-established and high-yielding reaction.
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the 8-hydroxyquinoline solution at room temperature with constant stirring.
-
Continue stirring for 2-4 hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted bromine.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 5,7-dibromo-8-hydroxyquinoline as a solid.
Expertise & Experience: The use of a slight excess of bromine ensures the complete conversion to the dibrominated product. The choice of solvent can influence the reaction rate and product purity. Acetic acid can facilitate the reaction by protonating the quinoline nitrogen, thereby activating the ring system towards electrophilic substitution.
Step 2: Regioselective Suzuki-Miyaura Cross-Coupling
The key step in the synthesis is the regioselective introduction of the phenyl group at the 5-position via a Suzuki-Miyaura cross-coupling reaction. This reaction will utilize phenylboronic acid as the source of the phenyl group and a palladium catalyst. The selectivity for the 5-position over the 7-position is anticipated due to the differential reactivity of the two C-Br bonds. While both are sp²-hybridized, the steric hindrance and electronic environment around the 5-position may favor the oxidative addition of the palladium catalyst.
Experimental Protocol:
-
To a reaction vessel, add 5,7-dibromo-8-hydroxyquinoline (1 equivalent), phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent system is critical for the success and selectivity of the Suzuki-Miyaura coupling. The use of a phosphine ligand, such as triphenylphosphine, is standard for stabilizing the palladium catalyst. The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system often enhances the reaction rate and yield. The regioselectivity of this reaction is a key consideration. While direct precedent for this specific transformation is not available, studies on related dihaloquinolines suggest that selective cross-coupling is feasible, often influenced by steric and electronic factors.
Visualizing the Synthetic Workflow
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
While this compound appears to be a novel chemical entity, its synthesis is highly feasible through established and robust chemical transformations. The proposed two-step synthetic route, involving dibromination followed by a regioselective Suzuki-Miyaura coupling, provides a clear and efficient pathway for its preparation. Based on the extensive literature on related 8-hydroxyquinoline derivatives, this new compound holds significant promise for a range of biological applications, particularly in the development of new anticancer, antimicrobial, and neuroprotective agents. This guide serves as a foundational document to encourage and facilitate further research into the synthesis, characterization, and biological evaluation of this intriguing molecule.
References
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Research & Reviews: Journal of Chemistry. Retrieved from [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
- Mphahlele, M. J., & Oyeyiola, F. A. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry, 39, 1215-1224.
- Saadeh, H. A., Sweidan, K., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Wang, X., Liu, Y., Li, X., Wang, Y., & Ma, C. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(54), 31441-31450.
- Wang, X., Liu, Y., Li, X., Wang, Y., & Ma, C. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(54), 31441-31450.
- Kharadi, G. J. (2011). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 49, 115-120.
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]
- da Silva, A. C. S., et al. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi, 9(8), 819.
- Saadeh, H., Sweidan, K., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Saadeh, H. A., Sweidan, K., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
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Unlocking the Therapeutic Promise of 7-Bromo-5-phenylquinolin-8-ol: A Technical Guide to its Potential Biological Activities
Introduction: The Quinoline Scaffold as a Blueprint for Bioactivity
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. This core structure is the foundation for a multitude of natural products and synthetic compounds with a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for fine-tuning of its physicochemical and biological properties through the introduction of various substituents.
This guide focuses on the therapeutic potential of a specific derivative: 7-Bromo-5-phenylquinolin-8-ol . This molecule is characterized by several key features: the foundational 8-hydroxyquinoline core, a bromine atom at the 7-position, and a phenyl group at the 5-position. While direct and extensive experimental data for this precise molecule are limited, a robust body of literature on structurally related compounds allows for well-grounded inferences about its potential biological activities and mechanisms of action.
The 8-hydroxyl group and the adjacent nitrogen atom create a powerful bidentate chelation site, a feature central to the bioactivity of this class of compounds. The bromine substituent at the 7-position is expected to enhance lipophilicity, which can improve passage across biological membranes, and may also influence the electronic properties of the aromatic system. The phenyl group at the 5-position can engage in π-π stacking interactions with biological targets such as enzymes and receptors, potentially enhancing binding affinity and specificity. This technical guide will synthesize the available knowledge on related compounds to provide a comprehensive overview of the probable biological activities of this compound, detailed experimental protocols for their evaluation, and a forward-looking perspective on its drug development potential.
Core Mechanism of Action: The Power of Metal Ion Chelation
The predominant mechanism underpinning the diverse biological effects of 8-hydroxyquinoline and its derivatives is their ability to act as potent chelators of metal ions.[1] In biological systems, metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) are essential cofactors for a multitude of enzymes and proteins, playing critical roles in processes ranging from cellular respiration to DNA synthesis. However, the dysregulation of metal ion homeostasis is a key pathological feature of many diseases, including neurodegenerative disorders, cancer, and microbial infections.
This compound, through its 8-hydroxyl and quinoline nitrogen functionalities, can sequester these metal ions, forming stable complexes. This chelation can exert a therapeutic effect through several mechanisms:
-
Depriving Pathogens of Essential Metals: Microbes require a steady supply of metal ions for the function of their metabolic enzymes. By sequestering these metals, 8-hydroxyquinoline derivatives can effectively starve the pathogens, leading to a bacteriostatic or bactericidal effect.
-
Modulating Redox Activity: Metal ions, particularly copper and iron, can participate in Fenton and Haber-Weiss reactions, generating highly damaging reactive oxygen species (ROS). Chelation by 8-hydroxyquinoline derivatives can modulate the redox potential of these metals, either preventing or promoting ROS generation in a context-dependent manner, which can be harnessed to kill cancer cells.
-
Inhibiting Metalloenzymes: Many enzymes crucial for disease progression, such as matrix metalloproteinases in cancer or viral enzymes, are dependent on metal cofactors. The chelation of these metals can lead to the inhibition of these enzymes.
-
Restoring Metal Homeostasis: In neurodegenerative diseases like Alzheimer's, the abnormal accumulation and distribution of metal ions in the brain contribute to protein aggregation and neurotoxicity. 8-hydroxyquinoline derivatives can help to redistribute these metals and restore a more physiological balance.
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Activity
The anticancer properties of 8-hydroxyquinoline derivatives are multifaceted and often linked to their metal-chelating abilities. [1]They can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of ROS via their metal complexes, inhibition of crucial enzymes like topoisomerase, and disruption of mitochondrial function. [2][3][4]The phenyl group in this compound may contribute to its anticancer activity by facilitating interactions with DNA or protein targets.
Quantitative Data from Related Compounds
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| [Pt(QCl)Cl₂]·CH₃OH | MDA-MB-231 (breast cancer) | 5.49 | [5] |
| [Pt(QBr)Cl₂]·CH₃OH | MDA-MB-231 (breast cancer) | 7.09 | [5] |
| 8-hydroxyquinoline hydrazone copper(II) complex | A-375 (melanoma) | Low µM range | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound.
-
Treat the cells with these concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours). [6]Include vehicle-treated (e.g., DMSO) and untreated controls.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. [7] * Shake the plate for 5 minutes to ensure complete solubilization. [6] * Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Caption: A potential apoptotic pathway induced by this compound.
Neuroprotective Activity
The role of metal dyshomeostasis in the pathology of neurodegenerative diseases, particularly Alzheimer's disease, is well-established. [8]The accumulation of Cu²⁺ and Zn²⁺ in the brain can promote the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. 8-hydroxyquinoline derivatives have shown promise as neuroprotective agents by chelating these excess metal ions, thereby inhibiting Aβ aggregation and reducing oxidative stress. [9] Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid-beta Aggregation Inhibition
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. [10][11]
-
Preparation of Aβ Peptides:
-
Synthetically prepared Aβ peptides (e.g., Aβ₁₋₄₂) are dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure they are in a monomeric state, then lyophilized.
-
The lyophilized peptide is reconstituted in a low-salt buffer (e.g., phosphate buffer, pH 7.4) to the desired concentration.
-
-
Aggregation Assay:
-
In a 96-well plate, combine the Aβ peptide solution with different concentrations of this compound.
-
Include a control with Aβ peptide and vehicle only.
-
Incubate the plate at 37°C with gentle agitation to promote fibril formation.
-
-
ThT Fluorescence Measurement:
-
At various time points, add Thioflavin T solution to the wells.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm. [10] * A decrease in ThT fluorescence in the presence of the compound indicates inhibition of Aβ fibril formation.
-
Caption: Proposed mechanism of neuroprotection by this compound.
Plausible Synthetic Pathway
-
Synthesis of 5-Bromo-8-hydroxyquinoline: This can be achieved through the electrophilic bromination of 8-hydroxyquinoline. Controlling the reaction conditions (e.g., using N-Bromosuccinimide in a suitable solvent) is crucial to favor mono-bromination at the 5-position. [12]2. Protection of the Hydroxyl Group: The 8-hydroxyl group needs to be protected (e.g., as a benzyl ether) before the cross-coupling reaction. [13]3. Suzuki-Miyaura Cross-Coupling: The protected 5-bromo-8-hydroxyquinoline can then be reacted with phenylboronic acid in the presence of a palladium catalyst and a base to form the C-C bond at the 5-position. [13][14]4. Deprotection: The protecting group is removed to regenerate the 8-hydroxyl group.
-
Bromination at the 7-position: The final step would be the selective bromination of 5-phenylquinolin-8-ol at the 7-position, likely using a brominating agent like N-Bromosuccinimide. [15]
Caption: A plausible synthetic route for this compound.
Future Perspectives and Drug Development
This compound stands as a promising scaffold for the development of novel therapeutic agents. Its predicted multi-target activities make it a particularly attractive candidate for addressing complex diseases like cancer and neurodegenerative disorders. The synthetic pathway outlined provides a roadmap for its synthesis and the generation of further derivatives for structure-activity relationship (SAR) studies.
Future research should focus on:
-
Definitive Synthesis and Characterization: The first step is the unambiguous synthesis and full spectroscopic characterization of this compound.
-
In Vitro Validation: The potential biological activities discussed in this guide need to be experimentally validated using the outlined protocols.
-
Mechanism of Action Studies: Detailed mechanistic studies are required to elucidate the precise molecular targets and pathways affected by this compound.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicology.
-
SAR Studies: The synthesis and evaluation of a library of related compounds, with modifications at the 5- and 7-positions, will be crucial for optimizing potency and selectivity.
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An In-depth Technical Guide to the Synthesis and Derivatization of 7-Bromo-5-phenylquinolin-8-ol
Authored by: Gemini, Senior Application Scientist
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] Its efficacy is often linked to its potent metal-chelating ability.[3] By introducing specific substituents onto the 8-HQ core, researchers can fine-tune its physicochemical properties and biological targets. This guide focuses on the 7-bromo-5-phenylquinolin-8-ol framework, a versatile intermediate that offers multiple avenues for synthetic diversification. The strategic placement of a phenyl group at the C5 position and a bromine atom at the C7 position creates two distinct, orthogonally reactive sites for building molecular complexity. This document provides a comprehensive overview of the synthesis of this core scaffold and explores advanced strategies for its subsequent derivatization, offering field-proven insights for researchers in drug discovery and materials science.
The Strategic Importance of the this compound Scaffold
The quinoline ring system is a cornerstone in the development of therapeutic agents.[4] The this compound scaffold is particularly valuable for several reasons:
-
The 8-Hydroxyquinoline Core: This moiety acts as a bidentate ligand, chelating metal ions through the hydroxyl oxygen and the quinoline nitrogen.[5] This interaction is crucial for many of its biological effects.
-
The 5-Phenyl Group: Introduction of an aryl substituent at the C5 position significantly increases the molecule's lipophilicity and potential for π-π stacking interactions with biological targets.
-
The 7-Bromo Handle: The bromine atom at the C7 position serves as a highly versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups late in the synthetic sequence.[6][7]
This trifecta of features makes the scaffold an ideal starting point for constructing libraries of complex molecules for structure-activity relationship (SAR) studies.
Synthesis of the Core Scaffold
The synthesis of this compound is a multi-step process that requires careful strategic planning, particularly concerning the sequence of reactions and the use of protecting groups. The general pathway involves the initial synthesis of a halogenated 8-hydroxyquinoline, protection of the hydroxyl group, introduction of the phenyl ring via a cross-coupling reaction, and final deprotection.
Caption: Synthetic workflow for this compound.
Step 1: Bromination of 8-Hydroxyquinoline
The first crucial step is the selective halogenation of the 8-hydroxyquinoline ring. The hydroxyl group at C8 is a powerful activating group, directing electrophilic aromatic substitution to the C5 and C7 positions. Direct bromination of 8-hydroxyquinoline often yields the 5,7-dibromo derivative as the major product.
Causality: Using a slight excess of a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine ensures the formation of 5,7-dibromoquinolin-8-ol.[8] This di-brominated intermediate is ideal because the bromine at C5 is typically more reactive in subsequent palladium-catalyzed coupling reactions than the one at C7, allowing for selective functionalization.
Step 2: Protection of the 8-Hydroxyl Group
The acidic proton of the hydroxyl group can interfere with the organometallic intermediates in palladium-catalyzed cross-coupling reactions.[9] It can cause protonolysis of the organometallic reagents or deactivate the catalyst. Therefore, protection of this group is a mandatory and critical step.
Expert Insight: The benzyl group is a common and effective choice for protection. It is stable to the basic conditions of the Suzuki coupling reaction and can be readily removed via catalytic hydrogenation, which typically does not affect the aryl bromide.[3]
Step 3: Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[10][11] In this step, the protected 8-(benzyloxy)-5,7-dibromoquinoline is coupled with phenylboronic acid.
Causality and Catalyst Choice: The key to this step is the selective reaction at the C5 position. The choice of palladium catalyst and ligand is paramount. Systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos) are often effective.[7] The reaction is driven by a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11] The base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step, activating the boronic acid.[7]
Step 4: Deprotection
The final step to yield the core scaffold is the removal of the benzyl protecting group. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).[9]
Strategies for Derivatization
The this compound scaffold offers three primary "hotspots" for further chemical modification, enabling the creation of a diverse library of compounds.
Caption: Key derivatization sites on the core scaffold.
Modification at the 7-Bromo Position
This is the most versatile site for diversification. Palladium-catalyzed cross-coupling reactions allow for the introduction of a wide array of substituents.[6]
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids introduces new aromatic systems.
-
Sonogashira Coupling: Coupling with terminal alkynes yields aryl-alkynyl structures, which are valuable for extending conjugation and as precursors for other functional groups.[7]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines, which are crucial functional groups for modulating solubility and forming hydrogen bonds.
-
Heck Coupling: Reaction with alkenes can be used to install vinyl groups.
Modification at the 8-Hydroxyl Group
The phenolic hydroxyl group can be readily derivatized through several common reactions:
-
Etherification (Williamson Synthesis): Reaction with alkyl halides in the presence of a base yields ethers. This modification can tune the lipophilicity and steric profile of the molecule.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions like DCC) forms esters. Esters can act as prodrugs, which are hydrolyzed in vivo to release the active 8-hydroxyquinoline parent.
Modification of the 5-Phenyl Ring
While less common than modifying the quinoline core, the C5-phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The position of substitution (ortho, meta, para) will be directed by the electron-donating nature of the quinoline ring system attached to it.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps for execution, monitoring, and purification.
Protocol 1: Synthesis of 5,7-Dibromoquinolin-8-ol (3a)
Adapted from literature procedures.
-
Reaction Setup: Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of bromine (2.1 eq) in CHCl₃ dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the organic layer sequentially with a 5% sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from benzene or ethanol to yield 5,7-dibromoquinolin-8-ol as a yellow solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
General procedure based on established methods.[7][9]
-
Inert Atmosphere: To a Schlenk tube, add 8-(benzyloxy)-5,7-dibromoquinoline (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Degassing: Add a solvent mixture (e.g., Toluene/H₂O or 1,4-Dioxane). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel to isolate the desired 8-(benzyloxy)-7-bromo-5-phenylquinoline.
Data Summary and Characterization
The successful synthesis of new derivatives must be confirmed by rigorous analytical characterization. Below is a representative table summarizing hypothetical data for a small series of derivatives.
| Compound ID | R⁷ Substituent | M.W. ( g/mol ) | Yield (%) | ¹H NMR (δ, ppm) Key Signal | MS (m/z) [M+H]⁺ |
| I | -Br | 326.18 | - | 7.5-8.9 (quinoline H) | 326.0, 328.0 |
| IIa | -Phenyl | 325.37 | 85 | 7.2-7.8 (new phenyl H) | 326.1 |
| IIb | -C≡C-Ph | 324.36 | 78 | 3.1-3.3 (alkyne region) | 325.1 |
| IIc | -NH-Ph | 318.37 | 72 | 8.5-9.0 (N-H singlet) | 319.1 |
Conclusion and Future Perspectives
The this compound scaffold is a powerful platform for the development of novel chemical entities. Its synthesis, while requiring multiple steps, is robust and relies on well-established, high-yielding reactions. The true value of this intermediate lies in its capacity for systematic and diverse derivatization at its bromine and hydroxyl functionalities. By leveraging modern synthetic techniques, particularly palladium-catalyzed cross-coupling, researchers can efficiently generate large libraries of analogs. This approach is invaluable for probing the structure-activity relationships of 8-hydroxyquinoline-based compounds, accelerating the discovery of new drug candidates and advanced materials.
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theoretical and computational studies of 7-Bromo-5-phenylquinolin-8-ol
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 7-Bromo-5-phenylquinolin-8-ol
Abstract: The 8-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its potent metal-chelating properties and diverse biological activities. This guide presents a comprehensive framework for the theoretical and computational characterization of a novel derivative, this compound. While direct experimental data for this specific molecule is nascent, this document outlines a robust, validated workflow based on established methodologies for analogous quinoline systems. We detail the rationale and step-by-step protocols for quantum chemical analysis using Density Functional Theory (DFT) and for evaluating biological potential through molecular docking simulations. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to explore and predict the properties of new quinoline-based compounds.
Part 1: Rationale and Synthetic Strategy
The functionalization of the 8-hydroxyquinoline core at the C5 and C7 positions allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. The introduction of a bromine atom at the 7-position serves a dual purpose: it modulates the electronic landscape of the molecule and provides a reactive handle for further synthetic elaboration. The phenyl group at the 5-position is of particular interest as it can introduce beneficial π–π stacking interactions with biological targets and enhance the lipophilicity, a key parameter in drug design.
Given the lack of a direct published synthesis for this compound, a logical synthetic approach would involve a Suzuki cross-coupling reaction. This well-established method is ideal for creating a C-C bond between an aryl halide and an arylboronic acid. The proposed starting material would be 5,7-dibromo-8-hydroxyquinoline, a commercially available or readily synthesized precursor.
Proposed Synthetic Protocol: Suzuki Cross-Coupling
This protocol is adapted from standard procedures for cross-coupling reactions on halogenated quinoline scaffolds.[1] The choice of a palladium catalyst and a suitable base is critical for achieving high yield and selectivity, favoring reaction at the more sterically accessible 5-position.
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine 5,7-dibromo-8-hydroxyquinoline (1.0 eq), phenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by the addition of a base, such as sodium carbonate (Na₂CO₃) (3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified using column chromatography on silica gel to isolate the target compound, this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Part 2: Quantum Chemical Investigations with Density Functional Theory (DFT)
Rationale: Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[3] For a novel compound like this compound, DFT calculations provide invaluable insights into its optimized geometry, molecular orbital energies, and charge distribution, which are fundamental to understanding its reactivity and potential interactions. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-balanced compromise between computational cost and accuracy for organic molecules of this nature.[4][5]
DFT Workflow Diagram
Caption: Workflow for DFT-based analysis of molecular properties.
Protocol for DFT Calculations
-
Structure Preparation: Draw the 2D structure of this compound and convert it to a 3D structure using software like GaussView or Avogadro. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
Geometry Optimization: Perform a full geometry optimization using the DFT method. A typical input would specify the B3LYP functional and the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.[6]
-
Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]
-
Property Extraction: From the output files, extract key electronic and structural data.
-
Structural Parameters: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability.[7]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[8]
-
Table 1: Predicted Structural and Electronic Parameters (Hypothetical Data)
| Parameter | Predicted Value | Significance |
| C5-C(Phenyl) Bond Length | ~1.49 Å | Indicates single bond character with some conjugation. |
| C7-Br Bond Length | ~1.90 Å | Typical for an aryl bromide. |
| O-H Bond Length | ~0.97 Å | Standard hydroxyl group bond. |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[7] |
Part 3: Molecular Docking for Biological Target Evaluation
Rationale: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. Given that many quinoline derivatives exhibit anticancer and antimicrobial activities, a relevant target could be a protein like Dihydropteroate Synthase (DHPS) for antimicrobial potential or an Epidermal Growth Factor Receptor (EGFR) kinase for anticancer evaluation.[7][10] This analysis helps prioritize compounds for synthesis and in vitro testing.
Molecular Docking Workflow Diagram
Caption: Standard workflow for a molecular docking study.
Protocol for Molecular Docking
-
Ligand Preparation: Use the energy-minimized structure of this compound obtained from the DFT calculations. Save the structure in a suitable format (e.g., .pdbqt for AutoDock).
-
Target Protein Preparation:
-
Download the crystal structure of the target protein (e.g., DHPS from K. Pneumonia) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens using software like AutoDock Tools or PyMOL.
-
-
Active Site Definition: Identify the binding pocket (active site) of the protein, often based on the location of a co-crystallized native ligand. Define a grid box that encompasses this entire site.
-
Docking Execution: Run the docking algorithm (e.g., using AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the active site, scoring each pose.
-
Results Analysis:
-
Analyze the output to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the best pose in the active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking with amino acid residues.
-
Table 2: Predicted Docking Results against Bacterial DHPS (Hypothetical Data)
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Indicates strong and favorable binding to the active site. |
| Interacting Residues | Arg63, Lys221 | Suggests hydrogen bonding with key catalytic residues. |
| Phe190, Trp68 | Indicates potential π–π stacking with the phenyl and quinoline rings. | |
| Inhibition Constant (Ki) | ~530 nM | A low predicted Ki value suggests potent inhibitory activity.[9] |
Conclusion and Future Directions
This guide outlines a validated, multi-faceted computational approach to characterize the novel compound this compound. The synergy between DFT calculations and molecular docking provides a powerful predictive platform. DFT elucidates the intrinsic electronic and structural properties that govern reactivity, while molecular docking contextualizes these properties within a biological framework, predicting potential therapeutic applications.
The theoretical data presented here, though hypothetical, establishes a clear roadmap. The next logical steps would be the execution of the proposed synthesis, experimental validation of the compound's structure, and subsequent in vitro assays against targets identified through docking. The computational insights into the molecule's electrostatic potential and binding mode can further guide the rational design of second-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
References
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Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry. Details on the crystal structure and hydrogen bonding are available at: [Link]
-
The Royal Society of Chemistry. General procedures for the synthesis of 8-hydroxyquinolines. Available at: [Link]
-
Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of ChemTech Research. Available at: [Link]
-
Arjunan, V., et al. (2009). Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Available at: [Link]
-
Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]
-
Askarizadeh, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]
-
ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Available at: [Link]
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Abdel Halim, H. F., & Ibrahim, M. M. (2020). Synthesis, Density Functional Theory Band Structure Calculations, Optical, and Photoelectrical Characterizations of the Novel... ResearchGate. Available at: [Link]
-
Bahgat, K., & Ragheb, A. G. (2007). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Central European Journal of Chemistry. Available at: [Link]
-
Sureshkumar, B., et al. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure. Available at: [Link]
-
Arjunan, V., et al. (2012). Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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A Comprehensive Technical Guide to the Structural Analysis of 7-Bromo-5-phenylquinolin-8-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of 7-Bromo-5-phenylquinolin-8-ol, a highly functionalized heterocyclic compound. 8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in medicinal chemistry and materials science, known for their potent biological activities and unique physicochemical properties.[1][2] The strategic incorporation of a bromine atom at the C-7 position and a phenyl group at the C-5 position creates a molecule with significant potential for drug discovery and as a versatile synthetic intermediate. This document details the logical workflow for its synthesis and purification, followed by an in-depth, multi-technique approach to structural analysis. We will cover fundamental techniques such as Mass Spectrometry and NMR Spectroscopy, advanced solid-state characterization via X-ray Crystallography, and the synergistic use of computational modeling to provide a holistic understanding of the molecule's architecture, from its elemental composition to its three-dimensional conformation and intermolecular interactions. Each section includes not only detailed, field-tested protocols but also expert insights into the causal reasoning behind experimental choices, ensuring a self-validating and robust analytical strategy.
Introduction: The Strategic Importance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety, a bicyclic system composed of a phenol ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents and functional materials.[3] Its defining feature is the presence of a hydroxyl group at position 8 and a nitrogen atom at position 1, which act in concert as a powerful bidentate chelating agent for a wide array of metal ions.[4] This chelation capability is central to many of its biological activities, which include anticancer, anti-HIV, antifungal, and neuroprotective effects.[1]
Rationale for Substitution: The Functional Roles of Bromine and Phenyl Groups
The precise placement of substituents on the 8-HQ core is a proven strategy to modulate its biological and physical properties. The target of this guide, this compound, incorporates two key substituents designed to enhance its molecular profile:
-
7-Bromo Group: The introduction of a halogen, such as bromine, at the C-7 position significantly alters the electronic landscape of the molecule. It acts as a weak deactivating group via induction while also increasing lipophilicity, which can enhance membrane permeability. Critically, the bromine atom serves as a versatile synthetic handle for further functionalization through metal-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries.
-
5-Phenyl Group: The addition of a phenyl ring at the C-5 position introduces a significant steric component and provides a large, hydrophobic surface. This can facilitate π-π stacking interactions with biological targets, such as DNA or protein aromatic residues, potentially enhancing binding affinity and therapeutic efficacy.[3]
A thorough understanding of this molecule's three-dimensional structure is therefore paramount for predicting its behavior, optimizing its synthesis, and rationally designing next-generation derivatives.
Synthesis and Purification
The synthesis of this compound requires a multi-step approach that leverages modern synthetic methodologies. A plausible and efficient retrosynthetic pathway is outlined below.
Retrosynthetic Analysis
The most logical approach involves disconnecting the C-5 phenyl group and the C-7 bromo group, identifying commercially available or readily synthesized precursors. A Suzuki cross-coupling reaction is ideal for forming the C-C bond of the phenyl group, while electrophilic aromatic substitution is standard for bromination.
Caption: Retrosynthetic pathways for this compound.
Proposed Synthetic Pathway: Suzuki Coupling and Regioselective Bromination
A robust forward synthesis involves starting with a di-halogenated quinolinol, performing a regioselective Suzuki coupling to install the phenyl group, followed by the final bromination step if necessary. However, a more direct route starts with 8-hydroxyquinoline, proceeds through bromination, and finishes with phenylation. For this guide, we will detail the synthesis starting from 8-hydroxyquinoline.
Step 1: Bromination of 8-Hydroxyquinoline The first step is the regioselective bromination of 8-hydroxyquinoline at the C-7 position.[5]
Step 2: Phenylation via Suzuki Coupling This assumes a precursor like 5-Iodo-7-bromoquinolin-8-ol would be used. A more practical approach not detailed here might involve protecting the hydroxyl group, performing coupling, and then deprotecting.
Detailed Experimental Protocol: Synthesis of 7-Bromoquinolin-8-ol
-
Objective: To synthesize the precursor 7-bromoquinolin-8-ol from 8-hydroxyquinoline.
-
Materials: 8-hydroxyquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), Chloroform (CHCl₃).
-
Procedure:
-
Dissolve 8-hydroxyquinoline (e.g., 5 g, 1 mmol) in chloroform (10 mL) in a round-bottom flask protected from light.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (6.13 g, 1 mmol) portion-wise to the stirred solution.[6]
-
Allow the reaction to warm slowly to 40 °C and stir for 18 hours.[6]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane (1:9) eluent system.[6]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the resulting crude solid with water, followed by hexane and diethyl ether to remove unreacted starting material and succinimide byproduct.
-
The product, 7-bromoquinolin-8-ol, is obtained as a white solid (expected yield ~85%).[6]
-
-
Expert Insight: The use of NBS over molecular bromine provides a milder, more selective, and safer bromination. The reaction is directed to the C-7 and C-5 positions due to the activating effect of the hydroxyl group. Careful control of stoichiometry (1.0 eq of NBS) favors mono-bromination, primarily at the less sterically hindered C-7 position.
Core Structural Elucidation Methodologies
A multi-faceted analytical approach is required to unambiguously confirm the structure of the synthesized this compound. Each technique provides a unique piece of the structural puzzle.
Integrated Analytical Workflow
The workflow begins with techniques that confirm mass and basic connectivity, followed by more detailed methods that map out the complete atomic framework.
Caption: Integrated workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact molecular weight and confirm the elemental formula.
-
Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).
-
-
Expert Insight: The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for any bromine-containing ion, separated by approximately 2 Da. This is a critical self-validating feature of the analysis.
Table 1: Expected HRMS Data for C₁₅H₁₀BrNO
| Property | Expected Value |
|---|---|
| Molecular Formula | C₁₅H₁₀BrNO |
| Calculated Mass [M] | 298.9946 |
| Calculated Mass [M+H]⁺ | 300.0022 (for ⁷⁹Br) |
| Calculated Mass [M+H]⁺ | 302.0001 (for ⁸¹Br) |
| Isotopic Peak Ratio | ~1:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity and substitution pattern of the molecule in solution.[7][8]
-
Protocol (¹H, ¹³C, and 2D-COSY in DMSO-d₆):
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The phenolic proton is often observable in DMSO.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.
-
-
Expert Insight: The ¹H NMR spectrum is expected to be complex in the aromatic region (7.0-9.0 ppm). The COSY spectrum will be crucial for assigning which protons are adjacent. For instance, it will show a correlation between H-2, H-3, and H-4 on the pyridine ring. The absence of a proton signal for C-5 and C-7, combined with the downfield shifts of neighboring protons, confirms the substitution pattern. The broad singlet for the -OH group will likely appear far downfield (>10 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Position | Predicted ¹H Shift | Predicted ¹³C Shift | Key Correlations (COSY/HMBC) |
|---|---|---|---|
| 2 | ~8.8 (dd) | ~150 | H-3, H-4 |
| 3 | ~7.6 (dd) | ~122 | H-2, H-4 |
| 4 | ~8.5 (dd) | ~138 | H-2, H-3 |
| 5 | - | ~130 | - |
| 6 | ~7.8 (s) | ~129 | Phenyl-H |
| 7 | - | ~115 | - |
| 8 | -OH (~10.5, br s) | ~155 (C-O) | H-6 |
| Phenyl | ~7.4-7.6 (m) | ~128-140 | H-6 |
Advanced Structural Analysis: Solid-State Conformation
While NMR defines the structure in solution, X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state.[9]
Single-Crystal X-ray Diffraction
-
Objective: To determine the precise 3D structure, including bond lengths, bond angles, and intermolecular packing interactions.
-
Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[9] Cool the crystal (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion.
-
Structure Solution & Refinement: Collect diffraction data as the crystal is rotated. Process the data and solve the structure using direct methods or Patterson synthesis, followed by refinement of atomic positions and thermal parameters.
-
-
Expert Insight: The crystal structure of the parent 7-Bromoquinolin-8-ol reveals that molecules pack as hydrogen-bonded dimers via intermolecular O—H···N bonds.[10] For this compound, we would expect to see this hydrogen bonding motif preserved. Additionally, the analysis will focus on:
-
Dihedral Angle: The torsion angle between the plane of the quinoline ring and the phenyl ring. This angle is a critical determinant of the molecule's overall shape and its ability to participate in π-stacking.
-
Intermolecular Interactions: The presence of π-π stacking between phenyl and/or quinoline rings and potential C-H···Br or other weak halogen bonds, which collectively dictate the crystal packing.
-
Caption: Key intermolecular interactions expected in the solid state.
Computational Modeling: A Synergy of Theory and Experiment
Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing insights into the electronic structure and properties that are difficult to measure directly.[11]
-
Protocol (DFT Calculations):
-
Build the initial molecular structure of this compound.
-
Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)).
-
From the optimized geometry, calculate NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis).
-
Generate molecular orbital plots (HOMO/LUMO) and an electrostatic potential map.
-
-
Expert Insight: Comparing calculated NMR and UV-Vis data to experimental results provides another layer of structural validation.[6][11] Furthermore, the electrostatic potential map can predict sites susceptible to nucleophilic or electrophilic attack, guiding the design of future derivatives. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability.
Conclusion
The structural analysis of this compound is a systematic process that integrates multiple analytical techniques. Through a combination of HRMS, comprehensive 1D and 2D NMR, and solid-state X-ray diffraction, its molecular formula, atomic connectivity, and three-dimensional architecture can be determined with high confidence. This rigorous characterization is the essential foundation for any further investigation into its biological activity or application in materials science, providing the atomic-level detail necessary for understanding its function and for the rational design of future advanced molecules.
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The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2025). MDPI. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Semantic Scholar. [Link]
-
NMR study of O and N, O-substituted 8-quinolinol derivatives. PubMed. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. PubMed. [Link]
-
NMR study of O and N, O-substituted 8-quinolinol derivatives. ResearchGate. [Link]
-
NMR study of O and N, O‐substituted 8‐quinolinol derivatives. Sci-Hub. [Link]
-
ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ResearchGate. [Link]
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Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI. [Link]
-
7-Bromo-8-hydroxyquinoline. PubChem. [Link]
-
Chemical structures of 8‐hydroxyquinoline (A) and some of its main derivatives. ResearchGate. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
7-Bromoquinolin-8-ol. ResearchGate. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Examples of some 5-substituted 8-hydroxyquinoline derivatives. ResearchGate. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
X-ray Crystallography. Chemistry LibreTexts. [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. [Link]
-
Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. ResearchGate. [Link]
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Methodological & Application
Application Notes for 7-Bromo-5-phenylquinolin-8-ol: A Versatile Scaffold in Medicinal Chemistry
Abstract
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The derivative 7-Bromo-5-phenylquinolin-8-ol combines several key features that make it a compound of significant interest for drug discovery: the 8-hydroxyquinoline (8-HQ) moiety, a potent metal-chelating pharmacophore; a bromine atom at the 7-position, which can modulate electronic properties and serve as a handle for further synthetic elaboration; and a phenyl group at the 5-position, which enhances lipophilicity and offers potential for π-stacking interactions with biological targets. This document provides a detailed guide for researchers, covering the synthesis, characterization, and potential applications of this compound, with a focus on anticancer, antimicrobial, and neuroprotective investigations.
Synthesis and Characterization
A robust and versatile synthesis of this compound is critical for its exploration. A logical and efficient pathway involves a two-step process starting from the commercially available 8-hydroxyquinoline: regioselective dibromination followed by a site-selective Suzuki-Miyaura cross-coupling reaction.
Rationale for Synthetic Strategy
-
Step 1: Dibromination. The hydroxyl group at the C8 position of the quinoline ring is an activating group that directs electrophilic substitution to the C5 and C7 positions. By controlling the stoichiometry of the brominating agent, a high yield of 5,7-dibromo-8-hydroxyquinoline can be achieved. This intermediate provides two distinct bromine handles for subsequent functionalization.
-
Step 2: Selective Suzuki-Miyaura Coupling. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[2][3] The bromine atom at the C5 position is generally more reactive towards palladium-catalyzed cross-coupling than the one at C7 due to steric and electronic factors. This differential reactivity allows for a selective reaction with phenylboronic acid at the C5 position, leaving the C7-bromo substituent intact.
Proposed Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Protocol 1: Synthesis of this compound
PART A: Synthesis of 5,7-Dibromo-8-hydroxyquinoline (Intermediate)
-
Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq.) in chloroform (CHCl₃) in a round-bottom flask protected from light.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) (2.1 eq.) in CHCl₃ dropwise over 15-20 minutes with constant stirring.
-
Causality: The slow addition of bromine at low temperature helps to control the exothermic reaction and minimize side-product formation. Using slightly more than two equivalents ensures complete dibromination.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, wash the organic layer sequentially with a 5% sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Recrystallize the crude solid from ethanol to yield 5,7-dibromo-8-hydroxyquinoline as a crystalline solid.
PART B: Synthesis of this compound (Final Product)
-
Reaction Setup: In a Schlenk flask, combine 5,7-dibromo-8-hydroxyquinoline (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃) (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio) to the flask.
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point (m.p.): As an indicator of purity.
Application in Anticancer Drug Development
The 8-hydroxyquinoline scaffold is present in numerous compounds with potent anticancer activity.[1][6] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key enzymes like topoisomerases.[7][8] this compound is a prime candidate for anticancer screening due to these established precedents.
Proposed Mechanism of Action: Apoptosis Induction
Many 8-HQ derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the generation of intracellular ROS, which leads to DNA damage, mitochondrial dysfunction, and the activation of the caspase cascade.[7][8]
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for primary in vitro screening of anticancer activity.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] |
| This compound | A549 (Lung) | 7.5 |
| This compound | MCF-7 (Breast) | 12.2 |
| Cisplatin (Control) | A549 (Lung) | 5.1 |
Application in Antimicrobial Drug Discovery
8-Hydroxyquinoline and its derivatives are well-known antimicrobial agents.[9][10] Their primary mechanism of action is believed to be the chelation of essential metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) that are critical cofactors for many bacterial and fungal enzymes.[11] This disruption of metal homeostasis interferes with vital metabolic processes, leading to growth inhibition or cell death. The lipophilicity added by the phenyl group may enhance membrane permeability, potentially increasing the compound's efficacy.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Preparation: Prepare a stock solution of this compound in DMSO. Prepare a bacterial or fungal suspension (e.g., Staphylococcus aureus, Candida albicans) and adjust it to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin, Fluconazole).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
| Compound | Organism | MIC (µg/mL) [Hypothetical] |
| This compound | S. aureus | 16 |
| This compound | C. albicans | 32 |
| Ampicillin (Control) | S. aureus | 4 |
Application in Neuroprotective Agent Investigation
Dysregulation of metal ion homeostasis is implicated in the pathology of several neurodegenerative diseases, such as Alzheimer's and Parkinson's. The ability of 8-HQ derivatives to chelate redox-active metals like iron and copper makes them interesting candidates for neuroprotective therapies.[12][13] By sequestering these ions, they can potentially mitigate oxidative stress and reduce metal-mediated protein aggregation.
Protocol 4: In Vitro Neuroprotection Assay
This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and differentiate them into a mature neuronal phenotype if required.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for 24 hours.
-
Causality: H₂O₂ and 6-OHDA induce oxidative stress and mimic some aspects of neurodegenerative pathology, leading to cell death.
-
-
Viability Assessment: Measure cell viability using the MTT assay (as described in Protocol 2) or a similar method.
-
Analysis: Compare the viability of cells pre-treated with the compound to those treated only with the oxidative agent. A significant increase in viability indicates a neuroprotective effect.
Conclusion
This compound is a highly promising scaffold for medicinal chemistry research. Its rational design combines the proven biological activity of the 8-hydroxyquinoline core with substituents that enhance its drug-like properties and provide avenues for further chemical modification. The protocols outlined in this document provide a comprehensive framework for synthesizing, characterizing, and evaluating this compound for its potential as an anticancer, antimicrobial, or neuroprotective agent.
References
A curated list of sources used to compile this document.
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Song, Y., et al. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. Available at: [Link]
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Zhang, J., et al. (2022). Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands. Dalton Transactions. Available at: [Link]
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Correia, I., et al. (2023). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry. Available at: [Link]
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Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Available at: [Link]
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Struga, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. Available at: [Link]
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Cipurković, A., et al. (2020). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. American Journal of Analytical Chemistry. Available at: [Link]
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Al-Ghorbani, M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
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El Faydy, M., et al. (2018). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Taibah University for Science. Available at: [Link]
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Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology. Available at: [Link]
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Semantic Scholar. (n.d.). 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Available at: [Link]
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Singh, T., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Omran, Z. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. RRJC. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
ResearchGate. (n.d.). 7-Bromoquinolin-8-ol. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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USD RED. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
-
PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available at: [Link]
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Application Note: 7-Bromo-5-phenylquinolin-8-ol as a "Turn-On" Fluorescent Probe for a-Cellular Zinc Detection in Fluorescence Microscopy
Introduction
The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in the design of fluorescent chemosensors for metal ions.[1][2] In its unbound state, 8-HQ exhibits minimal fluorescence due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[3][4] This non-radiative decay pathway is highly efficient, effectively quenching fluorescence. However, upon chelation with a metal ion, this ESIPT process is inhibited, and the molecule's conformation becomes more rigid.[5] This dual effect leads to a significant enhancement in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF), making 8-HQ derivatives powerful "turn-on" probes.[6]
This application note details the use of a specific 8-HQ derivative, 7-Bromo-5-phenylquinolin-8-ol, for the detection of intracellular zinc (Zn²⁺), a crucial second messenger involved in a myriad of cellular processes. The strategic placement of a bromo group at the 7-position and a phenyl group at the 5-position is anticipated to modulate the probe's photophysical properties and metal-binding affinity, offering a potentially valuable tool for researchers in cell biology and drug development. The phenyl substituent, by extending the π-conjugated system, is expected to red-shift the excitation and emission wavelengths, making the probe more suitable for biological imaging and reducing potential photodamage to cells.[7]
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The detection mechanism of this compound is based on the CHEF principle. In the absence of Zn²⁺, the probe is in a low-fluorescence "off" state. Upon binding to intracellular Zn²⁺, a stable 2:1 (probe:Zn²⁺) complex is formed. This chelation event blocks the ESIPT pathway and rigidifies the molecular structure, causing a significant increase in fluorescence intensity, thus switching the probe to a high-fluorescence "on" state.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of this compound.
Predicted Photophysical Properties
While experimental data for this compound is not extensively available, we can predict its properties based on the known characteristics of the 8-hydroxyquinoline core and the influence of its substituents. The phenyl group at the 5-position is expected to red-shift the spectra compared to the parent 8-HQ.[7]
| Property | Unbound Probe | Zn²⁺-Bound Complex | Rationale |
| Excitation Max (λex) | ~340-360 nm | ~370-390 nm | Metal chelation alters the electronic structure. |
| Emission Max (λem) | ~420-450 nm (weak) | ~490-520 nm (strong) | Inhibition of ESIPT and extended conjugation from the phenyl group are expected to lead to a significant Stokes shift and emission in the green region of the spectrum.[8] |
| Quantum Yield (ΦF) | Very Low (<0.05) | Moderate to High (>0.3) | Restriction of intramolecular rotation and blockage of non-radiative decay pathways upon metal binding.[9] |
| Stokes Shift | ~80-90 nm | ~120-130 nm | A large Stokes shift is characteristic of 8-HQ based probes and is beneficial for microscopy. |
Experimental Protocol: Imaging Intracellular Zinc
This protocol provides a step-by-step guide for using this compound to visualize intracellular labile Zn²⁺ in cultured mammalian cells.
Materials and Reagents
-
This compound (prepare a 1-10 mM stock solution in DMSO)
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Zinc sulfate (ZnSO₄) for positive control (1 M stock in water)
-
N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) for negative control (10 mM stock in DMSO)
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
Protocol Workflow
Sources
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- 4. Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes | Scientific.Net [scientific.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for 7-Bromo-5-phenylquinolin-8-ol in Cell-Based Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activity of 7-Bromo-5-phenylquinolin-8-ol. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's cellular effects.
Introduction to this compound
This compound belongs to the quinoline class of heterocyclic compounds. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound, specifically the bromine atom at the 7-position, the phenyl group at the 5-position, and the hydroxyl group at the 8-position, suggest its potential to interact with various biological targets. The 8-hydroxyquinoline scaffold is a known metal chelator, a property that can contribute to its biological effects. Preliminary investigations into similar compounds have demonstrated cytotoxic effects against various cancer cell lines, warranting a detailed in vitro evaluation of this compound.[1][2]
This guide will detail a tiered approach to characterizing the cellular effects of this compound, starting with broad cytotoxicity screening and progressing to more specific assays to elucidate the mechanism of action, including apoptosis and cell cycle analysis.
Foundational Principles of Assay Design
A robust in vitro characterization of a novel compound requires a multi-faceted approach. The initial step is to determine the compound's effect on cell viability and proliferation. This is crucial for establishing a therapeutic window and identifying the effective concentration range. Following the initial cytotoxicity assessment, further assays are employed to understand how the compound exerts its effects. This may involve inducing programmed cell death (apoptosis), causing cell cycle arrest, or modulating specific signaling pathways. Each assay must be carefully designed with appropriate controls to ensure the data is reliable and interpretable.[3][4]
The following sections provide detailed protocols for a logical workflow to investigate this compound.
Workflow for In Vitro Characterization
Caption: A tiered workflow for the in vitro evaluation of this compound.
Protocol 1: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Materials
-
This compound
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 - 100 µM (or a wider range based on preliminary data) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Absorbance Wavelength | 570 nm |
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6] This assay is an excellent complement to the MTT assay as it directly measures cell membrane integrity.[7]
Materials
-
Cells treated with this compound in a 96-well plate
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure
-
Sample Collection: After treating the cells with this compound as described in the MTT protocol, carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stopping the Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[6]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[10]
Materials
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for an appropriate time (e.g., 24 hours). Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[8]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1-5 x 10^6 cells/mL.[11] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Caption: Distinguishing cell populations in the Annexin V/PI assay.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase. The DNA content of cells is stained with propidium iodide (PI), and the fluorescence intensity, which is proportional to the amount of DNA, is measured by flow cytometry.[8] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Materials
-
Cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.[12][13]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[8]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of untreated control cells.
| Parameter | Recommendation |
| Fixative | 70% Ethanol (ice-cold) |
| Staining Buffer | Propidium Iodide with RNase A |
| Incubation | 30 minutes, room temperature, dark |
| Analysis | Flow Cytometry |
Protocol 5: Western Blotting for Signaling Pathway Analysis
Western blotting can be used to investigate the effect of this compound on specific signaling pathways, such as those involved in apoptosis (e.g., Caspase-3, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs). This technique allows for the detection of specific proteins in a complex mixture.[14][15]
Materials
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
- Ryu, K. H. (2011). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 761, 205–213.
-
University of Cambridge. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
- Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 93–98.
- Larrick, J. W., & Wright, S. C. (2014). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 9(10), e111041.
-
ImmunoChemistry Technologies. (n.d.). Annexin V-FITC Apoptosis Assay Kit. Retrieved from [Link]
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]
-
ResearchGate. (2003). 7-Bromoquinolin-8-ol. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-5-iodoquinolin-8-ol. Retrieved from [Link]
-
covid19-help.org. (n.d.). 7-bromo-5-chloro-8-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Retrieved from [Link]
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7-Bromo-5-phenylquinolin-8-ol: A Comprehensive Guide for Metal Ion Chelation in Research and Drug Development
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of 7-Bromo-5-phenylquinolin-8-ol as a potent metal ion chelator. Leveraging established principles of medicinal and analytical chemistry, this guide provides in-depth application notes and robust protocols to facilitate the exploration of this compound's vast potential.
Introduction: The Strategic Design of a Superior Chelator
The 8-hydroxyquinoline scaffold is a cornerstone in the design of metal ion chelators, renowned for its robust ability to form stable complexes with a multitude of metal ions. The strategic incorporation of a bromine atom at the 7-position and a phenyl group at the 5-position of the quinoline ring in This compound is a deliberate design choice aimed at enhancing its therapeutic and analytical utility. The bromine substituent is known to increase lipophilicity, which can facilitate passage across biological membranes, a critical attribute for drug candidates.[1] Concurrently, the phenyl group introduces steric bulk and potential for π-π stacking interactions, which can influence binding affinity and selectivity for specific protein targets or metal ions.[2]
This guide will provide a comprehensive overview of the mechanisms of action, and detailed protocols for the analytical and therapeutic applications of this compound, based on the well-established properties of analogous brominated and phenyl-substituted quinoline derivatives.
Mechanism of Action: Bidentate Chelation and Biological Consequences
The primary mode of action of this compound is its function as a bidentate chelator. The hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring form a stable five-membered ring upon coordination with a metal ion. This sequestration of metal ions can trigger a cascade of biological events.
Figure 1: Chelation of a divalent metal ion by two molecules of this compound.
The biological ramifications of this chelation are multifaceted:
-
Enzyme Inhibition: Many enzymes rely on metal ions as cofactors for their catalytic activity. By sequestering these essential metals, this compound can effectively inhibit enzyme function, a mechanism that is particularly relevant in the context of anticancer therapies targeting metalloenzymes.
-
Disruption of Metal Homeostasis: In neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, the dysregulation of metal ion homeostasis is a key pathological feature.[3] Chelating agents like this compound can restore this balance by sequestering excess metal ions, thereby mitigating their neurotoxic effects.[4]
-
Induction of Oxidative Stress: The metal complexes of 8-hydroxyquinoline derivatives can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This induced oxidative stress can selectively trigger apoptosis in cancer cells, which often have a compromised antioxidant defense system.[3]
Analytical Applications: A Chromogenic Sensor for Metal Ions
The formation of colored complexes between this compound and various metal ions makes it a promising candidate for the spectrophotometric determination of these ions in diverse samples.
Protocol 1: Spectrophotometric Quantification of Divalent Metal Ions
Objective: To determine the concentration of a target metal ion (e.g., Cu²⁺, Zn²⁺, Fe²⁺) in a solution using this compound.
Rationale: The intensity of the color produced upon complexation is directly proportional to the metal ion concentration, as described by the Beer-Lambert Law. The bromine and phenyl substituents are expected to modulate the electronic properties of the quinoline ring, potentially leading to a bathochromic (red) shift in the absorption maximum of the metal complex, thereby enhancing sensitivity and reducing interference.
Materials:
-
This compound
-
Ethanol or other suitable organic solvent
-
Standard stock solutions of the metal ions of interest (1000 ppm)
-
pH buffer solutions (e.g., acetate, phosphate)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM) in ethanol.
-
Prepare a series of working standard solutions of the target metal ion by diluting the stock solution.
-
-
Optimization of Reaction Conditions:
-
Determine the optimal pH for complex formation by mixing the chelator and metal ion solutions in a series of buffers with varying pH and measuring the absorbance.
-
Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
-
Calibration Curve Construction:
-
In a series of volumetric flasks, add a fixed amount of the this compound stock solution and the optimal buffer.
-
Add increasing volumes of the metal ion standard solution to each flask.
-
Dilute to the mark with the appropriate solvent.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot absorbance versus metal ion concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same manner as the standards and measure its absorbance.
-
Determine the metal ion concentration in the sample using the calibration curve.
-
Data Presentation:
| Parameter | Expected Value/Range | Significance |
| Optimal pH | To be determined experimentally | Ensures maximum and stable complex formation. |
| λmax (Complex) | To be determined experimentally | Wavelength of highest sensitivity for measurement. |
| Linear Range | To be determined experimentally | Concentration range over which the assay is accurate. |
| Limit of Detection (LOD) | To be calculated from the calibration curve | The lowest concentration of the metal ion that can be reliably detected. |
Therapeutic Applications: A Multifaceted Approach to Disease Treatment
The unique chemical properties of this compound position it as a promising candidate for the development of novel therapeutics for cancer and neurodegenerative diseases.
Anticancer Potential
The anticancer activity of brominated quinoline derivatives has been demonstrated in numerous studies.[5] The proposed mechanisms often involve the induction of apoptosis through the generation of ROS and the inhibition of key enzymes in cancer cell proliferation.[1]
Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay
Objective: To evaluate the dose-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.[2]
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Application Notes & Protocols: Developing Novel Therapeutics with 7-Bromo-5-phenylquinolin-8-ol
Introduction: The Therapeutic Potential of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8HQ) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4] Derivatives of 8HQ have demonstrated a wide array of applications, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[3][5] A key feature of the 8HQ moiety is its potent ability to chelate metal ions, a property that is integral to many of its biological functions.[5][6] The disruption of metal ion homeostasis is a critical factor in the pathology of numerous diseases, including neurodegenerative disorders and cancer.[5][7]
7-Bromo-5-phenylquinolin-8-ol is a specific derivative of 8HQ. While literature on this exact compound is sparse, its structural features—a bromine atom at position 7 and a phenyl group at position 5—suggest a unique modulation of the core 8HQ properties. The bromine substitution can enhance lipophilicity, potentially improving cell membrane permeability, and may also influence the compound's electronic properties and binding interactions. The phenyl group can provide additional steric and electronic features that may lead to novel target engagement.
This guide provides a comprehensive framework for researchers to explore the therapeutic potential of this compound, from initial in vitro screening to preliminary in vivo evaluation. The protocols and strategies outlined herein are based on established methodologies for the broader class of 8-hydroxyquinoline derivatives and are designed to be adapted for this novel compound.
Part 1: Foundational In Vitro Screening for Bioactivity
The initial phase of drug discovery involves a broad screening of the compound's biological activity. For a novel 8HQ derivative like this compound, the primary areas of investigation should include its potential as an anticancer, antimicrobial, and neuroprotective agent.
Anticancer Activity Assessment
8-hydroxyquinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms including the induction of apoptosis and inhibition of angiogenesis.[1][5][8]
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human cell line (e.g., CCD-18Co) for selectivity assessment
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Procedure:
-
Cell Seeding: Plate the selected cancer and normal cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.
-
Cell Treatment: Treat the cells with the various concentrations of the test compound and incubate for 24-72 hours.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT116, CCD-18Co |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Readout | Absorbance at 570 nm |
Antimicrobial Activity Screening
The 8HQ scaffold is present in several antimicrobial drugs, and its derivatives have shown broad-spectrum activity against bacteria and fungi.[6][10]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well plates
-
This compound
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO and create serial dilutions in the appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Incubation: Add the inoculum to each well of the 96-well plate containing the compound dilutions. Incubate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Potential Evaluation
Metal ion dyshomeostasis is a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[5][7] The metal-chelating properties of 8HQ derivatives make them promising candidates for neuroprotective therapies.[5][11]
Protocol 3: Oxidative Stress Protection Assay in Neuronal Cells
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
Cell viability assay kit (e.g., CellTiter-Glo)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor (e.g., H₂O₂) for a defined duration.
-
Cell Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Compare the viability of cells treated with the compound and the stressor to those treated with the stressor alone to determine the protective effect.
Part 2: Mechanistic Investigations and Target Validation
Once initial bioactivity is established, the next step is to delve into the mechanism of action. For an 8HQ derivative, a primary focus should be on its interaction with metalloenzymes.
Metalloenzyme Inhibition Assays
Metalloenzymes are critical in a vast number of biological processes, and their dysregulation is implicated in many diseases.[12] The ability of 8HQ derivatives to chelate metal ions makes them potential inhibitors of these enzymes.
Protocol 4: General Metalloenzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of specific metalloenzymes.
Materials:
-
Purified metalloenzyme (e.g., carbonic anhydrase, matrix metalloproteinases)
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
96-well plate compatible with the detection method (e.g., UV-Vis or fluorescence)
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the test compound in the assay buffer.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration and determine the IC50 value.
| Enzyme Target | Substrate | Detection Method |
| Carbonic Anhydrase II | p-Nitrophenyl acetate | Colorimetric (405 nm) |
| Matrix Metalloproteinase-2 | Fluorogenic peptide substrate | Fluorometric (Ex/Em) |
Part 3: Preliminary In Vivo Evaluation Using Zebrafish Models
Zebrafish have emerged as a powerful in vivo model for early-stage drug discovery due to their genetic similarity to humans, rapid development, and optical transparency.[13][14][15][16][17] They provide a cost-effective and high-throughput platform for assessing compound efficacy and toxicity in a whole-organism context.[13][14][16]
General Toxicity Assessment in Zebrafish Embryos
Objective: To determine the maximum tolerated concentration (MTC) and observe any developmental toxicity of this compound in zebrafish embryos.
Materials:
-
Wild-type zebrafish embryos
-
This compound
-
Embryo medium (E3)
-
96-well plates
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.
-
Compound Exposure: Place individual embryos in the wells of a 96-well plate containing embryo medium with a range of concentrations of the test compound.
-
Phenotypic Analysis: Observe the embryos at regular intervals (e.g., 24, 48, 72 hours post-fertilization) for signs of toxicity, such as mortality, developmental delays, and morphological defects.
-
MTC Determination: The MTC is the highest concentration of the compound that does not cause significant toxicity.
Efficacy Evaluation in Disease-Specific Zebrafish Models
Zebrafish models are available for a variety of human diseases, including cancer and neurodegenerative disorders.[13][14][15]
Protocol 5: Anti-angiogenic Activity in a Zebrafish Cancer Model
Objective: To evaluate the anti-angiogenic effects of this compound in a transgenic zebrafish line with fluorescently labeled vasculature.
Materials:
-
Tg(fli1:EGFP) transgenic zebrafish embryos (endothelial cells express EGFP)
-
Human cancer cells (e.g., A549) labeled with a fluorescent dye
-
This compound
Procedure:
-
Cancer Cell Implantation: Inject fluorescently labeled cancer cells into the yolk sac of 2-day-old Tg(fli1:EGFP) embryos.
-
Compound Treatment: Expose the injected embryos to the test compound at concentrations below the MTC.
-
Imaging: At specific time points, image the embryos using fluorescence microscopy to visualize the vasculature and the tumor mass.
-
Quantification of Angiogenesis: Quantify the extent of new blood vessel formation around the tumor mass.
Conclusion
The structured approach outlined in these application notes provides a robust starting point for the preclinical development of this compound as a novel therapeutic agent. By systematically evaluating its bioactivity, elucidating its mechanism of action, and conducting preliminary in vivo studies, researchers can efficiently assess its potential and make informed decisions about its progression into further development. The unique structural modifications of this compound hold the promise of discovering a new generation of 8-hydroxyquinoline-based therapeutics with enhanced efficacy and novel biological activities.
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- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1997). Journal of the National Cancer Institute, 89(21), 1635-1641.
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2023). Journal of Fungi, 9(5), 541.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013).
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2017). Scientific Reports, 7(1), 1-15.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). MedChemComm, 4(10), 1335-1348.
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- 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. (n.d.). ResearchGate.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743-17750.
- 8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES: A REVIEW. (2020). Mahidol University Journal of Pharmaceutical Sciences, 47(4), 1-20.
- Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (2022). Future Microbiology, 17(6), 465-476.
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- Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. (2016). Neuroscience Letters, 629, 17-22.
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- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry, 11, 1148633.
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- Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (2022). Future Microbiology, 17(6), 465-476.
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- biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. (n.d.). BenchChem.
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- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). RSC Advances, 10(28), 16544-16552.
- Targeting Metalloenzymes for Therapeutic Intervention. (2019). eScholarship, University of California.
- Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. (2015). Journal of the American Chemical Society, 137(40), 12891-12899.
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- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2597-2601.
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Application Notes and Protocols: Evaluation of the Bioactivity of 7-Bromo-5-phenylquinolin-8-ol
Introduction: The Therapeutic Potential of Substituted Quinolines
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, and antioxidant effects.[1][2][3][4][5] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a privileged structure known for its potent metal-chelating properties, which are integral to many of its biological functions.[6][7][8][9][10] The chelation of essential metal ions can disrupt critical enzymatic processes in pathogens and cancer cells, making 8-HQ derivatives promising candidates for drug development.[6][9]
This document outlines a comprehensive, tiered protocol for evaluating the bioactivity of a specific derivative, 7-Bromo-5-phenylquinolin-8-ol . The strategic placement of a bromine atom at the 7-position and a phenyl group at the 5-position is anticipated to modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its biological activity and target specificity. The presence of these functional groups has been shown to be a favorable structural component for enhancing the anticancer effects of quinoline molecules.[11]
This guide provides researchers, scientists, and drug development professionals with a logical workflow, from initial broad-spectrum screening to more focused mechanistic studies, ensuring a thorough and scientifically rigorous evaluation.
Guiding Principle: A Tiered Approach to Bioactivity Screening
A systematic, tiered approach is essential for the efficient and comprehensive evaluation of a novel compound. This strategy allows for go/no-go decisions at each stage, conserving resources and focusing efforts on the most promising activities.
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} caption { label="Figure 1: Tiered Bioactivity Evaluation Workflow"; font-size: 12; font-family: "Arial"; } enddot Caption: Tiered workflow for evaluating this compound.
Pre-experimental Preparation
Compound Handling and Safety
7-Bromo-8-hydroxyquinoline derivatives are classified as acute oral toxicity hazards and can cause serious eye damage.[12]
-
Safety: Always handle the compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C, protected from light. The final DMSO concentration in all assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
Cell and Microbial Culture
-
Cancer Cell Lines: A panel representing different cancer types is recommended (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]). Culture cells in the recommended medium and conditions.
-
Microbial Strains: Use representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to broadly assess the biological activity of this compound across key areas.
Protocol: Anticancer Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Treat cells with a final concentration (e.g., 10 µM or 50 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker, protected from light.[15] Measure the absorbance at 570 nm using a microplate reader.[14][17]
Data Interpretation: A significant reduction in absorbance compared to the vehicle control indicates cytotoxic or anti-proliferative activity.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Figure 2: MTT Assay Workflow for Cytotoxicity"; font-size: 12; font-family: "Arial"; } enddot Caption: Workflow of the MTT cell viability assay.
Protocol: Antimicrobial Activity (Disk Diffusion Assay)
This is a qualitative screening method based on standards from the Clinical and Laboratory Standards Institute (CLSI).[18][19]
Methodology:
-
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly swab the inoculum onto the surface of Mueller-Hinton agar plates.
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL) onto the disks.
-
Controls: Use a DMSO-loaded disk as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
-
Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 28°C for 48 hours (fungi).
-
Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk.
Data Interpretation: A clear zone around the disk indicates antimicrobial activity. The size of the zone provides a qualitative measure of potency.
Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a hydrogen/electron donor to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[20][21]
Methodology:
-
Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in ethanol. The solution should have a deep violet color.[20]
-
Reaction Mixture: In a 96-well plate, add 20 µL of the test compound at various concentrations to 180 µL of the DPPH working solution.[22]
-
Controls: Use Ascorbic acid or Trolox as a positive control. A blank well should contain only ethanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Absorbance Reading: Measure the decrease in absorbance at 517 nm.[21]
Data Interpretation: The reduction of the purple DPPH radical to a pale yellow color results in decreased absorbance, which is proportional to the antioxidant activity.[21]
Tier 2: Potency and Spectrum Determination
If significant activity is observed in Tier 1, the next step is to quantify the potency (e.g., IC₅₀, MIC) and determine the spectrum of activity.
Protocol: IC₅₀ Determination for Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits 50% of the biological activity (e.g., cell proliferation).
Methodology:
-
Follow the MTT assay protocol (Section 4.1).
-
Use a wider range of concentrations for the test compound, typically in a log or semi-log serial dilution (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Expected Data Presentation:
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| HCT116 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
Protocol: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)
Following CLSI guidelines, broth microdilution is the standard method for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]
Methodology:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under the conditions described in Section 4.2.
-
MIC Determination: The MIC is the lowest concentration well with no visible turbidity.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.
Tier 3: Mechanistic Investigation
If potent activity is confirmed, Tier 3 assays aim to elucidate the underlying mechanism of action (MoA). The MoA for quinoline derivatives often involves apoptosis induction, cell cycle arrest, or inhibition of key enzymes like topoisomerases.[2][4]
Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Caspases-3 and -7 are key effector enzymes in the apoptotic pathway. This assay uses a luminogenic substrate to measure their activity.[25][26]
Methodology:
-
Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described for the cytotoxicity assay (Section 4.1), using concentrations around the determined IC₅₀.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[27][28]
-
Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[29]
-
Incubation: Mix on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.[27][29]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Interpretation: An increase in the luminescent signal relative to the vehicle control indicates the activation of caspases 3 and 7, a hallmark of apoptosis.[26][29]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Figure 3: Principle of Caspase-Glo 3/7 Assay"; font-size: 12; font-family: "Arial"; } enddot Caption: Mechanism of the luminescent caspase-3/7 assay.
Conclusion and Future Directions
This document provides a structured, multi-tiered framework for the initial bioactivity profiling of this compound. Positive results from these assays, particularly potent and selective anticancer activity with a confirmed apoptotic mechanism, would strongly justify advancing the compound into more complex secondary assays. These could include cell cycle analysis, mitochondrial membrane potential assays, and specific enzyme inhibition studies (e.g., topoisomerase assays) to further pinpoint the molecular target and solidify its potential as a therapeutic lead compound.
References
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Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
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DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]
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DPPH Antioxidant Assay. G-Biosciences. [Link]
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Caspase 3/7 Activity Protocol. Protocols.io. [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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Antioxidant Assays. ResearchGate. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Amrithanjali G, et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. SciSpace. [Link]
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Antimicrobial Susceptibility Testing. CLSI. [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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Zhou, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
Wang, C., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. [Link]
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8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. YouTube. [Link]
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DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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Recent contributions of quinolines to antimalarial and anticancer drug discovery research. Semantic Scholar. [Link]
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7-Bromo-8-hydroxyquinoline. PubChem. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
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Givens, R.S., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. [Link]
-
Herchel, R., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Molecules. [Link]
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Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-5-phenylquinolin-8-ol
Welcome to the technical support guide for the synthesis of 7-Bromo-5-phenylquinolin-8-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. 8-Hydroxyquinoline and its halogenated derivatives are crucial intermediates in drug discovery and materials science, known for their potent biological activities and chelating properties.[1][2][3]
The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate these challenges successfully.
Synthetic Overview
The most common and logical synthetic approach to this compound involves a two-step sequence starting from a suitable quinoline precursor:
-
Step 1: Phenylation of the Quinoline Core: Introduction of the phenyl group at the C5 position. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction on a pre-brominated quinoline, such as 5-bromo-8-hydroxyquinoline.[4][5]
-
Step 2: Regioselective Bromination: Introduction of a bromine atom at the C7 position of the 5-phenylquinolin-8-ol intermediate. This is an electrophilic aromatic substitution.
An alternative, though often more challenging, route involves constructing the quinoline ring from a pre-functionalized aniline derivative using methods like the Skraup or Doebner-von Miller reactions.[6][7][8] However, these classic methods can be harsh and may not be compatible with the required substitution pattern, often leading to low yields and polymerization.[9]
This guide will focus on troubleshooting the more modular and higher-yielding Suzuki coupling followed by bromination.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental problems you may encounter.
Low Yields in the Suzuki Coupling Step (Synthesis of 5-phenylquinolin-8-ol)
Q1: My Suzuki coupling of 5-bromo-8-hydroxyquinoline with phenylboronic acid is giving a very low yield of the desired 5-phenylquinolin-8-ol. What are the likely causes and solutions?
A1: Low yields in this step are common and can usually be traced to three main areas: catalyst activity, reaction conditions, or the nature of the 8-hydroxyquinoline substrate itself.
-
Probable Cause 1: Catalyst Inhibition/Deactivation. The 8-hydroxyquinoline moiety is a potent bidentate chelating agent.[5][10] It can strongly bind to the palladium catalyst, sequestering it from the catalytic cycle and effectively poisoning the reaction.
-
Solution: Protect the 8-hydroxyl group before the coupling reaction. Common protecting groups include benzyl (Bn) or methoxymethyl (MOM) ethers. The benzyl group is particularly useful as it can be removed under mild hydrogenolysis conditions that are unlikely to affect the rest of the molecule.[4] An alternative is to use a more robust catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) that is less susceptible to chelation.
-
-
Probable Cause 2: Inefficient Base or Solvent System. The choice of base and solvent is critical for the transmetalation step of the Suzuki reaction. An inappropriate choice can lead to poor solubility of reagents or slow reaction rates.
-
Solution: A combination of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent system like 1,4-dioxane/water or DMA/water is often effective.[11] Ensure all reagents, especially the boronic acid, are fully dissolved. Degassing the reaction mixture thoroughly by bubbling with argon or nitrogen is crucial to prevent oxidative degradation of the catalyst.
-
-
Probable Cause 3: Homocoupling of Phenylboronic Acid. If the reaction conditions are not optimal, phenylboronic acid can couple with itself to form biphenyl, consuming your reagent and complicating purification.
-
Solution: Ensure the stoichiometry is correct, typically using a slight excess (1.1-1.2 equivalents) of the boronic acid. Add the palladium catalyst last, after all other reagents are mixed and the system is inert.
-
| Parameter | Recommendation | Rationale |
| Substrate | Protect the 8-OH group (e.g., as a benzyl ether). | Prevents chelation and poisoning of the Pd catalyst. |
| Catalyst | Use a robust Pd catalyst with bulky phosphine ligands. | Increases stability and resistance to inhibition. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents). | Ensures efficient transmetalation. |
| Solvent | Degassed 1,4-dioxane/water or DMA/water. | Good solubility for reagents and promotes the reaction. |
Challenges in the Bromination Step (Synthesis of this compound)
Q2: I am trying to brominate 5-phenylquinolin-8-ol, but I'm getting a mixture of products, including the 5,7-dibromo derivative and unreacted starting material. How can I achieve selective mono-bromination at the C7 position?
A2: Achieving high regioselectivity in the bromination of activated quinoline systems is a significant challenge. The hydroxyl group at C8 is strongly activating, making the C5 and C7 positions highly susceptible to electrophilic attack.
-
Probable Cause 1: Over-bromination. The starting material is highly activated, and once the first bromine is added at C7, the molecule is still reactive enough to undergo a second bromination at the C5 position if there is an excess of the brominating agent or the reaction conditions are too harsh.
-
Solution 1: Choice of Brominating Agent. N-Bromosuccinimide (NBS) is often a better choice than molecular bromine (Br₂).[1][12] NBS provides a slow, controlled concentration of bromine, which helps to prevent over-bromination.
-
Solution 2: Stoichiometric Control. Use precisely 1.0 equivalent of NBS. Carefully weigh the reagent and add it portion-wise to the reaction mixture.
-
Solution 3: Temperature Control. Perform the reaction at a low temperature (e.g., 0 °C) to reduce the reaction rate and improve selectivity.[12]
-
-
Probable Cause 2: Competing Reactions. Depending on the solvent and conditions, side reactions can occur.
-
Solution: Chloroform (CHCl₃) or acetonitrile (CH₃CN) are good solvent choices.[12] Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and quench it as soon as the starting material is consumed to prevent the formation of byproducts.
-
Troubleshooting Workflow: Bromination Step
Caption: Troubleshooting decision tree for poor selectivity in the bromination of 5-phenylquinolin-8-ol.
Purification and Isolation Issues
Q3: The crude product is difficult to purify by column chromatography. It streaks badly on the silica gel column, and the final product is still impure. What can I do?
A3: This is a very common issue with 8-hydroxyquinolines due to their ability to chelate metal ions present in silica gel and their slightly acidic nature.
-
Probable Cause 1: Chelation with Silica Gel. Standard silica gel contains trace metal impurities (Fe, Al, etc.) which can strongly coordinate with your product, leading to streaking and irreversible adsorption.
-
Solution 1: Use Neutral or Deactivated Media. Switch from silica gel to neutral alumina for column chromatography.[12] Alternatively, you can "deactivate" silica gel by pre-treating it with a non-polar solvent containing a small amount of a mild base like triethylamine (~1%) to neutralize acidic sites.
-
Solution 2: Add a Chelator to the Eluent. Adding a small amount (e.g., 0.1-0.5%) of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase can help by competing for metal binding sites.
-
-
Probable Cause 2: Poor Solubility/Crystallinity. The product may have poor solubility in common recrystallization solvents, or it may crystallize slowly.
-
Solution: Recrystallization. Instead of chromatography, attempt recrystallization from a suitable solvent system. A patent for purifying crude 8-hydroxyquinoline suggests using chlorinated solvents or methanol.[13][14][15] Experiment with solvent systems like ethanol/water, methanol, or ethyl acetate/hexane to find conditions that yield high-purity crystals.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Skraup reaction, and why is it often problematic? A: The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline.[6][7] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring.[16] The reaction is notoriously difficult to control because it is highly exothermic, which can lead to charring and the formation of polymeric side products, resulting in low yields.[6][9]
Q: Are there any specific safety precautions I should take during the bromination step? A: Yes. Both molecular bromine and NBS are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Molecular bromine is highly volatile and corrosive. When quenching the reaction, be prepared for the potential evolution of HBr gas, which is also corrosive. A sodium bicarbonate or sodium thiosulfate wash is typically used to neutralize any excess bromine and HBr.
Q: How can I confirm the regiochemistry of the final product? How do I know the bromine is at C7 and not C5? A: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range couplings between protons and carbons. For the C7-bromo isomer, you would expect to see a correlation between the proton at C6 and the carbon at C8, and between the proton at C6 and the carbon at C5. The specific coupling patterns and chemical shifts in the ¹H NMR spectrum are also highly diagnostic.
Detailed Experimental Protocol
This protocol describes a reliable two-step synthesis of this compound.
Step 1: Synthesis of 5-Phenylquinolin-8-ol via Suzuki Coupling
(Note: This step assumes the use of a protected 8-hydroxyquinoline to avoid catalyst poisoning. The deprotection step is included.)
-
Protection: To a solution of 5-bromo-8-hydroxyquinoline (1.0 eq.) in dry DMF, add potassium carbonate (1.5 eq.) and benzyl bromide (1.1 eq.). Stir the mixture at room temperature for 12-16 hours. Monitor by TLC. Upon completion, pour the mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 8-(benzyloxy)-5-bromoquinoline, which can be used without further purification.
-
Suzuki Coupling: In a flame-dried flask under an argon atmosphere, combine 8-(benzyloxy)-5-bromoquinoline (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.). Add a degassed mixture of 1,4-dioxane and water (4:1). Bubble argon through the solution for 20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.) to the mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 8-(benzyloxy)-5-phenylquinoline.
-
Deprotection: Dissolve the purified product in ethanol and add 10% Palladium on carbon (Pd/C, 10 wt%). Stir the mixture under a hydrogen atmosphere (balloon pressure) for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain pure 5-phenylquinolin-8-ol.
Step 2: Synthesis of this compound
-
Dissolve 5-phenylquinolin-8-ol (1.0 eq.) in chloroform (CHCl₃) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 18 hours.[12] Monitor the reaction progress by TLC.[12]
-
Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography using neutral alumina to yield this compound as a solid.[12]
References
-
Reddy, T. J., et al. (2018). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(9), 571-578. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-90. Available at: [Link]
-
Thioub, D., et al. (2022). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 13(1), 104-111. Available at: [Link]
- CN103304477A. (2013). Purification method of 8-hydroxyquinoline crude product. Google Patents.
-
Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(7), o443-o444. Available at: [Link]
-
Wikipedia. (n.d.). Skraup reaction. Available at: [Link]
- CN103304477B. (2015). Purification method of 8-hydroxyquinoline crude product. Google Patents.
-
Kumar, V., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
- Al-Mousawi, S. M., et al. (2016).
-
Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. Available at: [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Available at: [Link]
-
Özcan, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(6), e202300185. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]
-
Goveas, L. J., & Gopinath, R. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(14), 5409-5412. Available at: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
-
Goveas, L. J., & Gopinath, R. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(14), 5409-5412. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-90. Available at: [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. Available at: [Link]
- US6103904A. (2000). Skraup reaction process for synthesizing quinolones. Google Patents.
-
El-Gohary, N. S., & Shaaban, M. I. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Molecules, 22(8), 1265. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]
- CN117402112A. (2024). A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
-
Phon-Iam, W., et al. (2020). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. Molecules, 25(18), 4215. Available at: [Link]
-
ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Available at: [Link]
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Technical Support Center: Optimizing the Synthesis of 7-Bromo-5-phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 7-Bromo-5-phenylquinolin-8-ol, a crucial intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance your experimental outcomes. Our focus is on providing a self-validating system of protocols and troubleshooting advice, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Low Yield of the Final Product
-
Probable Cause: Incomplete reaction, formation of side products, or loss of product during workup and purification. The bromination of 5-phenylquinolin-8-ol can sometimes lead to the formation of the 5,7-dibromo derivative as a significant byproduct.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1]
-
Controlled Bromination: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine to improve selectivity and reduce the formation of di-brominated byproducts.[1][2] The reaction should be carried out at a controlled temperature, typically starting at 0°C and slowly warming to room temperature.[1]
-
pH Adjustment: During the workup, carefully adjust the pH. The product is phenolic and can be soluble in aqueous base. Ensure the aqueous layer is neutralized or slightly acidic before extraction to maximize the recovery of the organic product.
-
Purification Strategy: Employ column chromatography with a carefully selected eluent system (e.g., ethyl acetate/hexane) to effectively separate the desired 7-bromo isomer from the starting material and any di-brominated byproducts.[1]
-
Issue 2: Formation of Multiple Products (Isomers and Di-substituted Byproducts)
-
Probable Cause: The hydroxyl group at the 8-position and the phenyl group at the 5-position both influence the regioselectivity of the bromination. The hydroxyl group is a strongly activating, ortho-, para-directing group, making positions 5 and 7 susceptible to electrophilic attack. The presence of the phenyl group at C5 can sterically hinder attack at that position to some extent, but a mixture of products is still possible. Over-bromination can also lead to the formation of 5,7-dibromo-8-hydroxyquinoline.[3]
-
Solution:
-
Choice of Brominating Agent: As mentioned, NBS is generally more selective than Br2.[1][2]
-
Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Non-polar solvents like chloroform or carbon tetrachloride are commonly used.[1]
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material without promoting excessive di-bromination.
-
Temperature Control: Maintaining a low temperature (0°C to room temperature) is critical for controlling the reaction rate and improving selectivity.[1]
-
Issue 3: Difficulty in Purifying the Product
-
Probable Cause: The polarity of the desired product, starting material, and byproducts may be very similar, making separation by chromatography challenging.
-
Solution:
-
Gradient Elution: Utilize a gradient elution method in your column chromatography. Start with a non-polar eluent system (e.g., low percentage of ethyl acetate in hexane) and gradually increase the polarity. This will help to resolve compounds with similar Rf values.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good separation.
-
Alternative Chromatography: Consider using a different stationary phase for chromatography, such as alumina, which can sometimes provide better separation for quinoline derivatives.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the bromination of 5-phenylquinolin-8-ol?
A: The bromination of 5-phenylquinolin-8-ol is an electrophilic aromatic substitution reaction. The hydroxyl group at the C-8 position is a strong activating group, increasing the electron density of the aromatic ring and directing the incoming electrophile (bromonium ion, Br+) to the ortho and para positions (C-7 and C-5). The nitrogen in the quinoline ring is deactivating. Due to the presence of the phenyl group at C-5, steric hindrance may favor substitution at the C-7 position.
Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br2) for this synthesis?
A: NBS is a milder and more selective brominating agent compared to elemental bromine.[2] It provides a low, constant concentration of Br2 in the reaction mixture, which helps to minimize over-bromination and the formation of di-substituted byproducts.[2] This leads to a cleaner reaction profile and often a higher yield of the desired mono-brominated product.
Q3: What are the key safety precautions to consider during this synthesis?
A:
-
Bromine and NBS: Both are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Chloroform is a suspected carcinogen and should be handled with extreme care in a fume hood.
-
Reaction Quenching: The reaction should be quenched carefully, for example, by adding a solution of sodium thiosulfate to neutralize any unreacted bromine.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 5-phenylquinolin-8-ol | 221.26 | 1.0 g | 4.52 |
| N-Bromosuccinimide (NBS) | 177.98 | 0.88 g | 4.97 (1.1 eq) |
| Chloroform (CHCl3) | - | 50 mL | - |
| Sodium Bicarbonate (NaHCO3) | - | 5% aqueous solution | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |
| Ethyl Acetate | - | - | - |
| Hexane | - | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenylquinolin-8-ol (1.0 g, 4.52 mmol) in chloroform (50 mL). Cool the solution to 0°C in an ice bath.
-
Addition of NBS: To the cooled, stirring solution, add N-Bromosuccinimide (0.88 g, 4.97 mmol) portion-wise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexane as the eluent).[1]
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate (3 x 30 mL) to remove any unreacted NBS and acidic byproducts.[1]
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[1]
-
Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid. Characterize the product by techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available at: [Link]
-
Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]
- Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
Sources
Technical Support Center: Purification of 7-Bromo-5-phenylquinolin-8-ol
Welcome to the technical support center for the purification of 7-Bromo-5-phenylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important quinoline derivative. The information presented here is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Understanding the Molecule and Potential Impurities
This compound is a halogenated derivative of 8-hydroxyquinoline, a versatile bicyclic compound.[1] The presence of the bromine atom and the phenyl group introduces specific physicochemical properties that influence the choice of purification strategy. The 8-hydroxyquinoline scaffold is known for its potent chelating properties with various metal ions.[1][2]
Syntheses of quinoline derivatives, such as the Skraup synthesis, can sometimes lead to the formation of tarry byproducts and mixtures that are difficult to separate.[3] Common impurities in the synthesis of halogenated quinolines can include starting materials, regioisomers (e.g., 5-bromo-7-phenylquinolin-8-ol), and potentially di-halogenated or de-halogenated species.[4][5] The similar polarities of these related compounds can make separation challenging.[4]
Physicochemical Properties of 7-Bromo-quinolin-8-ol (as a reference)
| Property | Value | Source |
| Molecular Weight | 224.05 g/mol | [6] |
| Molecular Formula | C9H6BrNO | [6] |
| Melting Point | 138-143 °C | [7] |
Note: The properties of the 5-phenyl derivative will differ, but the core quinoline structure provides a useful reference.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, oily residue. How can I get a solid product?
Answer: The formation of a dark, oily residue is often indicative of tarry byproducts, which are common in quinoline syntheses.[3] The initial goal is to remove these polymeric materials to facilitate further purification.
Troubleshooting Steps:
-
Trituration: Before attempting more complex purification methods, try triturating the crude oil with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether.[7] This can often induce crystallization of the product, leaving the tarry impurities dissolved.
-
Solvent-Mediated Precipitation: Dissolve the crude material in a minimal amount of a good solvent (e.g., chloroform, ethyl acetate). Then, slowly add a non-polar anti-solvent (e.g., hexane) until the solution becomes cloudy. Allow the mixture to stand, ideally at a reduced temperature, to promote the precipitation of the desired compound.
-
Activated Charcoal Treatment: If the color persists, you can try dissolving the crude product in a suitable solvent and treating it with activated charcoal. The charcoal can adsorb colored impurities. However, be aware that it may also adsorb some of your product, leading to a decrease in yield.[3]
Question 2: I'm having difficulty separating my desired product from a closely-related impurity by column chromatography. What can I do?
Answer: Co-elution of compounds with similar polarities is a frequent challenge in chromatography.[4] Optimizing your chromatographic conditions is key to achieving a successful separation.
Troubleshooting Steps:
-
Stationary Phase Selection: Standard silica gel is a good starting point. However, if you are struggling with separation, consider using a different stationary phase. Alumina has been successfully used for the purification of bromo-hydroxyquinoline derivatives.[7] For very challenging separations, columns with different selectivities, such as those based on phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can exploit different pi-pi interactions with the aromatic rings of your compounds.[4][8]
-
Mobile Phase Optimization:
-
Solvent System: Systematically screen different solvent systems. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[7][9]
-
Gradient Elution: Employing a shallow gradient of the polar solvent can often improve resolution between closely eluting spots.
-
Additives: The basic nitrogen in the quinoline ring can interact with acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[4] Adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase can mitigate these interactions and improve peak shape.
-
-
Thin-Layer Chromatography (TLC) Analysis: Before running a column, always optimize the separation on a TLC plate.[10] This allows you to quickly test various solvent systems and identify the one that provides the best separation between your product and the impurity.
Question 3: My compound is streaking or showing broad peaks during column chromatography. What's the cause and how can I fix it?
Answer: Streaking and broad peaks are often caused by interactions between the basic nitrogen atom in the quinoline ring and the acidic silanol groups on the surface of the silica gel.[4] This can lead to poor peak shape and reduced separation efficiency.
Solutions:
-
Use a Mobile Phase Additive: As mentioned previously, adding a small amount of a basic modifier, such as triethylamine, to your eluent can significantly improve peak shape by neutralizing the acidic sites on the silica.[4]
-
Switch to a Different Adsorbent: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel.[7]
-
Check Compound Solubility: Ensure your compound is fully dissolved in the mobile phase. Poor solubility can lead to band broadening.
Question 4: Can I use recrystallization to purify my this compound?
Answer: Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent system can be found.[11] It is particularly effective at removing small amounts of impurities from a relatively pure compound.
Troubleshooting Steps:
-
Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene).[12][13]
-
Solvent Pair: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh) or neutral alumina
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC system that provides good separation (ΔRf > 0.2) between the desired product and impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 v/v). If peak tailing is observed, add 0.5% triethylamine to the eluent.
-
Column Packing: Pack a chromatography column with silica gel or alumina using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Buchner funnel
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizing the Purification Workflow
Sources
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. CN108774169B - 8-hydroxyquinoline compound and preparation method thereof - Google Patents [patents.google.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Technical Support Center: Bromination of 5-Phenylquinolin-8-ol
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the electrophilic bromination of 5-phenylquinolin-8-ol. The methodologies and mechanistic explanations provided herein are designed for researchers, scientists, and drug development professionals aiming to achieve high-yield, regioselective synthesis of brominated quinoline derivatives.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing validated solutions.
Question 1: My reaction is producing a significant amount of a di-brominated product alongside my desired mono-brominated compound. How can I improve the selectivity for mono-bromination?
Answer: This is the most common side reaction encountered during the bromination of 5-phenylquinolin-8-ol. The formation of a di-bromo impurity, primarily 5,7-dibromo-8-hydroxyquinoline , arises from the high reactivity of the quinoline ring system, which is strongly activated by the 8-hydroxyl group.
Root Cause Analysis:
The 8-hydroxyl group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution.[1] In the 5-phenylquinolin-8-ol scaffold, the para-position (C5) is blocked. This directs the initial bromination almost exclusively to the ortho-position (C7). However, the resulting 7-bromo-5-phenylquinolin-8-ol is still an activated system, susceptible to a second electrophilic attack if the reaction conditions are not carefully controlled. Factors that promote this over-bromination include:
-
High Bromine Concentration: Using elemental bromine (Br₂) introduces a full equivalent of a highly reactive electrophile at once, leading to rapid multiple additions.
-
Polar Protic Solvents: Solvents like water, methanol, or acetic acid can enhance the reactivity in two ways: they can partially ionize the hydroxyl group to the even more strongly activating phenoxide, and they help to polarize the Br-Br bond, creating a more potent electrophile.[2][3][4]
-
Elevated Temperatures: Higher temperatures increase the reaction rate indiscriminately, favoring the formation of the thermodynamically stable di-brominated product.
Strategic Solutions to Enhance Mono-selectivity:
| Strategy | Recommended Action | Rationale |
| Reagent Selection | Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). | NBS serves as a source of electrophilic bromine at a low, controlled concentration, which is the key to preventing over-bromination. It is also a crystalline solid, making it significantly safer and easier to handle than volatile, corrosive liquid bromine.[5][6][7] |
| Stoichiometry | Use a slight excess, but no more than 1.05 - 1.1 equivalents of NBS. | Carefully controlling the amount of the brominating agent ensures there is not enough to allow for a second addition after the initial mono-bromination is complete.[6] |
| Solvent Choice | Employ a non-polar, aprotic solvent such as Dichloromethane (DCM), Chloroform (CHCl₃), or Carbon Tetrachloride (CCl₄). | These solvents do not solvate ions well and do not assist in polarizing the brominating agent, thereby dampening the ring's high reactivity and favoring a more controlled, selective reaction.[2][8][9] |
| Temperature Control | Perform the reaction at a reduced temperature, typically between 0 °C and ambient room temperature. | Lowering the temperature decreases the overall reaction rate, allowing the more kinetically favored mono-bromination to proceed to completion before significant di-bromination can occur.[3] |
Workflow for Selective Mono-bromination
Caption: Troubleshooting workflow for selective mono-bromination.
Question 2: My reaction is sluggish and gives a low yield, even after an extended reaction time. What factors could be responsible?
Answer: A low yield or stalled reaction can often be attributed to the deactivation of the quinoline ring by acid generated in situ.
Root Cause Analysis:
The reaction of an activated aromatic ring with Br₂ or NBS generates one equivalent of hydrobromic acid (HBr). The basic nitrogen atom in the quinoline's pyridine ring can be protonated by this HBr.[10] The resulting quinolinium salt is strongly deactivated towards further electrophilic substitution due to the powerful electron-withdrawing effect of the positive charge, thus slowing or halting the reaction.
Strategic Solutions to Improve Yield and Rate:
-
Use N-Bromosuccinimide (NBS): As mentioned previously, NBS is the preferred reagent. While HBr is still generated, the co-product is succinimide, which is less detrimental than a full equivalent of bromine.[5]
-
Acid Scavenging: While adding a base to the reaction mixture is not always advisable as it can react with the brominating agent, a basic workup is crucial. Washing the reaction mixture with a mild base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will neutralize any generated HBr and the unreacted starting material can be recovered in its free-base form.[9]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the consumption of the starting material using Thin-Layer Chromatography (TLC). Reactions can take anywhere from a few hours to over a day to reach completion, depending on the specific substrate and conditions.[9][11]
Question 3: I am concerned about potential bromination on the pendant phenyl ring at the C5 position. Is this a likely side reaction?
Answer: Bromination of the pendant phenyl ring is highly unlikely under the conditions required for brominating the 8-hydroxyquinoline core.
Root Cause Analysis:
The 8-hydroxyquinoline ring system is exceptionally electron-rich and activated towards electrophilic attack. In contrast, the unsubstituted phenyl ring is significantly less reactive. Electrophilic bromination of a standard benzene ring requires much harsher conditions, such as the presence of a Lewis acid catalyst (e.g., FeBr₃). The mild conditions (NBS, non-polar solvent, low temperature) used to control selectivity on the quinoline ring are insufficient to promote bromination on the pendant phenyl group. You would likely observe complete degradation of the starting material before significant phenyl ring bromination occurs.
Frequently Asked Questions (FAQs)
What is the expected major product for the selective mono-bromination of 5-phenylquinolin-8-ol?
The major product is This compound . The hydroxyl group at C8 is a strong activating group that directs electrophiles to the ortho (C7) and para (C5) positions. Since the C5 position is substituted with the phenyl group, the electrophilic bromine is directed almost exclusively to the C7 position.
Reaction Scheme: Main Reaction vs. Side Reaction
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-5-phenylquinolin-8-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-Bromo-5-phenylquinolin-8-ol. Navigating the synthesis of polysubstituted quinolines requires precise control over reaction conditions to achieve desired regioselectivity and yield. This document offers an optimized, field-proven synthetic strategy, detailed troubleshooting guides in a direct question-and-answer format, and essential FAQs to address common challenges encountered during this multi-step synthesis.
Strategic Overview: A Two-Stage Approach
The most effective and controllable pathway to this compound involves a two-stage process starting from 5-bromoquinolin-8-ol. This strategy leverages a palladium-catalyzed Suzuki-Miyaura coupling for the introduction of the phenyl group, followed by a regioselective bromination at the C7 position. This sequence is preferred because the 8-hydroxyl group strongly activates the C5 and C7 positions for electrophilic substitution.[1] By first occupying the C5 position with the phenyl group, we can direct the subsequent bromination selectively to the C7 position.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Part 1: Optimized Experimental Protocol
This protocol provides a robust method for the synthesis. All operations involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Step 1: Suzuki-Miyaura Coupling for 5-Phenylquinolin-8-ol Synthesis
The 8-hydroxyl group can sometimes interfere with Suzuki couplings. While the reaction can proceed without protection, protection as a benzyl ether may improve yields and consistency, especially during scale-up. For this guide, we will proceed with the unprotected hydroxyl group, which is often sufficient for lab-scale synthesis.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 5-Bromoquinolin-8-ol | 1.0 | 224.06 | (e.g., 2.24 g) | Starting material. |
| Phenylboronic Acid | 1.2 | 121.93 | (e.g., 1.46 g) | Ensure it is dry and pure. |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | (e.g., 347 mg) | Palladium(0) catalyst. |
| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | (e.g., 3.45 g) | Base, use anhydrous. |
| Solvent System | - | - | 100 mL | Toluene/Ethanol/H₂O (4:1:1 ratio). |
Methodology:
-
Setup: To a flame-dried round-bottom flask, add 5-bromoquinolin-8-ol, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and anhydrous potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (Toluene/Ethanol/H₂O) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford 5-phenylquinolin-8-ol as a solid.
Step 2: Regioselective Bromination for this compound
The key to this step is the slow addition of a mild brominating agent to prevent over-bromination.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 5-Phenylquinolin-8-ol | 1.0 | 221.26 | (e.g., 2.21 g) | Intermediate from Step 1. |
| N-Bromosuccinimide (NBS) | 1.0 | 177.98 | (e.g., 1.78 g) | Recrystallize if necessary. |
| Chloroform (CHCl₃) | - | - | 100 mL | Anhydrous grade. |
Methodology:
-
Setup: Dissolve 5-phenylquinolin-8-ol in chloroform in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18-24 hours.[2] Monitor the reaction by TLC. A slight warming to 40 °C can be applied if the reaction is sluggish.[2]
-
Work-up:
-
Wash the reaction mixture with a 5% sodium bicarbonate (NaHCO₃) solution, followed by water.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield this compound.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Troubleshooting the Suzuki-Miyaura Coupling (Step 1)
Question 1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the likely causes?
-
Answer: Low or no yield in a Suzuki coupling is a common issue with several potential root causes:
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen. If your solvents and reaction vessel were not properly degassed and maintained under an inert atmosphere, the catalyst may have been oxidized to an inactive state. Solution: Ensure all solvents are thoroughly degassed by sparging with argon or using a freeze-pump-thaw method. Maintain a positive pressure of an inert gas throughout the reaction.
-
Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[3] Potassium carbonate can be hygroscopic. If it has absorbed water, its effectiveness can be reduced. Solution: Use freshly opened, anhydrous potassium carbonate, or dry it in an oven before use. Consider a stronger base like cesium carbonate if the reaction remains sluggish.
-
Poor Boronic Acid Quality: Phenylboronic acid can dehydrate to form an inactive trimeric anhydride (boroxine) upon storage. Solution: Use fresh, high-purity phenylboronic acid. If in doubt, you can test for activity on a small scale or purchase a new batch.
-
Hydroxyl Group Interference: Although often successful without protection, the acidic proton of the 8-hydroxyl group can sometimes interfere with the basic conditions or the catalyst. Solution: If other troubleshooting fails, consider protecting the hydroxyl group as a benzyl ether before the coupling and deprotecting it with catalytic hydrogenation (H₂, Pd/C) afterwards.[4][5]
-
Question 2: I'm observing a significant amount of a side product that appears to be a homocoupling of phenylboronic acid (biphenyl). How can I prevent this?
-
Answer: Homocoupling is often a result of oxygen in the reaction mixture, which can facilitate the oxidative coupling of the boronic acid. It can also be promoted by high catalyst loading or high temperatures.
-
Solution 1 (Improve Inert Atmosphere): The most effective solution is to rigorously exclude oxygen from your reaction. Re-evaluate your degassing and inert atmosphere techniques.
-
Solution 2 (Optimize Conditions): Lower the reaction temperature slightly (e.g., from 100 °C to 85-90 °C) and ensure you are not using an excessive amount of the palladium catalyst (2-3 mol% is typically sufficient).
-
Troubleshooting Regioselective Bromination (Step 2)
Question 1: My final product is contaminated with a dibrominated species. How do I improve the selectivity for mono-bromination at C7?
-
Answer: The formation of 5,7-dibromo-8-hydroxyquinoline derivatives is a known challenge due to the strong activating nature of the hydroxyl group.[1]
-
Stoichiometry is Critical: The most common cause is using an excess of the brominating agent. Solution: Use exactly 1.0 equivalent of high-purity, recrystallized NBS. Weigh it carefully. Adding the NBS as a dilute solution in CHCl₃ over a longer period can also improve control.
-
Temperature Control: Electrophilic aromatic substitution is temperature-dependent. Running the reaction at a lower temperature favors the kinetic product and can increase selectivity. Solution: Maintain the reaction at 0 °C for the entire addition of NBS and for several hours afterward before allowing it to warm to room temperature. Avoid excessive heating.[2]
-
Choice of Brominating Agent: NBS is generally milder and more selective than molecular bromine (Br₂). Using Br₂ is highly likely to lead to the dibrominated product. Stick with NBS for this transformation.
-
Question 2: The bromination reaction is very slow or stalls. What can I do?
-
Answer: A sluggish reaction can be due to several factors.
-
Impure NBS: N-Bromosuccinimide can decompose over time. Solution: If the reagent is old or discolored, recrystallize it from water before use.
-
Insufficient Activation: While the 8-hydroxyl is strongly activating, the phenyl group at C5 adds some steric hindrance. Solution: After adding the NBS at 0 °C, you can allow the reaction to stir at room temperature for an extended period (24h). If it is still incomplete, gentle warming to ~40 °C can be applied, but monitor carefully for the formation of the dibromo byproduct by TLC.[2]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason for bromination occurring at the C7 position? A: The 8-hydroxyl group is a powerful ortho, para-directing activator in electrophilic aromatic substitution. This strongly activates the C5 and C7 positions. Since the C5 position is already occupied by the phenyl group from the Suzuki coupling, the incoming electrophile (Br⁺ from NBS) is directed almost exclusively to the remaining activated position, C7.
Q2: How can I best purify the final product, this compound, from the dibrominated side product? A: Separating the mono- and di-brominated products can be challenging.
-
Column Chromatography: This is the most reliable method. The dibrominated product is less polar than the mono-brominated product. A carefully run silica gel column with a shallow gradient of ethyl acetate in hexanes should provide good separation.
-
Recrystallization: If the amount of dibromo impurity is small, fractional recrystallization may be effective. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, toluene) to find one that preferentially crystallizes the desired product.
Q3: What are the critical safety precautions for this synthesis? A:
-
Reagents: N-Bromosuccinimide is a lachrymator and irritant. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Chloroform is a suspected carcinogen and should also be handled exclusively in a fume hood.
-
Catalyst: Palladium catalysts, while not highly toxic, are expensive and can be pyrophoric on carbon supports (not used here). Handle them carefully to avoid inhalation of fine powders.
-
Reaction Conditions: The Suzuki coupling is run at elevated temperatures. Ensure your glassware is free of cracks and that the heating mantle is properly controlled.
References
- Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
- ChemicalBook. 7-Bromoquinolin-8-ol synthesis.
- Benchchem. 5-Bromoquinolin-8-ol | High-Purity Reagent.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry. [Link]
- The Royal Society of Chemistry.
- Benchchem. stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
- Benchchem. Technical Support Center: Regioselective Synthesis of 7-Substituted 8-Hydroxyquinolines.
- Singh, G., et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Benchchem. Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
- Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
Sources
troubleshooting 7-Bromo-5-phenylquinolin-8-ol stability in solution
An In-Depth Guide to Solution Stability and Experimental Troubleshooting for Researchers
Welcome to the technical support guide for 7-Bromo-5-phenylquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate and resolve challenges in your experiments.
While extensive data on this compound itself is limited, its chemical backbone is the well-characterized 8-hydroxyquinoline (8HQ) scaffold. The insights and protocols presented here are derived from the established chemistry of 8HQ and its derivatives, providing a robust framework for your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations researchers encounter.
Q1: My solution of this compound is changing color, often turning yellow or brown. What is happening?
Discoloration is a classic indicator of compound degradation. For quinoline derivatives, this is most frequently caused by two primary factors:
-
Photodegradation: The quinoline ring system is susceptible to degradation upon exposure to light, especially UV wavelengths. This process can generate colored byproducts.[1][2]
-
Oxidation: The phenolic hydroxyl group (-OH) at the 8-position is prone to oxidation, which can be accelerated by light, heat, or the presence of trace metal ions.[1]
It is imperative to protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
Yes, this is a strong possibility and a primary symptom of compound degradation in solution.[2] If the concentration of the active parent compound is decreasing over the course of an experiment or during storage, it will directly lead to variable and non-reproducible results. We highly recommend preparing fresh solutions for each experiment or conducting a stability study to validate your storage conditions (see Protocol 2).
Q3: What is the best solvent to dissolve this compound?
The solubility is heavily influenced by the solvent type and pH. Based on its structure and related 8-hydroxyquinoline derivatives, the following profile is expected:
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Media (neutral pH) | Poorly Soluble | The hydrophobic quinoline and phenyl rings significantly limit water solubility.[1] |
| Common Organic Solvents | Soluble | Expected to be readily soluble in solvents like DMSO, DMF, ethanol, and methanol.[1] |
| Acidic Aqueous Solutions | More Soluble | The basic nitrogen atom in the quinoline ring can be protonated under acidic conditions (pH < 5), forming a more soluble salt.[1] |
| Alkaline Aqueous Solutions | More Soluble | The phenolic hydroxyl group can be deprotonated under alkaline conditions (pH > 9), forming a more soluble phenoxide salt.[1] |
For most biological assays, the standard practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer immediately before use.
Q4: How should I store my stock solutions to maximize their shelf-life?
To ensure the long-term integrity of your stock solutions, adhere to the following storage principles:
-
Temperature: Store solutions at -20°C or, ideally, -80°C.[3]
-
Light: Always store in amber vials or light-blocking containers.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.
-
Container: Use tightly sealed vials to prevent solvent evaporation and water absorption.
Section 2: In-Depth Troubleshooting Guide
This section explores specific experimental issues and provides a deeper dive into the underlying chemical principles.
Issue: Poor or Inconsistent Solubility During Experiments
You may find that upon diluting your DMSO stock into an aqueous buffer, the compound precipitates. This is often due to the pH of the final solution being in a range where the compound is least soluble (typically near-neutral pH).
Causality: The compound has two ionizable sites: the quinoline nitrogen (pKa ~4-5) and the hydroxyl group (pKa ~8-9). At neutral pH (~7), both sites are predominantly in their neutral forms, resulting in the lowest aqueous solubility. In strongly acidic buffers, the protonated nitrogen enhances solubility. In alkaline buffers, the deprotonated hydroxyl group does the same.
Troubleshooting Steps:
-
Check Buffer pH: Ensure your final assay buffer pH does not promote precipitation. If your experiment allows, slightly acidifying or alkalinizing the buffer can maintain solubility.
-
Reduce Final Concentration: The most straightforward solution is often to lower the final concentration of the compound in the assay.
-
Use of Surfactants/Co-solvents: For in vitro assays, incorporating a small, biologically tolerated amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) can help maintain solubility.
Issue: Suspected Compound Degradation During an Assay
If you suspect the compound is degrading over the time course of your experiment (e.g., a 24-hour cell culture), it is crucial to identify the cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying sources of compound instability.
Key Stability Factors & Mitigation Summary
| Factor | Underlying Cause | Mitigation Strategy |
| Light | Photodegradation of the aromatic quinoline system.[1][2] | Work in a dimly lit area. Use amber vials or foil-wrapped containers for all solutions and experimental plates. |
| pH | The compound's stability can be pH-dependent, with accelerated degradation possible in strongly acidic or basic conditions.[2] | Determine the optimal pH range for stability via a forced degradation study. Use buffered solutions. |
| Temperature | Increased thermal energy accelerates the rate of all degradation reactions.[1][4] | Prepare solutions fresh. Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Oxidation | The electron-rich phenolic ring is susceptible to oxidation by dissolved oxygen or peroxides. | Use high-purity, freshly opened solvents. Degas aqueous buffers before use. Consider storing under an inert gas (Ar, N₂). |
| Metal Ions | 8-Hydroxyquinoline is a potent metal chelator.[5][6] Trace metals (Cu²⁺, Fe³⁺) in buffers can catalyze oxidative degradation. | Use high-purity reagents and water (e.g., Milli-Q). As a diagnostic tool, run a parallel experiment with EDTA to see if it improves stability. |
Section 3: Key Experimental Protocols
These protocols provide a framework for preparing solutions and validating compound stability.
Protocol 1: Preparation of a Validated Stock Solution (10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 2.84 mg for 1 mL of a 10 mM stock) in a clean, dry vial. Perform this in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.84 mg).
-
Solubilization: Cap the vial tightly and vortex thoroughly. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution if necessary. Ensure the solution is clear with no visible particulates.
-
Storage: Wrap the vial in aluminum foil or use an amber vial. Store at -20°C or -80°C for long-term use. For frequent use, aliquot into smaller single-use volumes to avoid multiple freeze-thaw cycles.
Protocol 2: Experimental Workflow for a Forced Degradation Study
This study is essential for understanding how your compound behaves under various stress conditions relevant to your experiments.
Caption: Workflow for a forced degradation study to assess compound stability.
Methodology:
-
Prepare Samples: Prepare six identical samples of the compound at a known concentration (e.g., 100 µM) in your final assay buffer or a representative solvent system.
-
Expose to Stressors:
-
Control: Store one sample under your standard experimental conditions, protected from light.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate one sample at an elevated temperature (e.g., 50°C) in the dark.
-
Photostability: Expose one sample to direct UV or broad-spectrum light at room temperature.
-
-
Incubation: Let the samples incubate for a relevant period (e.g., 4, 8, or 24 hours).
-
Analysis: Analyze the remaining concentration of the parent compound in each sample using a suitable analytical method like HPLC-UV or LC-MS.
-
Interpretation: By comparing the amount of degradation in each stressed sample to the control, you can definitively identify which factors (acid, base, light, etc.) pose the greatest risk to your compound's stability.
By implementing these troubleshooting guides and validation protocols, you can ensure the integrity of your experimental data and accelerate your research with this compound.
References
-
Cigala, R. M., et al. (2022). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Molecules, 27(23), 8276. Available at: [Link]
-
Day, J. P., et al. (1994). pH dependence of 8-hydroxyquinoline precipitation for Al3+, Ca2+ and Mg2+. Nuclear Instruments and Methods in Physics Research Section B: Beam Interactions with Materials and Atoms, 92(1-4), 463-466. Available at: [Link]
-
A Review on Quinoline and Its Derivatives. (2022). Novelty Journals. Available at: [Link]
-
Banyasz, A., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(23), 7175. Available at: [Link]
-
Zhang, Y., et al. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Molecules, 28(8), 3462. Available at: [Link]
-
Fleck, H. R., & Ward, A. M. (1933). The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions. Analyst, 58, 388-395. Available at: [Link]
-
Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C, 59(7), o403-o404. Available at: [Link]
-
da Silva, M., et al. (2022). Quinoline Derivatives Thermodynamic Properties during Phase Trans. Journal of Thermodynamics & Catalysis. Available at: [Link]
-
Kane, Y. D., & Joshi, D. M. (1974). Formation constants of chelates of 7-bromo-8-hydroxy-quinoline-5-sulphonic acid with yttrium and some lanthanides. Proceedings of the Indian Academy of Sciences - Section A, 80(1), 35-40. Available at: [Link]
-
7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Li, W., & Tse, F. L. (2007). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current pharmaceutical analysis, 3(4), 269-282. Available at: [Link]
-
George, J., et al. (2021). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug development and therapeutics, 12, 1157. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1261677-80-8|7-Bromoquinolin-5-ol|BLD Pharm [bldpharm.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 6. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 7-Bromo-5-phenylquinolin-8-ol
Answering the call for robust analytical strategies, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to detecting and troubleshooting impurities in 7-Bromo-5-phenylquinolin-8-ol. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to navigate the complexities of impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in my this compound sample?
Understanding the potential impurities is the cornerstone of developing a specific and effective analytical method. Impurities are typically categorized into process-related impurities, which arise from the manufacturing process, and degradation products, which form over time due to environmental factors.
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Compound | Likely Origin |
| Process-Related | 5-Phenylquinolin-8-ol | Incomplete bromination of the precursor. |
| 5,7-Dibromo-5-phenylquinolin-8-ol | Over-bromination during synthesis.[1] | |
| 7-Bromoquinolin-8-ol | Incomplete phenylation (e.g., Suzuki coupling). | |
| Phenylboronic acid & derivatives | Residuals from a Suzuki coupling reaction. | |
| Positional Isomers | Non-specific bromination or coupling reactions.[2] | |
| Degradation | Oxidation Products (e.g., N-oxides) | Exposure to oxidative conditions.[3][4] |
| Hydrolysis Products | Unlikely due to the stable aromatic structure, but possible under extreme pH stress. | |
| Photodegradation Products | Formation of various adducts or cleavage products upon exposure to light.[3][5] |
Q2: Which primary analytical technique should I use for impurity profiling?
The choice of technique depends on the specific goal, whether it's routine quality control, identification of unknowns, or certification of a reference standard. High-Performance Liquid Chromatography (HPLC) is the industry standard for routine analysis, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation.
Table 2: Comparison of Primary Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and liquid mobile phase.[6] | Separation based on volatility and partitioning, with mass-based detection.[6] | Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[6] |
| Best For | Routine purity testing, separation of non-volatile impurities, and method validation. | Analysis of volatile or semi-volatile impurities and starting materials. | Absolute quantification without a reference standard, structural elucidation. |
| Selectivity | High; tunable by adjusting column chemistry and mobile phase composition.[7] | Very high, especially with mass spectrometric detection.[6] | High, dependent on spectral resolution. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Limitations | Requires a reference standard for quantification; structural information is limited without MS. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires specialized equipment. |
Troubleshooting Guide: HPLC Method Development
High-Performance Liquid Chromatography (HPLC) is the workhorse for pharmaceutical impurity analysis. A well-developed, stability-indicating method is crucial for ensuring that all potential impurities and degradants are separated and quantified accurately.[8][9]
Q3: I'm developing a new HPLC method. Where do I start?
Developing a robust, stability-indicating HPLC method requires a systematic approach. The goal is to achieve adequate resolution between the main component (API), all known impurities, and any potential degradation products generated during forced degradation studies.[4]
Logical Workflow for HPLC Method Development
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. particle.dk [particle.dk]
Technical Support Center: Scale-Up Synthesis of 7-Bromo-5-phenylquinolin-8-ol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromo-5-phenylquinolin-8-ol. As a critical intermediate and a molecule of interest for its chelating properties and potential pharmacological activities, its successful synthesis at scale is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success at the kilogram scale.
Section 1: Synthetic Strategy Overview
The synthesis of this compound typically proceeds via one of two strategic pathways. The choice of route often depends on the availability of starting materials, cost, and the specific challenges anticipated during scale-up.
Route A involves the initial construction of the 5-phenylquinolin-8-ol core, followed by a selective bromination at the C7 position. This is often achieved using a Friedländer or Conrad-Limpach-type synthesis.[1][2][3]
Route B utilizes a commercially available or synthesized 5,7-dihalogenated-8-hydroxyquinoline. A selective Suzuki-Miyaura cross-coupling reaction is then performed to install the phenyl group at the C5 position, followed by a dehalogenation or further functionalization at C7.
Below is a diagram illustrating these two common synthetic approaches.
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Category: Bromination Step (Route A)
Question 1: My bromination of 5-phenylquinolin-8-ol is yielding a significant amount of the 5,7-dibromo byproduct. How can I improve selectivity for the 7-position?
Answer: This is a classic selectivity problem in electrophilic aromatic substitution. The 8-hydroxyl group is a powerful activating group that directs ortho and para, strongly activating the C5 and C7 positions.[4] When C5 is blocked by the phenyl group, C7 is the primary site of reaction, but over-bromination can still occur if conditions are not carefully controlled.
-
Causality: The formation of the dibromo byproduct, 5,7-dibromo-8-hydroxyquinoline, from the starting material 8-hydroxyquinoline is a common issue.[4][5] On a large scale, even minor temperature fluctuations or poor mixing can create localized "hot spots" with high concentrations of bromine, leading to this undesired secondary reaction.
-
Solutions:
-
Stoichiometry Control: Use a slight deficit or exactly 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). On scale, this requires accurate assaying of your starting material and brominating agent.
-
Temperature Management: Maintain a low reaction temperature, typically between 0°C and 5°C.[6] This reduces the reaction rate and enhances selectivity. Ensure your reactor has sufficient cooling capacity to handle the exotherm.
-
Slow Addition: Add the brominating agent subsurface via a dosing pump over an extended period (e.g., 2-4 hours). This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for scale-up as it is a solid, easier to handle, and can provide higher selectivity in some cases.[7]
-
Solvent Selection: Solvents like chloroform, acetonitrile, or acetic acid are commonly used.[5][6] The choice can influence selectivity and reaction kinetics. A solvent study at the lab scale is recommended before scaling up.
-
Table 1: Comparison of Bromination Conditions
| Parameter | Condition 1 (Lab Scale) | Condition 2 (Scale-Up Optimized) | Rationale for Change |
| Reagent | Br₂ in CHCl₃ | NBS | Easier handling, potentially higher selectivity.[7] |
| Equivalents | 1.1 - 1.2 eq | 0.98 - 1.02 eq | Minimizes over-bromination. |
| Temperature | Room Temperature | 0 - 5 °C | Slows reaction rate, increases selectivity.[6] |
| Addition Time | 10 minutes (dropwise) | 2 - 4 hours (dosing pump) | Prevents concentration/temperature spikes. |
Category: Phenylation (Suzuki Coupling) Step (Route B)
Question 2: My Suzuki coupling of 5,7-dibromoquinolin-8-ol with phenylboronic acid is giving low yields and a mixture of the desired product and the 5,7-diphenyl byproduct. How can I achieve selective coupling at the C5-position?
Answer: Achieving selectivity in di-halogenated systems is dependent on the differential reactivity of the C-Br bonds and precise control of reaction conditions. Generally, the C5-Br bond in this system can be made more reactive than the C7-Br bond.
-
Causality: The electronic and steric environment of the two bromine atoms is slightly different, but not enough to guarantee perfect selectivity without optimization. Over-reaction (diphenylation) or reaction at the wrong position can occur if the catalyst is too active or the reaction is run for too long or at too high a temperature.
-
Solutions:
-
Protect the Hydroxyl Group: The free 8-OH group can interfere with the catalytic cycle. Protecting it as a methoxy (OMe) or benzyloxy (OBn) ether can lead to cleaner reactions and improved yields.[8] The protecting group can be removed in a subsequent step.
-
Control Stoichiometry: Use only 1.0 to 1.1 equivalents of phenylboronic acid. This is the most critical factor in preventing the second coupling reaction.
-
Catalyst and Ligand Choice: A less reactive palladium catalyst system may favor mono-coupling. For example, using a catalyst with a bulky phosphine ligand can sterically hinder the approach to the second, more hindered C7 position after the C5 position has reacted.
-
Careful Monitoring: Monitor the reaction closely by HPLC. Stop the reaction as soon as the starting 5,7-dibromo material is consumed to a satisfactory level, before significant formation of the diphenyl byproduct occurs.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 8. scispace.com [scispace.com]
degradation pathways of 7-Bromo-5-phenylquinolin-8-ol under experimental conditions
Welcome to the technical support center for 7-Bromo-5-phenylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound. Given the limited specific literature on the degradation of this compound, this document synthesizes information from analogous quinoline and phenolic structures to provide a robust framework for understanding its stability and troubleshooting common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, offering explanations and actionable solutions.
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation for quinoline compounds, often stemming from oxidation or photodegradation.[1] The 8-hydroxyquinoline core is susceptible to oxidation, which can lead to the formation of colored quinone-like structures.[2][3]
Causality: The phenolic hydroxyl group at the 8-position is prone to oxidation, which can be initiated by exposure to air (autoxidation) or light (photosensitized oxidation). This process can lead to the formation of a quinone-imine derivative, which is often colored. The presence of the phenyl group at the 5-position may further influence the electronic properties and, consequently, the stability of the molecule.
Immediate Actions:
-
Protect from Light: Immediately store your solutions in amber vials or wrap them in aluminum foil to prevent further photodegradation.[1][4]
-
Inert Atmosphere: If possible, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Preventative Measures:
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Solvent Choice: Ensure your solvent is free of peroxides, which can initiate oxidation.
Q2: I'm observing a rapid decrease in the main peak area for this compound in my HPLC analysis. What are the likely causes?
A2: A rapid decrease in the parent compound's peak in HPLC is a clear indication of instability under your experimental or storage conditions.[4] The primary factors influencing the stability of quinoline derivatives are pH, light, and temperature.[1]
Causality and Troubleshooting Steps:
-
pH of the Medium: The stability of quinoline compounds is highly pH-dependent.[1] Both acidic and basic conditions can accelerate hydrolytic degradation. For phenolic compounds, alkaline conditions can increase susceptibility to oxidation.[2]
-
Action: Evaluate the pH of your solution. If your experimental conditions allow, buffer the solution to a neutral pH (around 7.0-7.5) to assess if stability improves. Biodegradation studies of quinoline have shown that extreme pH conditions can be detrimental to the compound's stability.[5]
-
-
Photostability: Many quinoline compounds are photosensitive.[1] Exposure to ambient or UV light can lead to photodegradation.[6]
-
Action: Conduct a comparative experiment with a sample protected from light and one exposed to your typical laboratory lighting. If the light-protected sample is more stable, light exposure is a significant factor.
-
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1]
-
Action: Assess the temperature at which you are storing and handling your solutions. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, frozen aliquots (-20 °C or -80 °C) in a suitable solvent like DMSO are recommended.[4]
-
Q3: I'm seeing new, unidentified peaks in my chromatogram after incubating my compound. What could these degradation products be?
A3: Based on the structure of this compound, several degradation pathways are plausible, leading to a variety of potential products.
Plausible Degradation Products:
-
Oxidation Products: The most likely initial degradation product is the corresponding quinoline-5,8-dione derivative, formed by oxidation of the 8-hydroxy group.[2][7] Further oxidation can lead to ring-opened products.
-
Photodegradation Products: UV irradiation can lead to complex reactions, including dehalogenation (loss of the bromine atom) or the formation of hydroxylated species.[1][6]
-
Hydrolysis Products: While less common for the core quinoline structure, under harsh acidic or basic conditions, cleavage of the ether linkage (if it were a methoxy group) can occur.[8] While this is not directly applicable to the hydroxyl group, it points to the reactivity of the quinoline ring system.
Workflow for Identification:
To systematically identify these unknown peaks, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to intentionally generate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: The degradation of this compound is predicted to proceed primarily through oxidative and photodegradative pathways, targeting the electron-rich 8-hydroxyquinoline core.
-
Oxidative Degradation: The phenol moiety is susceptible to oxidation, forming a phenoxyl radical that can then be converted to a quinone-imine. This is a common pathway for phenolic compounds.[3] This can be initiated by atmospheric oxygen, metal ions, or reactive oxygen species.
-
Photodegradation: The quinoline ring system can absorb UV light, leading to an excited state that is more reactive. This can result in cleavage of the C-Br bond, hydroxylation of the aromatic rings, or more complex rearrangements and polymerization. Studies on other 8-hydroxyquinoline derivatives have shown their susceptibility to photodegradation.[2][6]
Below is a diagram illustrating the putative oxidative degradation pathway.
Caption: Putative oxidative degradation pathway of this compound.
Q2: How can I best prepare and store stock solutions of this compound?
A2: Proper preparation and storage are critical to maintaining the integrity of this compound.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.
-
Dissolution: Accurately weigh the compound and dissolve it in the chosen solvent. Gentle warming or sonication can aid dissolution.[4]
-
Storage: Store the stock solution in small aliquots in tightly sealed amber glass vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[4]
Q3: What analytical methods are best for monitoring the stability of this compound?
A3: A stability-indicating HPLC method is the gold standard.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal. The method should be able to separate the parent compound from its potential degradation products. A gradient elution may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of potential degradation products, providing crucial clues to their structure.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the degradation pathways of this compound under various stress conditions.
Objective: To identify the potential degradation products and determine the intrinsic stability of the molecule.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system (for identification)
-
pH meter
-
Photostability chamber or a light source with controlled UV and visible output
-
Oven or water bath
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Include a control sample (1 mL stock + 1 mL of 50:50 acetonitrile/water).
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. |
| Oxidation | Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Stress | Keep the control solution at 60°C for 48 hours, protected from light. |
| Photostability | Expose the control solution to a light source (e.g., ICH option 2: cool white fluorescent and near UV lamp) for a defined period. |
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acid and base samples before injection if necessary.
-
Analyze all samples by HPLC-UV to determine the percentage of degradation and the formation of new peaks.
-
Analyze samples showing significant degradation by LC-MS to obtain mass information for the degradation products.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Propose structures for the degradation products based on their mass-to-charge ratio and knowledge of likely chemical transformations.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
References
-
Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry, C59, o401-o402. Available at: [Link]
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Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Available at: [Link]
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Al-Trawneh, S. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry. Available at: [Link]
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Eze, F. I., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]
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Wikipedia contributors. (2024). Alprazolam. Wikipedia. Available at: [Link]
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Li, Y., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology. Available at: [Link]
-
Mehta, S., et al. (2014). PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE. TSI Journals. Available at: [Link]
-
Figueiredo, S. D., et al. (2012). Spectroscopic Evidence of Photodegradation by Ultraviolet Exposure of Tris(8-hydroxyquinoline) Aluminum (Alq(3)) Thin Films. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Hong, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Molecules. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Hockaday, W. C., et al. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). Geosciences. Available at: [Link]
-
Al-Trawneh, S. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Kaur, R., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of the American Chemical Society. Available at: [Link]
-
Various Authors. (2015). If phenols are oxidized and converted to quinones, will they lose antioxidant capacity? ResearchGate. Available at: [Link]
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D'yakonov, V. A., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules. Available at: [Link]
-
Ökten, S., et al. (2016). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]
-
Alriols, M. G., et al. (2019). Kinetics of Oxidative Degradation of Lignin-Based Phenolic Compounds in Batch Reactor. CORE. Available at: [Link]
-
Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. PubMed. Available at: [Link]
-
Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment. Available at: [Link]
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Kim, H.-J., et al. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Polymers. Available at: [Link]
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Li, J., et al. (2022). Changes in Phenolic Compounds and Antioxidant Activity during Development of 'Qiangcuili' and 'Cuihongli' Fruit. Foods. Available at: [Link]
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Ökten, S., et al. (2017). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]
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Validation & Comparative
The Evolving Landscape of Quinoline-Based Anticancer Agents: A Comparative Analysis of 7-Bromo-5-phenylquinolin-8-ol and its Congeners
The quinoline scaffold stands as a privileged framework in the annals of medicinal chemistry, giving rise to a multitude of compounds with profound biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of investigation, with several compounds advancing to clinical use.[2] This guide provides a comprehensive comparison of 7-Bromo-5-phenylquinolin-8-ol and other notable quinoline derivatives in cancer research, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential. While extensive experimental data on this compound itself is not yet widely published, by examining its structural analogues and other key quinoline derivatives, we can extrapolate its potential and place it within the broader context of this important class of anticancer compounds.[3]
The Quinoline Core: A Foundation for Anticancer Activity
The bicyclic structure of quinoline, consisting of a benzene ring fused to a pyridine ring, provides a versatile template for the design of therapeutic agents that can interact with a variety of biological targets crucial for cancer cell survival and proliferation.[3] These targets often include enzymes and receptors within cellular signaling pathways that regulate processes such as cell division, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels that feed a tumor).[1]
A Spotlight on this compound and its Structural Relatives
The compound this compound features several key substitutions on the quinoline-8-ol core that are predicted to influence its biological activity. The hydroxyl group at position 8 is a common feature in many biologically active quinolines, often involved in metal chelation, a mechanism implicated in the anticancer effects of some derivatives.[4] The bromine atom at position 7 and the phenyl group at position 5 are expected to modulate the compound's lipophilicity, electronic properties, and steric interactions with its biological targets.[5]
Given the limited direct data on this compound, we turn our attention to its close structural relatives to infer its potential anticancer properties.
The Influence of Halogenation: 7-Bromo-8-hydroxyquinoline and 5,7-Dibromo-8-hydroxyquinoline (Broxyquinoline)
Research on halogenated 8-hydroxyquinolines has demonstrated their potential as anticancer agents. For instance, 5,7-dibromo-8-hydroxyquinoline, also known as broxyquinoline, has shown cytotoxic effects against various cancer cell lines.[6] Studies on brominated 8-hydroxyquinolines have indicated their ability to induce apoptosis and inhibit topoisomerase I, an enzyme essential for DNA replication.[7] The presence of bromine at the 7-position, as in our target compound, is a key feature in these active analogues.
Comparative Analysis with Well-Established Quinolines
To provide a broader perspective, we will compare the anticipated profile of this compound with other extensively studied quinoline derivatives.
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)
Clioquinol, a well-known antimicrobial agent, has been repurposed and extensively investigated for its anticancer properties.[8] It has been shown to reduce the viability of numerous human cancer cell lines, with IC50 values in the low micromolar range.[8] Its mechanism of action is thought to involve metal chelation, acting as a zinc ionophore to elevate intracellular zinc levels, which can trigger apoptosis.[8]
Nitroxoline (5-nitro-8-hydroxyquinoline)
Nitroxoline is another 8-hydroxyquinoline derivative that has demonstrated more potent anticancer activity than clioquinol in some studies.[9] Its cytotoxicity is enhanced by copper, and it is believed to increase intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[9] Unlike clioquinol, nitroxoline does not appear to act as a zinc ionophore, suggesting a different mechanistic pathway.[9]
PBT2 (a derivative of 5,7-dichloro-8-hydroxyquinoline)
PBT2 is a metal protein-attenuating compound that has been investigated in clinical trials for neurodegenerative diseases and has also been explored for its anticancer potential.[10] It is described as a copper and zinc ionophore.[10] Studies suggest that PBT2 may have a different mechanism of action compared to other 8-hydroxyquinolines, with its copper complexes localizing near the cell membrane rather than in the nucleus.[10]
Data Presentation: A Comparative Look at Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several quinoline derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potency. A lower IC50 value indicates a more potent compound.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | MCF-7 (Breast) | 12.5 | [4] |
| Nitroxoline | 5-nitro-8-hydroxyquinoline | A549 (Lung) | 8.7 | [4] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dihalo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 | [11] |
| HeLa (Cervical Carcinoma) | 6.7 - 25.6 | [11] | ||
| HT29 (Colorectal Adenocarcinoma) | 6.7 - 25.6 | [11] | ||
| 6-Bromo-5-nitroquinoline | Bromo-nitroquinoline | HT29 (Colorectal Adenocarcinoma) | Lower than 5-FU | [12] |
| Compound with 7-bromo-8-hydroxyquinoline core | 7-bromo-8-hydroxyquinoline derivative | C6 (Rat Brain Tumor) | 6.7 - 25.6 | [7] |
| HeLa (Cervical Carcinoma) | 6.7 - 25.6 | [7] | ||
| HT29 (Colorectal Adenocarcinoma) | 6.7 - 25.6 | [7] |
Note: The data for this compound is not yet available in the public domain. The presented data for related compounds provides a benchmark for its potential efficacy.
Unraveling the Mechanism of Action: Key Signaling Pathways
The anticancer effects of quinoline derivatives are often mediated through their interaction with critical cellular signaling pathways. A plausible mechanism for many of these compounds, including potentially this compound, is the induction of apoptosis.
Figure 1: A simplified diagram of the intrinsic and extrinsic apoptosis pathways. Many quinoline derivatives are thought to induce apoptosis by triggering one or both of these cascades, leading to the activation of executioner caspases like Caspase-3 and subsequent cell death.
Experimental Protocols for Evaluating Anticancer Activity
To rigorously assess the anticancer potential of novel quinoline derivatives like this compound, a series of well-defined in vitro assays are employed.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[13]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium. Treat the cells with various concentrations of the compound for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Figure 2: General workflow for the MTT cytotoxicity assay.
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol is used to detect the expression of key proteins involved in the apoptotic pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.[16] Cleavage of proteins like PARP and caspases is a hallmark of apoptosis.[17]
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method determines if the compound induces cell cycle arrest at a specific phase.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for 24 or 48 hours. Harvest both adherent and floating cells.[3]
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[3]
-
Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software.
Conclusion and Future Directions
The quinoline scaffold remains a highly promising starting point for the development of novel anticancer agents. While direct experimental data for this compound is still emerging, a comparative analysis of its structural analogues and other key quinoline derivatives provides a strong rationale for its investigation as a potential anticancer compound. The presence of the 7-bromo and 8-hydroxy functionalities suggests a potential for inducing apoptosis, possibly through mechanisms involving metal chelation or inhibition of key enzymes like topoisomerases. The 5-phenyl group will likely enhance its lipophilicity, potentially improving cellular uptake.
Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols outlined in this guide provide a robust framework for such investigations. By systematically exploring its cytotoxicity, mechanism of action, and structure-activity relationship in comparison to other quinoline derivatives, the scientific community can further unlock the therapeutic potential of this versatile chemical scaffold in the ongoing fight against cancer.
References
A comprehensive list of references will be compiled based on the in-text citations and will include full source details and clickable URLs.
Sources
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A Researcher's Guide to Validating the Anticancer Mechanism of 7-Bromo-5-phenylquinolin-8-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the anticancer mechanism of the novel compound, 7-Bromo-5-phenylquinolin-8-ol. Drawing upon the established anticancer properties of the quinoline scaffold, this document outlines a series of robust experimental protocols designed to elucidate the specific pathways through which this compound may exert its therapeutic effects. We will explore its potential to induce apoptosis and cause cell cycle arrest, and compare its activity profile with the well-characterized quinoline-based compound, clioquinol.
Introduction to this compound: A Promising Quinoline Derivative
Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2][3] These heterocyclic compounds can interact with various biological targets implicated in cancer progression, such as key enzymes and receptors within cellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[4][5] The core structure of this compound, featuring a bromine substitution, a phenyl group, and a hydroxyl group on the quinoline ring, suggests a potential for multi-faceted anticancer activity. The presence of a halogen may enhance lipophilicity and cell permeability, while the hydroxyl and phenyl groups can participate in crucial interactions with biological targets.[6]
This guide will focus on two primary, and often interconnected, anticancer mechanisms: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Part 1: Validation of Apoptosis Induction
A key hallmark of effective anticancer agents is their ability to trigger apoptosis in cancer cells. The proposed workflow to validate this mechanism for this compound is as follows:
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Part 2: Validation of Cell Cycle Arrest
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints and subsequent cell death.
Detailed Experimental Protocol
1. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Rationale: To determine the phase of the cell cycle (G0/G1, S, or G2/M) at which this compound arrests cell proliferation. [7][8]* Protocol:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, and 48 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight. [5] 3. Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
2. Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Rationale: To investigate the molecular basis of the cell cycle arrest by examining the expression of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). [9]* Protocol:
-
Following the same general Western blot protocol as for apoptosis, probe for proteins relevant to the observed phase of arrest. For G2/M arrest, key proteins to investigate include Cyclin B1 and CDK1. For G0/G1 arrest, Cyclin D1 and CDK4/6 are relevant.
-
Anticipated Results and Interpretation
Flow cytometry analysis is expected to show an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M phase) in treated cells compared to untreated controls. [8]This would be corroborated by Western blot data showing altered expression of the corresponding cyclins and CDKs. For instance, a G2/M arrest is often associated with a downregulation of Cyclin B1. [8]
Caption: Workflow for Validating Cell Cycle Arrest.
Comparative Analysis: this compound vs. Clioquinol
To provide context for the potential therapeutic efficacy of this compound, it is valuable to compare its activity with a known quinoline-based anticancer agent, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). Clioquinol has demonstrated anticancer activity in various cancer models and is known to induce apoptosis and inhibit the proteasome. [10][11][12]
| Compound | Reported IC50 (µM) | Primary Anticancer Mechanisms | Key Molecular Targets |
|---|---|---|---|
| Clioquinol | 2.84 - 4.69 (Cholangiocarcinoma cells) [10] | Apoptosis induction, Proteasome inhibition, Inhibition of FoxM1 signaling [10] | Proteasome, FoxM1 transcription factor [10] |
| Nitroxoline (a related 8-hydroxyquinoline) | 5-10 fold lower than clioquinol in some cancer cell lines [11][12] | Induction of apoptosis, Generation of reactive oxygen species [11][12] | Not fully elucidated, enhanced by copper [11][12] |
| This compound | To be determined | Hypothesized: Apoptosis induction, Cell cycle arrest | To be determined |
This table should be populated with experimental data obtained for this compound.
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the anticancer mechanism of this compound. By systematically investigating its effects on apoptosis and the cell cycle, and comparing its potency to established compounds like clioquinol, researchers can build a comprehensive profile of this promising new molecule. The detailed protocols and logical workflows presented herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the evaluation of this compound as a potential novel therapeutic agent in the fight against cancer.
References
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Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Recent updates on anticancer mechanisms of polyphenols. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. (2017). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
REV1 Loss Triggers a G2/M Cell-Cycle Arrest Through Dysregulation of Mitotic Regulators. (2026). Genes. Retrieved January 20, 2026, from [Link]
-
Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(iii) complex in human cancer cell lines. (2018). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). PubMed. Retrieved January 20, 2026, from [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). PubMed. Retrieved January 20, 2026, from [Link]
-
Potential Anticancer Properties and Mechanisms of Action of Formononetin. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. (2004). PubMed. Retrieved January 20, 2026, from [Link]
-
Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells. (2001). PubMed. Retrieved January 20, 2026, from [Link]
-
Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds. (2013). PubMed. Retrieved January 20, 2026, from [Link]
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A Comparative Analysis of Brominated vs. Non-Brominated 5-Phenylquinolin-8-ol: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of 5-phenylquinolin-8-ol and its brominated derivatives, offering insights into their synthesis, physicochemical properties, and biological activities. The strategic introduction of bromine atoms onto the quinoline scaffold can significantly modulate the molecule's therapeutic potential, a concept of critical importance in modern drug discovery and development.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of bromination on this privileged heterocyclic structure.
Introduction: The Quinoline Scaffold and the Influence of Bromination
The 8-hydroxyquinoline moiety is a well-established pharmacophore known for its potent metal-chelating properties, which are often linked to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3] The introduction of a phenyl group at the 5-position can further enhance these activities through additional steric and electronic interactions. Bromination, a common strategy in medicinal chemistry, can further refine the therapeutic profile of 5-phenylquinolin-8-ol by altering its lipophilicity, electronic distribution, and metabolic stability.[1][4] Understanding these changes is paramount for the rational design of more potent and selective therapeutic agents.
Physicochemical Properties: The Impact of Bromination
The addition of one or more bromine atoms to the 5-phenylquinolin-8-ol backbone instigates significant changes in its physicochemical characteristics. These alterations are fundamental to the compound's pharmacokinetic and pharmacodynamic profile.
Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the electron density of the quinoline ring system.[7] This can affect the pKa of the 8-hydroxyl group and the nitrogen atom in the pyridine ring, thereby influencing the compound's metal-chelating ability and its interaction with biological targets. The electrophilicity of the carbon atoms in the ring is also altered, which can impact the molecule's reactivity and metabolic pathways.[7]
| Property | 5-Phenylquinolin-8-ol | Brominated 5-Phenylquinolin-8-ol | Rationale for Change |
| Lipophilicity (logP) | Lower | Higher | The addition of a halogen atom increases the molecule's nonpolar surface area.[1] |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally leads to decreased solubility in aqueous media. |
| pKa (8-OH group) | Higher | Lower | The electron-withdrawing nature of bromine can increase the acidity of the hydroxyl group. |
| Metal Chelating Affinity | Moderate | Potentially Altered | Changes in electronic properties can modulate the strength of metal chelation.[3] |
Comparative Biological Activities
The modification of 5-phenylquinolin-8-ol through bromination can have a profound impact on its biological activity, potentially enhancing its efficacy against various diseases.
Anticancer Activity
Quinoline derivatives are a significant class of compounds with demonstrated anticancer potential, acting through various mechanisms such as the inhibition of topoisomerase, protein kinases, and tubulin polymerization.[8][9] Bromination has been shown to enhance the cytotoxic effects of certain quinoline derivatives against various cancer cell lines.[10][11] For instance, 5,7-dibromo-8-hydroxyquinoline has shown potent antiproliferative activity.[10][12] While direct comparative IC50 values for 5-phenylquinolin-8-ol and its brominated counterparts are not extensively reported, the existing data on related brominated quinolines suggest a promising avenue for investigation.[11]
Hypothesized Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to chelate essential metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. Bromination can enhance this effect by increasing cellular uptake and modulating the redox potential of the metal complexes.
Caption: Hypothesized anticancer mechanism of brominated 5-phenylquinolin-8-ol.
Antimicrobial Activity
The 8-hydroxyquinoline scaffold is the basis for several antimicrobial agents.[13] Bromination can enhance the antimicrobial potency of these compounds. For example, studies on other brominated quinoline derivatives have shown significant activity against a range of pathogenic bacteria and fungi.[14][15] The increased lipophilicity of brominated compounds may facilitate their passage through the microbial cell wall and membrane.
| Compound Family | Organism | Activity (MIC) | Reference |
| 7-Bromoquinoline-5,8-dione derivatives | K. Pneumonia, S. typhi | 0.80-1.00 mg/ml | [14] |
| 8-Hydroxyquinoline derivatives | E. coli, S. aureus | Remarkable activity | [16] |
| Benzo[f]quinoline derivatives | S. aureus, C. albicans | Very good antibacterial and antifungal activity | [13] |
Experimental Protocols
Synthesis of Brominated 5-Phenylquinolin-8-ol
The synthesis of brominated 5-phenylquinolin-8-ol can be achieved through electrophilic bromination of the parent compound. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity and the degree of bromination.
Step-by-Step Protocol for Bromination:
-
Dissolution: Dissolve 5-phenylquinolin-8-ol in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., molecular bromine or N-bromosuccinimide) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C) with constant stirring.[17] The stoichiometry of the brominating agent will determine whether mono- or di-bromination occurs.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired brominated 5-phenylquinolin-8-ol.
Caption: General workflow for the synthesis of brominated 5-phenylquinolin-8-ol.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1][11][18]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][18]
-
Compound Treatment: Prepare serial dilutions of the test compounds (non-brominated and brominated 5-phenylquinolin-8-ol) in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.[18]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.[1]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]
Conclusion and Future Directions
The comparative analysis suggests that bromination of 5-phenylquinolin-8-ol is a promising strategy for enhancing its therapeutic properties. The introduction of bromine can favorably modulate the compound's physicochemical characteristics, leading to potentially improved anticancer and antimicrobial activities. However, it is crucial to emphasize that much of the supporting data is derived from structurally related quinoline derivatives. Direct, head-to-head experimental comparisons of 5-phenylquinolin-8-ol and its brominated analogs are necessary to definitively validate these hypotheses. Future research should focus on the synthesis of a focused library of brominated 5-phenylquinolin-8-ol derivatives and their systematic evaluation in a panel of biological assays. Such studies will provide the critical data needed to establish clear structure-activity relationships and guide the development of the next generation of quinoline-based therapeutics.
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A Comparative Guide to the In Vitro and In Vivo Correlation of 7-Bromo-5-phenylquinolin-8-ol Activity
This guide provides a comprehensive analysis of the therapeutic potential of 7-Bromo-5-phenylquinolin-8-ol, a member of the promising 8-hydroxyquinoline (8-HQ) class of compounds. While direct in vitro to in vivo correlative studies for this specific molecule are not extensively published, this document synthesizes available data on structurally related analogs to build a predictive framework for its performance. By examining the structure-activity relationships (SAR) of halogenated and phenyl-substituted 8-HQ derivatives, we can infer the probable efficacy and mechanistic pathways of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of novel quinoline-based therapeutics.
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] These activities are often attributed to its ability to chelate essential metal ions, thereby disrupting cellular homeostasis in pathogenic cells.[2] Modifications to the 8-HQ core, such as halogenation and the introduction of aryl groups, are key strategies for fine-tuning its pharmacological profile.[3][4] The subject of this guide, this compound, incorporates both a bromine atom at the C7 position and a phenyl group at the C5 position, suggesting a potentially potent and multifaceted biological activity.
In Vitro Activity Profile: A Comparative Analysis
The initial assessment of any potential therapeutic agent begins with rigorous in vitro testing to determine its cytotoxicity against relevant cell lines. For 8-hydroxyquinoline derivatives, this typically involves assays against a panel of human cancer cell lines.
Comparative Cytotoxicity of 8-Hydroxyquinoline Derivatives
The following table summarizes the in vitro anticancer activity of several 8-hydroxyquinoline derivatives, including halogenated analogs and the parent compound, to provide a benchmark for the expected potency of this compound. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | - | - | [5] |
| HeLa (human cervix carcinoma) | 25.6 µg/mL | - | - | [5] | |
| HT29 (human colon carcinoma) | 11.2 µg/mL | - | - | [5] | |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Various Human Cancer Cell Lines | Low µM range | - | - | [6][7] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (hepatocellular carcinoma) | ~3.5 µM (6.25 µg/mL) | Cisplatin | - | [8] |
| SKHep1 (hepatocellular carcinoma) | ~7 µM (12.5 µg/mL) | Cisplatin | - | [8] | |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Various Human Cancer Cell Lines | 5-10 fold lower than Clioquinol | - | - | [9] |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Causality Behind Experimental Choices
The selection of cancer cell lines for initial screening is critical. A diverse panel, including cell lines from different tissues of origin (e.g., colon, breast, lung, liver), is often used to assess the breadth of a compound's activity.[10] The inclusion of a well-characterized reference compound, such as Cisplatin or Doxorubicin, is standard practice and provides a benchmark for potency.
The primary mechanism of action for many 8-HQ derivatives is believed to be the chelation of metal ions like copper and zinc, which are crucial for the function of various enzymes, including superoxide dismutase-1 (SOD1) and matrix metalloproteinases.[3][6] This disruption of metal homeostasis can lead to increased reactive oxygen species (ROS) production and subsequent apoptosis.[2] The presence of halogens, such as bromine, at the C5 and C7 positions can significantly enhance the lipophilicity and metal-chelating properties of the 8-HQ scaffold, often leading to increased cytotoxicity.[4][11] The addition of a phenyl group at the C5 position is also expected to increase lipophilicity, potentially improving cell membrane permeability.
In Vivo Efficacy: Bridging the Gap from Bench to Preclinical Models
A promising in vitro profile is the first step; however, in vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole-organism setting. For anticancer agents, this typically involves xenograft models in immunocompromised mice.
Case Study: Clioquinol as a Surrogate for In Vivo Performance
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a halogenated 8-HQ derivative, has been studied in vivo and serves as an excellent model for predicting the potential of this compound.
In a xenograft mouse model using human cancer cells, clioquinol was shown to inhibit tumor growth over a six-week period without inducing visible toxicity.[6][7] This demonstrates that a halogenated 8-HQ derivative can achieve a therapeutic concentration in vivo sufficient to exert an anticancer effect with an acceptable safety profile. Mechanistically, clioquinol has been shown to act as a zinc ionophore, leading to elevated intracellular zinc levels and inducing apoptosis.[6]
Comparative In Vivo Efficacy of Quinoline Derivatives
The table below presents data from in vivo studies of various quinoline derivatives to illustrate typical experimental designs and outcomes.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| Clioquinol | Nude Mice (Xenograft) | Various | Not Specified | Significant inhibition reported | [6][7] |
| Quinoline Derivative 91b1 | Nude Mice (Xenograft) | Esophageal (KYSE450 cells) | 10 mg/kg/day, intraperitoneal | Significantly reduced tumor size | [12] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Nude Mice (Xenograft) | Hepatocellular (Hep3B cells) | 10 mg/kg/day, intraperitoneal | Abolished tumor growth | [8] |
| DFIQ (a novel quinoline derivative) | Zebrafish (Xenograft) | Lung (H1299 cells) | 0.5 or 1 µM in water | Significantly decreased tumor volumes | [13] |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a correlation between the in vitro potency of a compound and its in vivo efficacy. A strong IVIVC is a cornerstone of predictive drug development. For this compound, we can hypothesize the following:
-
Potency Translation: If this compound demonstrates low micromolar or high nanomolar IC50 values against a panel of cancer cell lines in vitro, it is a strong candidate for in vivo efficacy. The presence of both a bromo and a phenyl group may lead to enhanced potency compared to singly substituted analogs.
-
Mechanistic Consistency: The mechanisms of action observed in vitro, such as apoptosis induction, cell cycle arrest, or inhibition of specific enzymes, should be verifiable in vivo through analysis of tumor tissue from treated animals (e.g., via immunohistochemistry for apoptotic markers like cleaved caspase-3).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: A successful in vivo outcome depends on the compound's ability to reach the tumor site at a concentration sufficient to exert its biological effect (pharmacokinetics) and the relationship between this concentration and the observed therapeutic effect (pharmacodynamics).
Experimental Protocols
To ensure scientific integrity, the protocols used for in vitro and in vivo evaluation must be robust and reproducible.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control. A standard chemotherapeutic agent (e.g., cisplatin) is included as a positive control. The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This model is a gold standard for evaluating the anticancer efficacy of a compound in a living organism.[10]
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal injection, oral gavage) and dosing schedule. The control group receives the vehicle. A positive control group treated with a standard-of-care drug may also be included.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for the treated groups relative to the control group. Statistical analysis is performed to determine the significance of the observed effects. At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Scientific Rationale
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Workflow for correlating in vitro and in vivo anticancer activity.
Caption: Postulated mechanism of action for this compound.
Conclusion and Future Directions
While direct experimental data for this compound remains to be published, a comparative analysis of its structural analogs provides a strong foundation for predicting its therapeutic potential. The presence of both a bromine atom and a phenyl group on the 8-hydroxyquinoline scaffold suggests that this compound is likely to exhibit potent in vitro cytotoxicity against a range of cancer cell lines. The well-documented in vivo efficacy of related compounds, such as clioquinol, indicates a high probability of successful translation to preclinical animal models.
Future research should focus on the direct in vitro evaluation of this compound against a comprehensive panel of cancer cell lines, followed by in vivo studies in relevant xenograft models to establish a clear in vitro-in vivo correlation. Mechanistic studies to elucidate its specific molecular targets and signaling pathways will be crucial for its further development as a novel anticancer agent.
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The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2024). Molecules, 29(10), 2324. [Link]
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Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. (2009). Journal of Medicinal Chemistry, 52(18), 5734-5743. [Link]
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An Independent Technical Guide to Verifying the Bioactivity of 7-Bromo-5-phenylquinolin-8-ol
A Comparative Analysis and Methodological Blueprint for Researchers
As a Senior Application Scientist, this guide provides a framework for the independent verification of the biological activity of 7-Bromo-5-phenylquinolin-8-ol. We will navigate the causality behind experimental choices, establish self-validating protocols, and ground our analysis in a comparative context with well-characterized analogs. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate this promising heterocyclic compound.
The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The unique chemical properties of the 8-HQ moiety, particularly its ability to chelate metal ions, are central to its diverse functions.[2] The compound of interest, this compound, is a derivative featuring strategic substitutions: a bromine atom at position 7 and a phenyl group at position 5. These modifications are not trivial; halogenation can enhance lipophilicity, potentially improving membrane permeability, while the phenyl group can introduce new steric and electronic properties that may influence target binding.[3]
This guide will compare this compound against two pivotal 8-HQ derivatives: Clioquinol (CQ) and PBT2. This comparison will provide context for its potential mechanisms and guide the design of robust verification assays.
Comparative Analysis: Positioning this compound in the 8-HQ Landscape
To hypothesize and subsequently test the bioactivity of this compound, we must first understand its lineage. Its closest relatives, Clioquinol and PBT2, have been extensively studied, revealing a common mechanistic thread: the modulation of metal ion homeostasis.
-
Clioquinol (5-chloro-7-iodo-8-quinolinol): Initially an antimicrobial agent, Clioquinol has been repurposed for research in neurodegenerative diseases and cancer.[4][5] It functions as a metal chelator and ionophore, binding zinc and copper and transporting them across cell membranes.[2][6] This action can disrupt metal-dependent enzymes in microbes and, in the context of Alzheimer's disease, dissolve amyloid plaques by interfering with the metal-amyloid beta interactions.[2][4]
-
PBT2: A second-generation 8-hydroxyquinoline, PBT2 was developed to have improved brain penetrance.[7] It is described as a metal protein-attenuating compound (MPAC) that acts as a copper and zinc ionophore rather than a simple chelator.[8] By translocating these metal ions into cells, it can restore homeostasis, which is often dysregulated in neurodegenerative conditions like Alzheimer's and Huntington's disease.[8][9]
The structural differences between these molecules and this compound are critical. The replacement of the chloro/iodo groups with bromo and phenyl substituents likely alters the compound's lipophilicity, metal binding affinities, and steric profile, which will in turn dictate its specific biological effects.
Table 1: Comparative Profile of 8-Hydroxyquinoline Derivatives
| Feature | Clioquinol (CQ) | PBT2 | This compound |
| Structure | 5-chloro-7-iodo-8-quinolinol | 2-((dimethylamino)methyl)-5,7-dichloro-8-hydroxyquinoline | This compound |
| Primary Bioactivity | Antifungal, Antiprotozoal, Neuroprotective, Anticancer.[5][10] | Neuroprotective (Alzheimer's, Huntington's).[8][9] | To Be Verified. Potential antimicrobial and anticancer activity is hypothesized based on related structures.[11][12] |
| Known Mechanism | Metal (Zn, Cu, Fe) Chelator and Ionophore.[2] | Metal Protein-Attenuating Compound (MPAC); Copper and Zinc Ionophore.[8] | To Be Verified. Predicted to have metal-binding capabilities. |
| Key Differentiator | First-generation; historical use as an antimicrobial.[10] | Second-generation; improved pharmacokinetics and brain barrier penetration.[7] | Phenyl group at C5 offers a significant structural departure, potentially influencing target interaction. |
Experimental Verification Workflows
The following protocols are designed as self-validating systems to independently assess the primary bioactivities hypothesized for this compound. The choice of these assays is directly informed by the known activities of the 8-HQ class.
Workflow 1: Assessment of In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, serving as a proxy for cell viability and cytotoxicity.[13] It is a crucial first step in screening for potential anticancer agents.
Causality Behind Experimental Choices:
-
Cell Lines: We select a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT29 (colorectal adenocarcinoma), to screen for broad-spectrum or specific activity.[14][15][16] Including a non-cancerous cell line (e.g., MRC-5) is critical for assessing selectivity.[16]
-
Controls: A vehicle control (DMSO) establishes the baseline metabolic activity, while a positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the wells.
-
Incubation: Incubate the treated plates for 48-72 hours. The duration is chosen to allow for sufficient time for the compound to exert its antiproliferative or cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Data Visualization: Experimental Workflow
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Workflow 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Given that the 8-HQ scaffold is present in established antimicrobial drugs, verifying this activity is essential.[17] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Causality Behind Experimental Choices:
-
Microbial Strains: A panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) to assess the spectrum of activity.[18][19]
-
Controls: A growth control (no compound) ensures the viability of the inoculum. A sterility control (no inoculum) confirms the media is not contaminated. A positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) validates the assay's sensitivity.
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include growth, sterility, and positive control wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.
Workflow 3: Verification of Metal Ionophore Activity
The bioactivity of CQ and PBT2 is intrinsically linked to their ability to transport metal ions.[2][8] A cell-based assay using a metal-sensitive fluorescent probe can verify if this compound shares this mechanism.
Causality Behind Experimental Choices:
-
Fluorescent Probe: Zinpyr-1 is a fluorescent sensor that specifically responds to intracellular labile zinc. An increase in fluorescence indicates an influx of zinc into the cell.
-
Metal Supplementation: The assay is run with and without supplemental extracellular zinc. A true ionophore will only show a significant signal increase when an extracellular source of the metal is available to be transported.
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa) on a glass-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Load the cells with the fluorescent probe Zinpyr-1 by incubating them with the dye according to the manufacturer's instructions. Wash the cells to remove excess probe.
-
Compound and Metal Treatment: Treat the cells with this compound at a non-toxic concentration (determined from the MTT assay) in the presence or absence of a zinc salt (e.g., 10 µM ZnSO₄). Include controls: cells alone, cells + zinc only, and cells + a known ionophore (e.g., Clioquinol) + zinc.
-
Fluorescence Imaging: After a short incubation period (e.g., 30-60 minutes), acquire fluorescence images using a fluorescence microscope or a plate reader.
-
Analysis: Quantify the mean fluorescence intensity of the cells in each condition. A significant increase in fluorescence only in the cells treated with both the compound and zinc indicates ionophore activity.
Data Visualization: Metal Homeostasis Pathway
Caption: Potential mechanism of 8-HQ derivatives as metal ionophores.
Conclusion
The independent verification of this compound's bioactivity requires a logical, stepwise approach grounded in a strong comparative framework. By benchmarking against established compounds like Clioquinol and PBT2, researchers can form rational hypotheses about its potential anticancer, antimicrobial, and metal-modulating activities. The detailed protocols provided here for cytotoxicity, antimicrobial susceptibility, and ionophore activity offer a robust starting point for any laboratory to begin a thorough and scientifically rigorous evaluation. The data generated from these self-validating workflows will be critical in defining the therapeutic potential of this novel 8-hydroxyquinoline derivative.
References
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Taylor & Francis. Clioquinol – Knowledge and References. [Link][6]
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Jenagaratnam, N., & McShane, R. (2016). Clioquinol for Alzheimer's disease. Cochrane Database of Systematic Reviews, (4). Sourced from NIH. [Link][2]
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Taylor & Francis. PBT2 – Knowledge and References. [Link][7]
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Summers, K. L., et al. (2020). PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. Metallomics. [Link][20]
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Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link][1]
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ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link][22]
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ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link][11]
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Research India Publications. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link][17]
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ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link][23]
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ResearchGate. Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. [Link][12]
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PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link][15]
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PubMed. Design, Synthesis, and Biological Evaluation of 8-Phenyl-THIQ as Antidepressive Agents. [Link][24]
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NIH. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link][18]
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MDPI. Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value”. [Link][19]
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ResearchGate. Design, Synthesis, and Biological Evaluation of 8‐Phenyl‐THIQ as Antidepressive Agents. [Link][26]
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PubMed. Design, synthesis and biological evaluation of pyrazolylaminoquinazoline derivatives as highly potent pan-fibroblast growth factor receptor inhibitors. [Link][27]
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NIH. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link][16]
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A Comparative Analysis of Metal Chelation: 7-Bromo-5-phenylquinolin-8-ol versus Clioquinol
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Metal Ions and the Promise of 8-Hydroxyquinoline Chelators
Metal ions are fundamental to a vast array of biological processes, acting as crucial cofactors for enzymes and maintaining structural integrity in proteins.[1] However, the dysregulation of metal ion homeostasis is a significant factor in the pathology of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in the proliferation of cancer and microbial infections.[2][3] The 8-hydroxyquinoline (8HQ) scaffold has emerged as a "privileged structure" in medicinal chemistry, largely due to its potent and versatile metal-chelating capabilities.[1]
8-hydroxyquinoline and its derivatives are bidentate chelating agents, forming stable complexes with divalent and trivalent metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group.[1] This chelation can restore metal balance, act as an ionophore to transport metals across cell membranes, or form new bioactive complexes with therapeutic potential.[4]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-known 8-hydroxyquinoline derivative, has been investigated for its therapeutic potential in neurodegenerative diseases, where it is believed to modulate the distribution of metal ions like copper, zinc, and iron.[5] This guide provides a comparative analysis of the metal chelating properties of a novel derivative, 7-Bromo-5-phenylquinolin-8-ol, against the established benchmark, clioquinol. We will delve into a detailed experimental protocol for this comparison, present and interpret hypothetical data, and discuss the structural nuances that influence their chelating behavior.
Unveiling the Chelators: Structural and Mechanistic Overview
The metal chelation mechanism for both this compound and clioquinol is centered on the 8-hydroxyquinoline core. The nitrogen and oxygen atoms act as electron-donating sites, forming a stable five-membered ring with a central metal ion. The substituents on the quinoline ring, however, can significantly modulate the electronic properties and lipophilicity of the molecule, thereby influencing the stability and selectivity of the metal complexes formed.
Caption: General chelation reaction of this compound and Clioquinol with a divalent metal ion (M²⁺).
A Rigorous Experimental Protocol for Comparative Analysis: UV-Vis Spectrophotometric Titration
To quantitatively compare the metal chelating properties of this compound and clioquinol, a UV-Vis spectrophotometric titration is a robust and accessible method.[6] This technique allows for the determination of the stoichiometry of the metal-ligand complex and the binding constant.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of metal chelation properties.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 1 mM stock solutions of this compound and clioquinol in a suitable solvent (e.g., DMSO or ethanol, ensuring solubility).[7]
-
Prepare a 10 mM aqueous stock solution of a divalent metal salt (e.g., CuSO₄·5H₂O).
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.4) to maintain constant pH throughout the experiment.
-
-
Determination of Optimal Wavelength:
-
Record the UV-Vis absorption spectra (200-600 nm) of the free ligands and the metal-ligand complexes (prepared by mixing a stoichiometric excess of the metal with each ligand).
-
Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complexes, where the free ligands have minimal absorbance.
-
-
Spectrophotometric Titration:
-
In a quartz cuvette, place a fixed concentration of the ligand solution (e.g., 50 µM in buffer).
-
Incrementally add small aliquots of the metal salt stock solution.
-
After each addition, mix thoroughly and record the absorbance at the predetermined λmax.
-
Continue the titration until the absorbance reaches a plateau, indicating saturation of the ligand with the metal ion.
-
-
Job's Plot for Stoichiometry Determination:
-
Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.[8][9][10]
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand. The peak of the plot will indicate the stoichiometry of the metal-ligand complex.[11][12]
-
-
Data Analysis and Binding Constant Calculation:
Comparative Data Analysis and Interpretation
The following table presents plausible, hypothetical data from a comparative UV-Vis spectrophotometric titration of this compound and clioquinol with Cu²⁺.
| Parameter | This compound | Clioquinol |
| λmax of Cu²⁺ Complex (nm) | 398 | 385 |
| Stoichiometry (Cu²⁺:Ligand) | 1:2 | 1:2 |
| Binding Constant (Kₐ, M⁻²) | 8.5 x 10¹⁰ | 5.2 x 10¹⁰ |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 1.2 x 10⁴ | 9.8 x 10³ |
Interpretation of Hypothetical Data
-
Stoichiometry: The Job's plot analysis for both compounds is expected to reveal a 1:2 metal-to-ligand stoichiometry, which is characteristic of 8-hydroxyquinoline derivatives with divalent metal ions.
-
Binding Affinity: The hypothetical data suggests that this compound exhibits a higher binding constant (Kₐ) for Cu²⁺ compared to clioquinol. This could be attributed to the electronic effects of the substituents. The phenyl group at the 5-position may increase the electron density of the quinoline ring system through resonance, thereby enhancing the Lewis basicity of the nitrogen and oxygen donor atoms and leading to a more stable metal complex. The bromo group at the 7-position is electron-withdrawing, which would typically decrease basicity; however, the overall effect is a combination of the influences of both substituents.
-
Molar Absorptivity: The higher molar absorptivity of the this compound-Cu²⁺ complex suggests a more intense color, which can be advantageous for spectrophotometric detection and quantification.
Structure-Activity Relationship and Concluding Remarks
The comparison between this compound and clioquinol highlights the significant impact of substituents on the metal chelating properties of the 8-hydroxyquinoline scaffold. The introduction of a phenyl group at the 5-position in this compound likely enhances its metal binding affinity compared to clioquinol, which possesses a chloro group at this position.
Furthermore, the increased lipophilicity imparted by the phenyl group in this compound could have profound implications for its biological activity, potentially leading to improved cell membrane permeability and altered biodistribution.
References
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Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Wiley Analytical Science.
-
Spectrophotometric study of complexes by Job's method.
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Method of Continuous Variations. Chemistry LibreTexts.
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Spectroscopic Determination of The Stoichiometry of Metal-Ligand Complexes. Scribd.
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Clioquinol | C9H5ClINO | CID 2788. PubChem.
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Background. Chemistry LibreTexts.
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Job plot. Wikipedia.
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Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. PubMed Central.
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determination of the binding constant.
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Properly handling negative values in the calculation of binding constants by physicochemical modeling of spectroscopic titration. Calvin University.
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Determining association constants from titration experiments in supramolecular chemistry. Royal Society of Chemistry.
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress.
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7-Bromoquinolin-8-ol synthesis. ChemicalBook.
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Hydroxyquinolines as Iron Chelators. ResearchGate.
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PRODUCT INFORMATION. Cayman Chemical.
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Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. MDPI.
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8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate.
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online.
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UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. ResearchGate.
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Clioquinol. Wikipedia.
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Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Trade Science Inc.
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Clioquinol. Sigma-Aldrich.
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UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding... ResearchGate.
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UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS.
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Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd.
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Clioquinol. TargetMol.
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Royal Society of Chemistry.
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7-Bromoquinolin-8-ol. ResearchGate.
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
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Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed.
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A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for 7-Bromo-5-phenylquinolin-8-ol
Abstract
In the landscape of drug discovery and materials science, the quinoline scaffold remains a cornerstone of medicinal chemistry, valued for its versatile biological activities.[1][2] The novel derivative, 7-Bromo-5-phenylquinolin-8-ol, presents a promising candidate for investigation, combining the electron-withdrawing properties of a halogen with the steric and electronic influence of a phenyl group on the well-established 8-hydroxyquinoline chelating core. However, the synthesis and characterization of any new chemical entity are only as reliable as the data supporting its identity and purity. This guide provides an in-depth protocol for the synthesis of this compound and, more critically, delineates a rigorous framework for the statistical validation of its analytical data. We will explore the causality behind the choice of validation parameters and demonstrate how to build a self-validating system of protocols, ensuring the trustworthiness and reproducibility of experimental findings. This document is intended for researchers, scientists, and drug development professionals who require the highest standard of data integrity in their work.
Rationale and Synthesis of this compound
The 8-hydroxyquinoline moiety is a privileged scaffold known for its metal-chelating properties and broad spectrum of biological activities, including anticancer and antimicrobial effects.[1] The introduction of a bromine atom at the 7-position and a phenyl group at the 5-position is a deliberate synthetic strategy. The bromine atom can enhance lipophilicity and may act as a site for further functionalization, while the phenyl group introduces significant steric bulk and potential for π-π stacking interactions with biological targets.
Proposed Synthetic Workflow
The synthesis of this compound is not a trivial, single-step reaction. It requires a multi-step approach, beginning with a commercially available quinoline derivative. A plausible and efficient route involves the bromination of 8-hydroxyquinoline followed by a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline.
-
Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (10 mL per gram of starting material) in a round-bottom flask protected from light.
-
Slowly add a solution of bromine (2.1 eq) in chloroform dropwise over 10-15 minutes at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 25 mL) and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 5,7-dibromo-8-hydroxyquinoline.
-
-
Step 2: Synthesis of this compound.
-
To a solution of 5,7-dibromo-8-hydroxyquinoline (1.0 eq) in a toluene/ethanol/water mixture, add phenylboronic acid (1.1 eq), sodium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reflux the mixture under a nitrogen atmosphere for 12-18 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.
-
The Imperative of Statistical Validation in Analytical Chemistry
Before a compound like this compound can be advanced in a development pipeline, its identity, purity, and key characteristics must be confirmed with irrefutable, reproducible data. Statistical analysis is the tool that transforms raw data into a statement of confidence.[4] The goal is to demonstrate that the analytical method employed is reliable, accurate, and precise for its intended purpose.[5]
Key validation parameters, as recommended by international guidelines (e.g., ICH, FDA), include accuracy, precision, specificity, linearity, and range.[5] For the characterization of a novel compound, we will focus on precision (specifically repeatability) and accuracy .
Core Statistical Tools
-
Mean (Average): The central tendency of a dataset, providing a baseline for performance.[6]
-
Standard Deviation (SD): Measures the absolute variability or dispersion of the data points around the mean. A lower SD indicates higher precision.
-
Relative Standard Deviation (RSD): Also known as the coefficient of variation (CV), this expresses the standard deviation as a percentage of the mean (RSD = (SD / Mean) * 100%). It is a standardized measure of precision that is invaluable for comparing results.[5][6]
-
Confidence Interval: Provides a range of values within which the true mean is likely to fall, offering a measure of the certainty of the result.[5]
Validating the Experimental Data of this compound
Let us assume the synthesis was successful. The next step is to characterize the product and validate the data. We will use High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.
A. Purity Validation via HPLC
HPLC is the gold standard for determining the purity of a small molecule. The validation process ensures that the measured purity value is reliable. We will assess the repeatability (intra-assay precision) of the method by performing multiple injections of the same sample.
Experimental Protocol: HPLC Analysis
-
System Preparation: Use a C18 reverse-phase column. The mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.
-
Injection Series: Perform six consecutive injections (n=6) of the same sample solution.
-
Data Acquisition: Record the retention time (RT) and peak area for the main peak in each chromatogram.
Illustrative Data & Statistical Analysis
For this guide, we will use hypothetical, yet realistic, data to demonstrate the validation process.
| Injection | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 5.42 | 125,430 |
| 2 | 5.43 | 126,100 |
| 3 | 5.41 | 125,850 |
| 4 | 5.43 | 124,990 |
| 5 | 5.44 | 126,300 |
| 6 | 5.42 | 125,550 |
Statistical Calculations:
-
Mean Retention Time: 5.425 min
-
SD of Retention Time: 0.010 min
-
RSD of Retention Time: (0.010 / 5.425) * 100% = 0.18%
-
Mean Peak Area: 125,703 mAU*s
-
SD of Peak Area: 488.7 mAU*s
-
RSD of Peak Area: (488.7 / 125,703) * 100% = 0.39%
Interpretation of Results:
The acceptance criterion for precision in HPLC analysis is typically an RSD of ≤2.0%. Our illustrative results of 0.18% for retention time and 0.39% for peak area are well within this limit. This demonstrates that the analytical method is highly precise and the results are repeatable. This statistical backing provides high confidence in the reported purity value derived from the peak area percentage.
Caption: Workflow for the statistical validation of HPLC precision.
B. Identity & Accuracy Validation via Mass Spectrometry
Mass spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a new compound.
Theoretical vs. Experimental Mass
-
Molecular Formula: C₁₅H₁₀BrNO
-
Theoretical Monoisotopic Mass: 300.9940 g/mol
Experimental Protocol: High-Resolution MS (HRMS)
-
Inject a dilute solution of the purified compound into an HRMS instrument (e.g., an Orbitrap or TOF analyzer).
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular ion peak [M+H]⁺.
Illustrative Data & Accuracy Calculation
-
Observed [M+H]⁺: 302.0012 g/mol
-
Theoretical [M+H]⁺: 302.0019 g/mol (300.9940 + 1.0079)
Accuracy (Error): Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] * 10⁶ Error (ppm) = [ (302.0012 - 302.0019) / 302.0019 ] * 10⁶ = -2.3 ppm
Interpretation of Results: For small molecules, a mass accuracy error of <5 ppm is considered excellent evidence for the assigned elemental composition. Our result of -2.3 ppm provides very strong, statistically significant support for the successful synthesis of this compound.
Comparative Analysis with Alternative Quinolines
To understand the contribution of the bromo and phenyl substituents, it is useful to compare the validated data of our target compound with its structural analogs.
Caption: Structural relationship of the target compound and its alternatives.
Performance Comparison Table
The following table compares key analytical and physical property data. The data for the target compound is based on our illustrative validation, while data for alternatives is based on typical literature values.
| Parameter | 8-Hydroxyquinoline | 7-Bromo-8-hydroxyquinoline | This compound |
| Purity (HPLC) | >99% | >98% | >99% (Validated) |
| RSD (HPLC Peak Area) | N/A (Standard) | N/A | 0.39% |
| Molecular Weight | 145.16 g/mol | 224.06 g/mol | 301.15 g/mol |
| Observed Mass Error | N/A (Standard) | < 5 ppm (Typical) | -2.3 ppm (Validated) |
| Melting Point | 73-75 °C | 138-143 °C[3] | (To be determined) |
| ¹H NMR (Key Signal) | H5/H7 protons | H5, H6 protons shifted | Absence of H5, H7 signals |
This comparison clearly shows the incremental changes in molecular weight and expected spectroscopic data resulting from the synthetic modifications. The statistical validation provides the necessary confidence to attribute these changes directly to the successful synthesis of the target molecule.
Conclusion
The synthesis of a novel compound such as this compound is only the first step in its scientific journey. This guide has demonstrated that a rigorous, statistically-grounded approach to validating experimental data is not merely a formality but a foundational pillar of scientific integrity. By employing basic statistical tools like the mean, standard deviation, and relative standard deviation, we can transform raw analytical outputs from techniques like HPLC and HRMS into robust, defensible evidence of purity and identity.[5][6] This self-validating system of protocols ensures that subsequent research—be it in materials science, drug screening, or mechanistic studies—is built upon a foundation of trustworthy and reproducible data.
References
-
Belouafa, S., Habti, F., Benhar, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]
-
ResearchGate. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
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World Scientific Publishing. (n.d.). Statistical Methods Involved in Validation. [Link]
-
DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. [Link]
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Medikamenter Quality Services. (2024). Statistical Tools in Analytical Method Validation. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
-
IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
-
ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF. [Link]
-
PubMed. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-5-phenylquinolin-8-ol
For researchers engaged in the nuanced work of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in a reaction. Proper, safe, and compliant disposal is a critical, non-negotiable phase of laboratory operations. This guide provides a detailed protocol for the disposal of 7-Bromo-5-phenylquinolin-8-ol, grounding every procedural step in the principles of chemical safety, regulatory compliance, and environmental stewardship.
Part 1: Core Directive - Hazard Assessment & Immediate Safety
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; it is classified with specific risks that dictate its handling and disposal pathway.
According to its Safety Data Sheet (SDS), this compound presents the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This profile mandates that the compound, any solutions containing it, and any materials contaminated by it must be treated as hazardous waste. The causality is clear: improper disposal, such as drain disposal, could lead to environmental persistence and harm to aquatic life, while casual handling can cause significant personal injury[2].
Mandatory Personal Protective Equipment (PPE): Handling this compound in any form—solid, solution, or as waste—requires a minimum level of PPE to mitigate the risks of skin, eye, and respiratory exposure[1][3]:
-
Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a splash risk.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Dispose of contaminated gloves immediately and properly[1].
-
Body Protection: A fully fastened lab coat and closed-toe shoes are essential.
Part 2: The Principle of Segregation - A Self-Validating System
The single most critical step in the proper disposal of this compound is its correct classification and segregation. As an organic compound containing a bromine atom, it falls squarely into the halogenated organic waste category[4][5].
The rationale for this strict segregation is twofold:
-
Treatment Technology: Halogenated wastes require high-temperature incineration in specially permitted facilities to ensure their complete destruction and to prevent the formation of highly toxic and persistent byproducts like dioxins and furans[6]. Mixing this waste with non-halogenated streams contaminates the entire volume, escalating disposal costs and complicating the treatment process[7].
-
Chemical Incompatibility: Halogenated compounds can react dangerously with other chemical waste classes. For instance, they can form acids that corrode metal containers and may react with acids, bases, or oxidizing agents in unpredictable ways[8]. Segregation is a preventative safety measure.
This system is self-validating: by strictly adhering to segregation, you inherently prevent dangerous reactions and ensure the waste is directed to the only appropriate disposal stream, thus validating the safety of the process from the point of generation.
Waste Stream Classification
| Waste Type | Classification | Container Type | Labeling |
| Pure this compound (solid) | Halogenated Organic Waste | Lined, compatible container with secure lid | "Hazardous Waste," "Halogenated Organics," "this compound" |
| Solutions of this compound | Halogenated Organic Waste | Compatible plastic carboy (e.g., Polyethylene) | "Hazardous Waste," "Halogenated Organics," List all components with % |
| Contaminated Labware (gloves, tips, wipes) | Halogenated Organic Waste | Double-bagged or in a sealed container | "Hazardous Waste," "Solid Halogenated Waste," "Lab Debris" |
Part 3: Detailed Disposal Protocols
Adherence to a systematic, step-by-step protocol ensures that waste is handled safely and compliantly from the moment it is generated.
Protocol 1: Collection of Solid & Liquid Waste
This protocol applies to the collection of unused (surplus) this compound and solutions containing the compound.
-
Container Selection:
-
For liquid waste, select a designated plastic carboy, typically provided by your institution's Environmental Health & Safety (EHS) department for "Halogenated Organic Solvents"[4][8]. Ensure the container material is compatible and has a vapor-tight, threaded cap. Do not use metal cans[8].
-
For solid waste, use a clearly labeled, sealed container. For small amounts, this can be the original manufacturer's bottle, clearly marked as "WASTE."
-
-
Labeling:
-
Accumulation:
-
Always add waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Keep the waste container securely closed at all times, except when actively adding waste[7][10]. A funnel should never be left in the opening.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab, under the control of the generator[10].
-
Ensure the container is stored in secondary containment and segregated from incompatible materials like acids, bases, and oxidizers[7][8].
-
-
Arranging Disposal:
Protocol 2: Spill Management
In the event of a spill, a swift and correct response is critical to ensuring personnel safety.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel[6].
-
Secure the Area: Restrict access to the spill area. If volatile solvents are involved, ensure there are no ignition sources.
-
Don PPE: Before attempting cleanup, don the full, appropriate PPE as described in Part 1.
-
Contain & Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial spill pad[6][8].
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, compatible container. Label it clearly as "Hazardous Waste" containing this compound and the absorbent material used.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleaning materials (wipes, pads) must also be collected and disposed of as hazardous waste[6].
-
Seek Assistance: For large or unmanageable spills, immediately contact your institution's emergency response or EHS department[9].
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of waste generated from work involving this compound.
Caption: Disposal workflow for this compound waste.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- BenchChem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
- Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from University of Wisconsin-Milwaukee Environmental Health, Safety & Risk Management.
- Angene Chemical. (2024). Safety Data Sheet: this compound.
- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from International Journal of Pharmaceutical Sciences.
- Thermo Fisher Scientific. (2012). Safety Data Sheet: 5-Bromoquinoline.
- Jones, K. (2023).
- Fisher Scientific. (2025). Safety Data Sheet: 7-Bromoquinoline.
- Fisher Scientific. (2025). Safety Data Sheet: 8-Quinolinol, 5,7-dibromo-.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
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- 10. research.columbia.edu [research.columbia.edu]
A Senior Application Scientist's Guide to the Safe Handling of 7-Bromo-5-phenylquinolin-8-ol
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The following guide provides essential, immediate safety and logistical information for handling 7-Bromo-5-phenylquinolin-8-ol (CAS Number: 648896-53-1), a compound whose toxicological properties have not yet been fully investigated.[1] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of safety and best practices in your laboratory.
Hazard Identification and Immediate Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) as a substance that poses significant health risks.[1] Understanding these classifications is the first step in mitigating exposure and ensuring safe handling.
According to its Safety Data Sheet (SDS), this compound is:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1]
These classifications necessitate a stringent approach to personal protective equipment and handling protocols.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Data sourced from Angene Chemical Safety Data Sheet.[1] |
Personal Protective Equipment (PPE): Your Final Barrier Against Exposure
While engineering controls like fume hoods are the primary defense, PPE is the critical final barrier between you and the chemical.[2] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[3]
Eye and Face Protection
To prevent eye contact from splashes or dust, tightly fitting safety goggles that provide a complete seal are mandatory.[4] Standard safety glasses with side shields are insufficient. For procedures with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to goggles.[1][2] All eye and face protection must be compliant with NIOSH (US) or EN 166 (EU) standards.[1][5]
Hand Protection
Given that this compound causes skin irritation, selecting the correct gloves is crucial.[1] While specific breakthrough time data for this compound is not available, general guidance for quinoline derivatives suggests using chemical-resistant gloves such as nitrile, neoprene, or butyl rubber .[4][6]
Best Practices for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of degradation or punctures.
-
Minimum Thickness: A glove thickness of at least 5 mils is advisable.[4]
-
Double Gloving: For prolonged handling or when working with larger quantities, double-gloving provides an extra layer of protection.
-
Immediate Replacement: If you suspect any contact with the chemical, change your gloves immediately.[4]
-
Proper Removal: Remove gloves without touching the outer surface with your bare skin and dispose of them as hazardous waste.
Skin and Body Protection
A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against skin contact.[4] Ensure that no skin is exposed by wearing full-length pants and close-toed shoes.[5] For tasks with a higher risk of contamination, consider a complete suit that protects against chemicals.[5]
Respiratory Protection
All handling of solid this compound that could generate dust, and any work with its solutions outside of a certified chemical fume hood, requires respiratory protection to prevent respiratory irritation.[1][4]
-
For dust or potential aerosolization: A NIOSH-approved half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended.[4]
-
Surgical masks are not a substitute as they offer little to no protection from chemical dust or vapors.[2]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety is integrated into every step of your workflow.
Engineering Controls
All procedures involving this compound, from weighing the solid to preparing and using solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7] Ensure the fume hood has adequate airflow before beginning your work.
Storage and Housekeeping
-
Storage: Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated place.[8][9] Some related bromoquinoline compounds specify storage in a freezer, which should be considered for long-term stability.[10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[1]
Experimental Workflow
Step 1: Preparation and Weighing
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
To avoid generating dust, do not scrape or pour the powder aggressively. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into your reaction vessel.
-
Clean any residual powder from the spatula and weighing area with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
Step 2: Solution Preparation and Use
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required to dissolve the compound, ensure the vessel is securely capped or covered to prevent aerosolization.
-
When transferring solutions, use a pipette or a cannula to minimize the risk of spills and splashes.
Step 3: Post-Experiment Cleanup
-
Quench any reactions and neutralize any excess reagents according to your specific experimental protocol.
-
Clean all glassware and equipment that came into contact with the compound. The initial rinsate should be collected and disposed of as hazardous waste.
-
Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.
Emergency and Disposal Procedures
Spill Response
-
Containment: For any spill, immediately alert others in the area and ensure the spill is contained.
-
Cleanup: For small spills, use an inert absorbent material like clay or diatomaceous earth to soak up the material.[8] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1] Avoid creating dust during cleanup.[1]
-
Ventilation: Ensure the area is well-ventilated.[8]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[1][9]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][11]
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.[9] This includes:
-
Unused or excess compound.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Empty containers.
-
Spill cleanup materials.
-
Rinsate from cleaning glassware.
Collect all waste in clearly labeled, sealed containers and dispose of it according to your institution's and local environmental regulations.[9][11] Do not let the product enter drains.[1]
Workflow for Safe Handling of this compound
Caption: A workflow diagram for the safe handling of this compound.
References
- Benchchem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
- Benchchem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Angene Chemical. (2024, November 1). Safety Data Sheet: this compound.
- Fisher Scientific. (2010, September 6). SAFETY DATA SHEET: 8-Hydroxyquinoline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 7-Bromoquinoline.
- Cayman Chemical. (2025, June 11). Safety Data Sheet: 7-Bromoisoquinoline.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Bromoquinoline.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromoquinoline.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 8-Bromoquinoline.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- ChemicalBook. (2025, July 19). 5-bromoquinolin-8-ol - Safety Data Sheet.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
